Roburin A
Description
Properties
CAS No. |
132864-75-6 |
|---|---|
Molecular Formula |
C82H50O51 |
Molecular Weight |
1851.251 |
InChI |
InChI=1S/C82H50O51/c83-13-1-8-20(46(93)41(13)88)21-9(2-14(84)42(89)47(21)94)76(117)128-67-18(6-124-73(8)114)126-74(115)10-3-15(85)43(90)48(95)22(10)26-36-28(54(101)62(109)52(26)99)29-38-33(59(106)65(112)55(29)102)34(69(130-79(38)120)71(67)132-80(36)121)32-35-25(51(98)64(111)58(32)105)24-12(5-17(87)45(92)50(24)97)77(118)129-68-19(7-125-78(35)119)127-75(116)11-4-16(86)44(91)49(96)23(11)27-37-30(56(103)63(110)53(27)100)31-39-40(60(107)66(113)57(31)104)61(108)70(131-82(39)123)72(68)133-81(37)122/h1-5,18-19,34,61,67-72,83-113H,6-7H2/t18-,19+,34+,61+,67-,68+,69-,70-,71+,72+/m0/s1 |
InChI Key |
QTCMAUFCWPWEDU-DMXGXNKNSA-N |
SMILES |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8=C(C(=C(C9=C8C(=O)OCC2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C4=C(C(=C(C(=C4C(=O)O3)C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Roburin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roburin A, a prominent ellagitannin found in the heartwood of oak species such as Quercus robur and Quercus petraea, has garnered significant scientific interest due to its antioxidant properties and potential health benefits. As a complex dimeric compound, a thorough understanding of its chemical structure is paramount for research and development. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its biological significance.
Chemical Structure and Properties of this compound
This compound is a C-glycosidic ellagitannin dimer. Its structure is formed from two vescalagin (B1683822) monomer units.[1] The linkage is believed to be an ether bond between the hexahydroxydiphenoyl (HHDP) group of one vescalagin unit and the nonahydroxytriphenoyl group of the second unit.[1] This complex arrangement gives rise to a large and highly hydroxylated molecule with a significant potential for hydrogen bonding and interaction with biological macromolecules.
Physicochemical and Spectrometric Data
The structural elucidation of this compound has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides precise mass determination, while 2D NMR techniques have been instrumental in establishing the connectivity of the complex ring systems.
| Property | Value | Source |
| Chemical Formula | C₈₂H₅₀O₅₁ | [2] |
| Molecular Weight | 1851.24 g/mol | [2][3] |
| CAS Number | 132864-75-6 | [2][4] |
| IUPAC Name | (1S,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-15-[(1S,2S,20S,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-4,17,22,40,44-pentaoxo-3,18,21,41,43-pentaoxanonacyclo[27.13.3.1³⁸,⁴².0²,²⁰.0⁵,¹⁰.0¹¹,¹⁶.0²³,²⁸.0³³,⁴⁵.0³⁴,³⁹]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaen-46-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.1³⁸,⁴².0²,²⁰.0⁵,¹⁰.0¹¹,¹⁶.0²³,²⁸.0³³,⁴⁵.0³⁴,³⁹]hexatetraconta-5,7,9,11(16),12,14,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | [5] |
| Mass Spectrometry (ESI-MS) | m/z 1849.1241 [M-H]⁻ (singly charged), m/z 924.5620 [M-2H]²⁻ (doubly charged) | [6] |
| Key MS/MS Fragments | m/z 933, 915, 301 |
Experimental Protocols
Isolation and Purification of this compound from Oak Wood
This protocol outlines a general procedure for the extraction and isolation of this compound from oak wood shavings.
-
Extraction:
-
Oak wood shavings are macerated in an aqueous ethanol (B145695) or acetone (B3395972) solution (e.g., 70% acetone) at room temperature for 24-48 hours.
-
The resulting extract is filtered to remove solid wood particles.
-
The organic solvent is removed under reduced pressure using a rotary evaporator, yielding a crude aqueous extract.
-
-
Liquid-Liquid Partitioning:
-
The crude aqueous extract is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids, chlorophylls, and smaller phenolic compounds. The ellagitannin fraction, including this compound, remains predominantly in the aqueous phase.
-
-
Chromatographic Purification:
-
The concentrated aqueous extract is subjected to column chromatography on a Sephadex LH-20 resin, using a stepwise gradient of ethanol in water to separate compounds based on their size and polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions enriched with this compound are pooled and may require further purification using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) in water containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Purity Assessment:
-
The purity of the isolated this compound is confirmed by analytical HPLC-DAD (Diode Array Detection) and LC-MS.
-
Structural Characterization by LC-MS/MS
This protocol describes the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.
-
Chromatographic Separation:
-
An analytical C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is used.
-
The mobile phase typically consists of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
A linear gradient is run from a low to a high percentage of solvent B over 20-30 minutes to elute the analytes.
-
The flow rate is maintained at approximately 0.2-0.4 mL/min.
-
-
Mass Spectrometry Analysis:
-
An electrospray ionization (ESI) source is used in negative ion mode.
-
For full scan analysis (MS1), the mass range is set to m/z 100-2000.
-
For tandem mass spectrometry (MS/MS), the doubly charged precursor ion of this compound (m/z 924.56) is selected for fragmentation.
-
Collision-induced dissociation (CID) is performed using argon as the collision gas, with optimized collision energy to generate characteristic fragment ions (e.g., m/z 933, 915, 301).
-
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol details a common method for assessing the free radical scavenging activity of this compound.
-
Preparation of Reagents:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).
-
A series of dilutions of the isolated this compound are prepared in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, a small volume (e.g., 50 µL) of each this compound dilution is mixed with a larger volume (e.g., 150 µL) of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at approximately 517 nm using a microplate reader.
-
A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) are included.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the this compound sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Biological Activity and Cellular Impact
This compound, as a key component of oak wood extracts like Robuvit®, is metabolized by gut microbiota into smaller, bioactive molecules such as urolithins and ellagic acid. These metabolites are absorbed into the bloodstream and have been shown to exert systemic effects. Research suggests that these metabolites can modulate fundamental cellular processes.
The following diagram illustrates the proposed biological impact of this compound metabolites on cellular pathways.
Caption: Biological pathway of this compound from ingestion to cellular effects.
Conclusion
This compound is a structurally complex and biologically significant ellagitannin. Its dimeric nature, derived from two vescalagin units, underpins its chemical properties and interactions. The methodologies outlined in this guide for its isolation and characterization are fundamental for ongoing research. Furthermore, the elucidation of the biological pathways affected by its metabolites continues to open new avenues for its potential application in health and medicine, particularly in areas related to cellular function and antioxidant defense. This guide serves as a foundational resource for professionals engaged in the study and development of natural products.
References
- 1. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ellagitannins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Roburin A: Discovery, Natural Sources, and Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Roburin A, a prominent member of the ellagitannin family, has garnered significant scientific interest due to its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex molecule.
Discovery and Chemical Structure
This compound was first isolated and identified in 1991 by Herve du Penhoat and colleagues from the heartwood of the English Oak, Quercus robur.[1][2] It is a dimeric ellagitannin, a class of hydrolyzable tannins, with a complex chemical structure.
Chemically, this compound is composed of two vescalagin (B1683822) subunits, which are themselves C-glucosidic ellagitannins.[2][3] The chemical formula for this compound is C₈₂H₅₀O₅₁ and it has a molar mass of 1851.251 g·mol⁻¹.[3] The family of roburins includes other related compounds such as Roburin B, C, D, and E, which are dimers of vescalagin and castalagin, or feature additional sugar moieties.[2][4]
Natural Sources of this compound
The primary and only known natural source of this compound and other roburins is oak wood.[2][4][5][6] This specificity makes oak-aged consumables a dietary source of these compounds.
Table 1: Natural Sources of this compound
| Genus | Species | Common Name | Part of Plant |
| Quercus | robur | English Oak | Heartwood[1][3] |
| Quercus | petraea | Sessile Oak | Wood[3] |
| Quercus | alba | White Oak | Wood[3] |
| Quercus | suber | Cork Oak | Cork[3] |
A commercially available standardized aqueous extract of French oak wood (Quercus robur), known as Robuvit®, is a significant source of roburins for research purposes.[2][4][6]
Experimental Protocols
Isolation and Purification of this compound from Quercus robur Heartwood
The following protocol is a generalized procedure based on established methods for the isolation of ellagitannins from oak wood.
Caption: General workflow for the isolation and purification of this compound.
-
Extraction: Milled heartwood of Quercus robur is extracted with a mixture of acetone and water (e.g., 70:30 v/v). The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure exhaustive extraction.
-
Filtration and Concentration: The extract is filtered to remove solid wood particles. The acetone is then removed under reduced pressure using a rotary evaporator, yielding a concentrated aqueous extract.
-
Solvent Partitioning: The aqueous extract is partitioned with a series of organic solvents of increasing polarity, such as ethyl acetate (B1210297), to separate compounds based on their polarity. Ellagitannins like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography, often using Sephadex LH-20, with a gradient of ethanol (B145695) or methanol (B129727) in water as the eluent. This step separates compounds based on their size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) to yield the pure compound.
Structural Elucidation of this compound
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. isrctn.com [isrctn.com]
- 5. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Phytochemistry and Biological Activities of Quercus Species [mdpi.com]
The Biosynthesis of Roburin A in Quercus robur: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburin A, a prominent ellagitannin found in the heartwood of the English oak (Quercus robur), has garnered significant interest within the scientific community due to its potent antioxidant and potential therapeutic properties. As a dimeric C-glycosidic ellagitannin, its complex structure presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Quercus robur, detailing the precursor molecules, key enzymatic transformations, and intermediate compounds. Furthermore, this document summarizes available quantitative data and outlines the experimental protocols employed in the study of this intricate metabolic route.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and culminates in the formation of complex dimeric structures. The pathway can be broadly divided into the formation of the gallotannin precursor, the synthesis of the monomeric ellagitannin vescalagin (B1683822), and the final dimerization to yield this compound.
Formation of the Pentagalloylglucose (B1669849) Precursor
The journey to this compound begins with the synthesis of the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose. This process starts with β-glucogallin (1-O-galloyl-β-D-glucopyranose), which undergoes a series of position-specific galloylation steps.[1] Each step is catalyzed by specific glucosyltransferases, utilizing galloyl-CoA or other activated gallic acid donors. While the complete set of enzymes for this process in Quercus robur has not been fully elucidated, the general pathway is well-established in the biosynthesis of hydrolyzable tannins.[1]
Synthesis of the Monomer, Vescalagin
Vescalagin, the monomeric precursor to this compound, is a C-glycosidic ellagitannin. Its formation from pentagalloylglucose involves a series of oxidative coupling reactions and intramolecular rearrangements. A proposed pathway in Quercus robur suggests the formation of C-glycosidic ellagitannins from pentagalloylglucose, with stachyurin (B1207473) and casuarinin (B1208647) as potential intermediates.[2]
The key transformation is the formation of the hexahydroxydiphenoyl (HHDP) group through the oxidative coupling of two galloyl residues. This reaction is catalyzed by laccase-like phenol (B47542) oxidases.[1] In the case of vescalagin, this oxidative coupling occurs between the galloyl groups at the C4 and C6 positions of the glucose core. Further oxidative coupling and rearrangements lead to the formation of the complex structure of vescalagin.
Dimerization to this compound
The final step in the biosynthesis of this compound is the dimerization of two vescalagin molecules.[3][4] This is also believed to be an oxidative coupling reaction, likely catalyzed by a laccase or a similar phenol oxidase. The linkage is formed between the C1 of the glucose moiety of one vescalagin unit and the HHDP group of the second vescalagin unit, creating the dimeric structure of this compound.
Quantitative Data
The concentration of this compound and its precursors can vary significantly depending on the tissue type (heartwood vs. sapwood), the age of the tree, and environmental conditions. The following tables summarize the available quantitative data from studies on Quercus robur and the closely related Quercus petraea.
| Compound | Tissue | Concentration Range (mg/g of dry wood) | Reference |
| This compound | Heartwood (Q. petraea) | 0.1 - 1.0 | [5] |
| Vescalagin | Heartwood (Q. petraea) | 0.3 - 13.9 | [5] |
| Castalagin (B1583131) | Heartwood (Q. petraea) | 2.0 - 16.0 | [5] |
| Total Ellagitannins | Heartwood (Q. robur and Q. petraea) | Vescalagin and castalagin can constitute 40-60% of total ellagitannins. | [3] |
| Compound | Matrix | Concentration Range | Reference |
| Vescalagin | Red Wine (aged in oak barrels) | ~2 mg/L | [3] |
| Castalagin | Red Wine (aged in oak barrels) | ~8 mg/L | [3] |
| Total Ellagitannins | Cognac Eaux-de-Vie (aged in oak barrels) | Up to 23 mg/L (after 3 months) | [6][7] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway and the quantification of its intermediates have been made possible through a combination of sophisticated analytical techniques.
Extraction of Ellagitannins from Quercus robur Wood
Objective: To extract ellagitannins from oak wood for qualitative and quantitative analysis.
Methodology:
-
Sample Preparation: Oak wood (heartwood or sapwood) is first air-dried to a constant weight and then ground into a fine powder (e.g., using a Glen Creston mill) to increase the surface area for extraction.[8]
-
Extraction: The powdered wood is extracted with a solvent mixture, typically an aqueous solution of acetone (B3395972) or methanol (B129727) (e.g., 70% acetone). The extraction is often performed at room temperature with continuous stirring for several hours.
-
Solvent Removal: The extract is filtered, and the organic solvent is removed under reduced pressure using a rotary evaporator.
-
Purification (Optional but Recommended): The aqueous extract can be further purified to remove non-tannin compounds. This is often achieved through solid-phase extraction (SPE) using cartridges packed with resins like Amberlite XAD7 HP or Sephadex LH-20.[2] The tannins are adsorbed onto the resin and then eluted with a more polar solvent (e.g., methanol or ethanol).
Quantification of this compound and Precursors by HPLC-MS/MS
Objective: To separate and quantify this compound, vescalagin, and other related ellagitannins in the extracted samples.
Methodology:
-
Chromatographic Separation: The purified extract is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system. The mobile phase usually consists of two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient starts with a high proportion of solvent A, and the concentration of solvent B is gradually increased to elute the compounds based on their polarity.
-
-
Detection and Quantification: The eluting compounds are detected using a UV detector (typically at 280 nm) and a mass spectrometer (MS). Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of tannins.[2] Quantification is achieved by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) or single ion recording (SIR) mode. This provides high selectivity and sensitivity.
-
Calibration: Quantification is performed using external calibration curves prepared from authentic standards of this compound and vescalagin. If pure standards are unavailable, quantification can be expressed as equivalents of a related, commercially available standard like gallic acid or castalagin. An internal standard (e.g., chlorogenic acid) is often added to the samples to correct for variations in injection volume and instrument response.[2]
Laccase Enzyme Assay (General Protocol)
Objective: To determine the activity of laccase enzymes, which are implicated in the oxidative coupling steps of ellagitannin biosynthesis.
Methodology:
-
Enzyme Extraction: Plant tissue (Quercus robur leaves or cambial tissue) is homogenized in a cold extraction buffer (e.g., phosphate (B84403) buffer at pH 7.0) containing protective agents like polyvinylpyrrolidone (B124986) (PVP) to bind phenolic compounds and a reducing agent like dithiothreitol (B142953) (DTT). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.
-
Assay Mixture: The reaction mixture typically contains:
-
A suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
A substrate that produces a colored product upon oxidation by laccase. Common substrates include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), syringaldazine, or guaiacol.
-
The enzyme extract.
-
-
Measurement: The rate of the reaction is monitored by measuring the increase in absorbance of the colored product over time using a spectrophotometer at a specific wavelength (e.g., 420 nm for the oxidized form of ABTS).
-
Calculation of Activity: Enzyme activity is calculated from the initial linear rate of the reaction and is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of substrate per minute under the specified conditions.
Visualizations
Caption: Proposed biosynthetic pathway of this compound in Quercus robur.
Caption: Experimental workflow for the extraction and analysis of this compound.
Conclusion
The biosynthesis of this compound in Quercus robur is a complex and fascinating pathway that highlights the intricate metabolic capabilities of plants. While the general steps from the phenylpropanoid pathway to the formation of the monomeric precursor vescalagin and its subsequent dimerization are understood, further research is needed to identify and characterize the specific enzymes, particularly the laccase-like oxidases, from Quercus robur that catalyze the key oxidative coupling reactions. The quantitative data available underscore the significant contribution of this compound and its precursors to the chemical composition of oak heartwood. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this pathway, potentially leading to the development of novel biotechnological applications for the production of these valuable bioactive compounds.
References
- 1. Enzyme Activity Measurement for Tannase [creative-enzymes.com]
- 2. Extraction, detection, and quantification of flavano-ellagitannins and ethylvescalagin in a Bordeaux red wine aged in oak barrels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ellagitannins | OIV [oiv.int]
- 5. Role of ellagitannins and OTR of the Quercus petraea (Matt.) Liebl barrel staves for beverages aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. afs-journal.org [afs-journal.org]
Roburin A: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roburin A, a complex ellagitannin found predominantly in oak species (Quercus spp.), is emerging as a significant molecule in the intricate world of plant defense. As a member of the hydrolyzable tannins, this compound possesses a chemical structure that lends itself to potent bioactivity, playing a crucial role in protecting plants from a range of biotic threats. This technical guide provides an in-depth exploration of this compound's function in plant defense, consolidating current research on its mode of action, its influence on key defense signaling pathways, and the experimental methodologies used to elucidate its effects. While direct research on this compound is still developing, this document synthesizes findings from the broader class of ellagitannins to present a comprehensive overview for researchers and professionals in plant science and drug development.
Introduction to this compound
This compound is a dimeric ellagitannin, a class of hydrolyzable tannins characterized by ester linkages to a sugar core, typically glucose. These esters are composed of hexahydroxydiphenic acid (HHDP) groups, which spontaneously lactonize to form ellagic acid upon hydrolysis.
Chemical Structure and Properties
This compound is a C-glycosidic ellagitannin dimer. Specifically, it is composed of two vescalagin (B1683822) subunits. Its complex polyphenolic structure, with numerous hydroxyl groups, is key to its biological activity, including its ability to bind proteins and act as a potent antioxidant.
-
Molecular Formula: C₈₂H₅₀O₅₁
-
Molar Mass: 1851.25 g/mol
-
Key Structural Features: Composed of two vescalagin units, which are themselves complex ellagitannins. The molecule possesses a high density of phenolic hydroxyl groups, contributing to its strong potential for hydrogen bonding and protein precipitation.
Natural Occurrence
This compound is primarily found in the heartwood, bark, and leaves of oak trees, particularly of the Quercus genus. Notable species include:
-
Quercus robur (Pedunculate or English Oak)
-
Quercus petraea (Sessile Oak)
-
Quercus alba (White Oak)
-
Quercus suber (Cork Oak)[1]
The concentration of this compound and other ellagitannins in oak tissues can vary depending on the species, age of the tree, environmental conditions, and the specific tissue.
Role of this compound in Plant Defense
While direct studies on this compound are limited, the broader class of ellagitannins has been extensively studied for its role in plant defense against herbivores and pathogens. The defensive properties of these compounds are generally attributed to two primary mechanisms: antifeedant/toxic effects and the induction of plant defense signaling pathways.
Antifeedant and Toxic Effects against Herbivores
Tannins, including ellagitannins like this compound, are well-documented as deterrents to insect herbivores.[2] The primary mechanisms for this are:
-
Astringency and Protein Precipitation: The phenolic hydroxyl groups of tannins form strong hydrogen bonds with proteins, including digestive enzymes in the insect gut. This binding can lead to the precipitation of these proteins, reducing their enzymatic activity and diminishing the nutritional value of the ingested plant material. This creates an astringent, unpalatable sensation that deters feeding.
-
Oxidative Stress: In the alkaline environment of many insect midguts, ellagitannins can auto-oxidize, generating reactive oxygen species (ROS). This oxidative stress can damage cellular components in the insect, leading to toxicity.
While no studies have quantified the specific antifeedant activity of isolated this compound against oak herbivores like the gypsy moth (Lymantria dispar), the high concentration of ellagitannins in oak leaves is strongly correlated with resistance to herbivory.[3][4]
Antimicrobial Activity against Pathogens
Ellagitannins also exhibit broad-spectrum antimicrobial activity against a range of plant pathogens, including fungi and bacteria. The proposed mechanisms of action include:
-
Enzyme Inhibition: Similar to their effect on insect digestive enzymes, tannins can inhibit microbial extracellular enzymes that are necessary for host tissue degradation and invasion.
-
Metal Ion Chelation: Tannins can chelate metal ions that are essential for microbial growth and enzymatic function.
-
Disruption of Cell Membranes: The polyphenolic nature of these compounds can lead to the disruption of microbial cell membranes, causing leakage of cellular contents and cell death.
Studies on various plant extracts rich in ellagitannins have demonstrated significant inhibition of phytopathogenic fungi.[5][6]
This compound and Plant Defense Signaling
Beyond direct toxicity, there is growing evidence that ellagitannins can act as signaling molecules, priming and inducing the plant's own defense responses. This is a crucial aspect of their function, as it allows the plant to mount a more robust and systemic defense.
Induction of the Salicylic (B10762653) Acid (SA) Pathway
The salicylic acid (SA) pathway is a key signaling cascade in plant defense, primarily associated with resistance to biotrophic and hemi-biotrophic pathogens. Research on the ellagitannin 1-O-galloyl-2,3;4,6-bis-hexahydroxydiphenoyl-β-D-glucopyranose (HeT) in strawberry plants has provided a valuable model for how compounds like this compound might function. Application of HeT was shown to:
-
Induce a rapid oxidative burst (production of ROS).
-
Trigger callose deposition to reinforce cell walls at the site of potential infection.
-
Increase the levels of free salicylic acid.
-
Upregulate the expression of the pathogenesis-related gene PR1, a key marker for SA pathway activation.
This demonstrates that an ellagitannin can elicit a defense response similar to that triggered by an actual pathogen attack, leading to induced resistance.
Potential Crosstalk with the Jasmonic Acid (JA) Pathway
The jasmonic acid (JA) signaling pathway is primarily associated with defense against necrotrophic pathogens and chewing insects. The SA and JA pathways are known to engage in complex crosstalk, which can be synergistic or antagonistic depending on the specific context.[1][7]
Given that ellagitannins are effective against insect herbivores, it is plausible that this compound could also influence the JA pathway. Herbivore feeding typically triggers the production of JA, which then activates the expression of a different set of defense genes, including those for proteinase inhibitors and enzymes involved in the production of other toxic secondary metabolites.
While direct evidence for this compound's involvement is lacking, the known antagonistic relationship between SA and JA suggests that the induction of one pathway by this compound could modulate the other. For example, a high level of SA signaling induced by this compound in response to a pathogen might suppress JA-mediated defenses. Conversely, in the context of herbivory, it is possible that this compound or its breakdown products could potentiate JA signaling.
Quantitative Data
Direct quantitative data on the effects of isolated this compound on plant pests is scarce in the literature. However, studies on extracts containing ellagitannins provide valuable insights.
Table 1: Antifeedant Activity of Tannin-Containing Extracts against Lymantria dispar
| Plant Extract | Concentration (%) | Antifeeding Index (AFI) (%) | Activity Level |
| Aesculus hippocastanum | 1 | 87.10 | Strong |
| 2 | 88.52 | Strong | |
| 5 | 89.05 | Strong | |
| Morus alba | 1 | 64.33 | Medium |
| 2 | 66.97 | Medium | |
| 5 | 71.37 | Strong | |
| Data adapted from Gvozdenac et al. (2013). The antifeeding index indicates the percentage reduction in food consumption compared to a control.[8][9] |
Table 2: In Vitro Antifungal Activity of Tannin-Rich Chestnut Wood Extract
| Fungal Species | Tannin Concentration (µg/mL) | Growth Inhibition (%) |
| Fusarium solani | 500 | 45.2 |
| 1000 | 56.6 | |
| Rhizoctonia solani | 500 | 58.3 |
| 1000 | 68.8 | |
| Penicillium digitatum | 500 | 75.1 |
| 1000 | 87.0 | |
| Sclerotinia rolfsii | 500 | 89.5 |
| 1000 | 100 | |
| Data adapted from a study on the inhibitory effects of sweet chestnut wood extract, which is rich in hydrolyzable tannins similar to those found in oak.[5] |
Experimental Protocols
Extraction of this compound and Other Ellagitannins
This protocol provides a general method for the extraction of ellagitannins from oak leaves.
Methodology:
-
Sample Preparation: Freshly collected oak leaves are immediately flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to preserve their chemical integrity. The dried leaves are ground into a fine powder.
-
Extraction: The powdered leaf material is extracted with a solution of 70% aqueous acetone at room temperature with constant stirring for 24 hours. The ratio of solvent to plant material is typically 10:1 (v/w).
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The acetone is then removed from the filtrate using a rotary evaporator under reduced pressure, leaving an aqueous suspension.
-
Purification: The aqueous suspension is partitioned against ethyl acetate. The ethyl acetate fraction, which contains the ellagitannins, is collected. This process is repeated three times to ensure complete extraction.
-
Final Product: The combined ethyl acetate fractions are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness to yield a crude ellagitannin extract. Further purification of this compound can be achieved using column chromatography (e.g., Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC).
Quantification of this compound by HPLC-DAD
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B (e.g., 5%), increasing to a higher percentage (e.g., 30-40%) over 30-40 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and sample matrix.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Diode array detection allows for monitoring at multiple wavelengths. A wavelength of 280 nm is commonly used for the detection of ellagitannins. The full UV spectrum (200-400 nm) should be recorded to aid in peak identification.
-
Quantification: Quantification is typically performed by creating a calibration curve with an isolated and purified this compound standard. If a pure standard is not available, quantification can be expressed as equivalents of a more common standard, such as ellagic acid or gallic acid, though this is less accurate.
Antifeedant Bioassay: Leaf Disc Choice Test
This bioassay is used to assess the deterrent effect of this compound on chewing insects.[10][11][12]
Methodology:
-
Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 1 cm diameter) are punched from a suitable host plant leaf (e.g., oak leaves for Lymantria dispar).
-
Treatment Application: The leaf discs are treated with different concentrations of a this compound solution (dissolved in a suitable solvent, e.g., ethanol (B145695) or acetone). Control discs are treated with the solvent only. The solvent is allowed to evaporate completely.
-
Experimental Setup: In a petri dish lined with moist filter paper, a single insect larva is presented with two treated leaf discs and two control leaf discs arranged in a quadrant.
-
Data Collection: After a set period (e.g., 24 hours), the area of each leaf disc consumed is measured. This can be done using image analysis software.
-
Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This assay determines the ability of this compound to inhibit the growth of phytopathogenic fungi.[5][6][13][14][15][16][17][18][19]
Methodology:
-
Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved. While the medium is still molten, different concentrations of a sterile-filtered this compound solution are added. The final concentrations might range from 10 to 1000 µg/mL. A control plate with no this compound is also prepared.
-
Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.
-
Incubation: The plates are incubated at an appropriate temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Growth Inhibition: Inhibition (%) = [(Dc - Dt) / Dc] * 100 Where Dc is the average diameter of the colony in the control plates, and Dt is the average diameter of the colony in the treated plates.
Conclusion and Future Directions
This compound, as a representative of the ellagitannins, undoubtedly plays a significant role in the defense mechanisms of Quercus species. Its chemical properties suggest potent antifeedant and antimicrobial activities. Furthermore, emerging evidence on related compounds indicates a sophisticated role for ellagitannins as signaling molecules that can induce the plant's own defense pathways.
However, there is a clear need for further research focused specifically on this compound. Future studies should aim to:
-
Isolate and purify this compound to conduct direct bioassays against key oak herbivores and pathogens.
-
Quantify the concentration of this compound in different oak tissues and under various stress conditions to establish a clear correlation with defense responses.
-
Investigate the direct impact of this compound on the salicylic acid and jasmonic acid signaling pathways in Quercus species to confirm its role as a defense signaling molecule.
-
Explore the potential for synergistic or antagonistic interactions between this compound and other secondary metabolites in oak.
A deeper understanding of this compound's role in plant defense will not only enhance our knowledge of plant-insect and plant-pathogen interactions but also open up new avenues for the development of novel, natural-product-based strategies for crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Effects of climate on leaf phenolics, insect herbivory, and their relationship in pedunculate oak (Quercus robur) across its geographic range in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifeeding Activity of Several Plant Extracts Against Lymantria dispar L. (Lepidoptera: Lymantriidae) Larvae | Pesticides and Phytomedicine / Pesticidi i fitomedicina [aseestant.ceon.rs]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi | Journal of BioScience and Biotechnology [editorial.uni-plovdiv.bg]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. Growth rate inhibition of phytopathogenic fungi by characterized chitosans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Preliminary Biological Activity Screening of Roburin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburin A, a prominent ellagitannin found in oak wood, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the hydrolyzable tannin family, this compound is a complex polyphenol that, upon ingestion, is metabolized by gut microbiota into smaller, bioactive molecules such as urolithins. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound and its related compounds, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Antioxidant Activity
This compound and its derivatives exhibit potent antioxidant properties, contributing to the neutralization of harmful free radicals and the reduction of oxidative stress. The antioxidant capacity of this compound-rich extracts has been quantified using various in vitro assays.
Quantitative Antioxidant Data
The antioxidant capacity of Robuvit®, a standardized French oak wood extract rich in roburins including this compound, has been evaluated using the Trolox Equivalent Antioxidant Capacity (TEAC) method.
| Sample | Assay | Result | Reference |
| Robuvit® | TEAC | 6.37 µmol Trolox equivalent/mg | [1][2][3] |
Experimental Protocols
The TEAC assay measures the antioxidant capacity of a substance by its ability to scavenge the stable radical cation ABTS•+.
Principle: The pre-formed radical monocation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, as measured by the decrease in absorbance, is proportional to the antioxidant's concentration and is compared to that of a standard antioxidant, Trolox.
Procedure:
-
Preparation of ABTS•+ radical solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 10 µL of the test sample (this compound or extract) at various concentrations to a cuvette.
-
Add 1 mL of the diluted ABTS•+ solution and mix thoroughly.
-
Record the absorbance at 734 nm after a fixed time (e.g., 6 minutes).
-
-
Calculation: The percentage inhibition of absorbance is calculated and plotted against the concentration of the test sample and Trolox. The TEAC value is determined by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.
Anti-inflammatory Activity
This compound and its metabolites have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases.
Quantitative Anti-inflammatory Data
Studies on roburic acid, a compound structurally related to this compound, have shown its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Compound | Inflammatory Mediator | Inhibition | Cell Line | Reference |
| Roburic Acid | Nitric Oxide (NO) | Dose-dependent reduction | RAW264.7 | |
| Roburic Acid | Interleukin-6 (IL-6) | Dose-dependent reduction | RAW264.7 |
NF-κB Signaling Pathway
This compound and its metabolites, such as urolithins, exert their anti-inflammatory effects by targeting key components of the NF-κB signaling cascade. This includes the inhibition of IκBα (inhibitor of kappa B alpha) phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. Consequently, the transcription of pro-inflammatory genes, such as those encoding for iNOS (inducible nitric oxide synthase) and various cytokines, is suppressed.
Experimental Protocols
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Procedure:
-
Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Anticancer Activity
Preliminary studies suggest that this compound and its related compounds possess anticancer properties, particularly against colorectal cancer cells. These effects are attributed to the induction of cell cycle arrest and apoptosis.
Quantitative Anticancer Data
The cytotoxic effects of roburic acid have been evaluated against various human colorectal cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
| Cell Line | IC50 (µM) | Reference |
| HCT-116 | 3.90 | |
| HCT-15 | 4.77 | |
| HT29 | 5.35 | |
| Colo205 | 14.54 |
Cell Cycle Regulation
Metabolites of this compound, such as Urolithin A, have been shown to induce cell cycle arrest, primarily at the G1 phase. This is achieved through the modulation of key cell cycle regulatory proteins. Urolithin A has been observed to decrease the expression of Cyclin D1 and increase the levels of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27[1].
Induction of Apoptosis
Urolithin A has also been found to induce apoptosis in cancer cells. For example, treatment of Jurkat and K562 leukemic cell lines with Urolithin A resulted in a significant increase in the percentage of apoptotic cells.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| Jurkat | Urolithin A | Significant increase | [3] |
| K562 | Urolithin A | Significant increase | [3] |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflows
The following diagram illustrates a general workflow for the preliminary screening of the biological activity of this compound.
Conclusion
The preliminary biological activity screening of this compound and its related compounds reveals a promising profile for further investigation. Its significant antioxidant, anti-inflammatory, and anticancer activities, supported by the quantitative data and mechanistic insights presented in this guide, highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and workflows provided herein offer a solid foundation for researchers to build upon in their exploration of this compound's full therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In Silico Prediction of Roburin A Bioactivity: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roburin A, a complex ellagitannin found in oak species, represents a class of large polyphenolic compounds whose direct bioactivity is challenging to assess through traditional high-throughput screening. This technical guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound, focusing on a workflow that addresses its metabolic transformation into smaller, more bioavailable compounds known as urolithins. Given the current research landscape, which heavily emphasizes the biological effects of these metabolites, this guide provides detailed computational protocols for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the molecular interactions of both this compound and its key metabolites—urolithins A, B, and C. We present structured data tables for the predictable physicochemical and pharmacokinetic properties and detail the experimental protocols for molecular docking and molecular dynamics simulations. Furthermore, we visualize the proposed computational workflow and the key signaling pathways modulated by this compound's metabolites using Graphviz diagrams, offering a roadmap for the virtual screening and mechanistic elucidation of this complex natural product.
Introduction
This compound is a dimeric ellagitannin composed of two vescalagin (B1683822) subunits, found predominantly in oak wood. As a large and complex polyphenol, its oral bioavailability is presumed to be low. The primary mechanism of its biological action is indirect, occurring after its metabolism by gut microbiota into smaller, more readily absorbed molecules called urolithins.[1][2] These metabolites, particularly Urolithin A, B, and C, are credited with a range of health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties, as well as the modulation of cellular processes like mitophagy and ribosomal biogenesis.[3][4]
Predicting the bioactivity of a large parent compound like this compound requires a multi-step in silico approach that considers both the parent molecule and its bioactive metabolites. This guide provides a framework for such an analysis, leveraging established computational chemistry techniques to forecast pharmacokinetic profiles and identify potential molecular targets.
Proposed In Silico Workflow for this compound and its Metabolites
The computational evaluation of this compound's bioactivity is conceptualized as a multi-stage process, beginning with the analysis of the parent compound and followed by a more detailed investigation of its primary gut metabolites.
Data Presentation: Predicted Physicochemical and ADMET Properties
Quantitative in silico predictions of key molecular descriptors and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for assessing the drug-likeness of a compound. The following tables summarize these predictions for this compound and its primary metabolites.
Table 1: Predicted Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |
| This compound | C₈₂H₅₀O₅₁ | 1851.25 | -2.5 (predicted) | 28 | 51 |
| Urolithin A | C₁₃H₈O₄ | 228.20 | 2.31 (predicted) | 2 | 4 |
| Urolithin B | C₁₃H₈O₃ | 212.20 | 2.65 (predicted) | 1 | 3 |
| Urolithin C | C₁₃H₈O₅ | 244.20 | 1.98 (predicted) | 3 | 5 |
Note: Values for this compound are estimated due to its complexity and may vary between prediction tools. Urolithin data is derived from publicly available databases and in silico studies.
Table 2: Predicted ADMET Properties
| Compound | Human Intestinal Absorption | Blood-Brain Barrier Permeability | CYP2D6 Inhibitor | Hepatotoxicity | LD₅₀ (rat, oral) |
| This compound | Low | No | (Predicted) Yes | (Predicted) Yes | Not available |
| Urolithin A | High | Yes | No | No | 945 mg/kg[3] |
| Urolithin B | High | Yes | No | No | 10000 mg/kg[3] |
| Urolithin C | High | No | No | No | 945 mg/kg[3] |
Note: Predictions are generated using computational models and require experimental validation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of in silico experiments. The following protocols outline the key steps for ADMET prediction, molecular docking, and molecular dynamics simulations.
In Silico ADMET and Physicochemical Property Prediction
This protocol describes the use of web-based tools for the rapid prediction of ADMET and physicochemical properties.
-
Ligand Preparation:
-
Web Server Selection:
-
Utilize comprehensive web servers such as SwissADME or pkCSM for property prediction.
-
-
Prediction Execution:
-
Input the SMILES or upload the SDF file for each compound into the selected web server.
-
Run the prediction analysis.
-
-
Data Collection:
-
Collect the predicted values for molecular weight, LogP, number of hydrogen bond donors and acceptors, human intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and toxicity.
-
Molecular Docking
This protocol details the steps for performing molecular docking to predict the binding orientation of a ligand to a protein target.
-
Protein and Ligand Preparation:
-
Download the 3D structure of the target protein in PDB format from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
Obtain the 3D structure of the ligand (e.g., Urolithin A) from a database or draw it using a molecular editor. Convert the ligand to the appropriate format (e.g., PDBQT for AutoDock).
-
-
Grid Box Generation:
-
Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.
-
Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Choose a docking program (e.g., AutoDock Vina, PyRx).
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (e.g., in kcal/mol).
-
Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Chimera.
-
Molecular Dynamics (MD) Simulation
This protocol outlines the procedure for running an MD simulation to assess the stability of a protein-ligand complex obtained from molecular docking.
-
System Preparation:
-
Use the best-ranked docked pose of the protein-ligand complex as the starting structure.
-
Select a force field (e.g., AMBER, CHARMM) suitable for both the protein and the ligand.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove steric clashes and unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Equilibrate the system at the desired pressure (e.g., 1 atm) under NPT (constant number of particles, pressure, and temperature) conditions. This allows the solvent density to relax.
-
-
Production Run:
-
Run the production MD simulation for a specified time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and analysis of intermolecular interactions over time.
-
Signaling Pathways and Mechanisms of Action
The bioactive metabolites of this compound, particularly urolithins, have been shown to modulate several key signaling pathways implicated in inflammation and cell growth.
NF-κB Signaling Pathway
Urolithins have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is a critical pathway in the cellular response to inflammatory stimuli.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Urolithin A has been shown to inhibit this pathway, which is often dysregulated in cancer.[8]
Conclusion
The in silico prediction of this compound's bioactivity presents a complex but feasible challenge. A comprehensive computational approach must consider its metabolic fate and focus on the bioactivity of its gut-derived metabolites, the urolithins. The methodologies outlined in this guide, from ADMET prediction to molecular dynamics simulations, provide a robust framework for researchers to explore the therapeutic potential of this compound and similar complex natural products. The provided data and pathway diagrams serve as a starting point for hypothesis generation and further experimental validation. Future work should aim to generate more direct computational and experimental data on this compound itself to build a more complete understanding of its pharmacological profile.
References
- 1. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. nbinno.com [nbinno.com]
- 5. Urolithin A | C13H8O4 | CID 5488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urolithin B | C13H8O3 | CID 5380406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Urolithin C | C13H8O5 | CID 60198001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Microbial Alchemy of the Gut: A Technical Guide to the Formation of Roburin A Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburin A, a complex ellagitannin found in oak wood, has garnered significant interest within the scientific community for its potential health benefits. However, the bioavailability of this compound in its native form is limited. The true therapeutic potential of this compound is unlocked through its biotransformation by the gut microbiota into a series of bioactive metabolites known as urolithins. This technical guide provides an in-depth exploration of the formation of this compound metabolites, offering detailed experimental protocols, quantitative data, and visual representations of the metabolic pathways and experimental workflows. Understanding this intricate interplay between diet, microbiota, and host metabolism is paramount for the development of novel therapeutics and functional foods.
The Metabolic Journey of this compound: From Oak to Urolithins
This compound is a dimeric ellagitannin composed of two vescalagin (B1683822) subunits.[1] Its large molecular size precludes its direct absorption in the upper gastrointestinal tract. The transformation of this compound into bioavailable urolithins is a multi-step process orchestrated by a succession of gut microbial enzymatic activities.
The metabolic cascade begins with the hydrolysis of this compound into its constituent monomers, vescalagin and castalagin, and subsequently to ellagic acid. This initial breakdown is facilitated by the acidic environment of the stomach and microbial hydrolases in the gut.[2] Ellagic acid then serves as the central precursor for the synthesis of urolithins through a series of decarboxylation and dehydroxylation reactions carried out by specific gut bacteria.
The production of urolithins is highly dependent on an individual's gut microbiota composition, leading to the classification of individuals into different "metabotypes."[3] The primary metabotypes are Metabotype A, characterized by the production of Urolithin A as the final product, and Metabotype B, which produces Isourolithin A and Urolithin B in addition to Urolithin A. A third group, Metabotype 0, is unable to produce these final urolithins.
Key Microbial Players
Specific bacterial species have been identified as key players in the conversion of ellagic acid to urolithins. The process is a collaborative effort between different members of the gut microbial community:
-
Initial Converters (Ellagic Acid to Urolithin C/Isourolithin A): Gordonibacter urolithinfaciens, Gordonibacter pamelaeae, and Ellagibacter isourolithinifaciens, all belonging to the Eggerthellaceae family, are responsible for the initial steps of ellagic acid metabolism, leading to the formation of intermediate urolithins such as Urolithin M-5, Urolithin M-6, and ultimately Urolithin C and Isourolithin A.[4]
-
Final Converters (Urolithin C/Isourolithin A to Urolithin A/B): Members of the Enterocloster genus, including Enterocloster bolteae, Enterocloster asparagiformis, and Enterocloster citroniae, possess the necessary enzymes to carry out the final dehydroxylation steps, converting Urolithin C to Urolithin A and Isourolithin A to Urolithin B.[5]
Quantitative Analysis of this compound Metabolites
The following tables summarize the quantitative data on the formation of urolithins from ellagitannin sources, providing insights into the efficiency of this metabolic conversion.
Table 1: Urolithin Concentrations in Human Serum after Consumption of an Oak Wood Extract (Robuvit®)
| Urolithin Metabolite | Median Concentration (ng/mL) | Interquartile Range (IQR) |
| Urolithin A | 14.0 | 57.4 |
| Urolithin B | 22.3 | 12.6 |
| Urolithin C | 2.66 | 2.08 |
Data from a study involving daily intake of 300 mg Robuvit® for 8 weeks.[6]
Table 2: In Vitro Conversion of Ellagic Acid by Human Fecal Microbiota
| Time Point | Ellagic Acid (µM) | Urolithin M-5 (µM) | Urolithin M-6 (µM) | Urolithin C (µM) | Urolithin A (µM) |
| 0 h | 30 | 0 | 0 | 0 | 0 |
| 24 h | ~5 | ~10 | ~5 | ~2 | ~8 |
| 48 h | <1 | ~2 | ~3 | ~5 | ~15 |
| 72 h | <1 | <1 | ~1 | ~8 | ~20 |
Representative data from an in vitro fermentation of 30 µM ellagic acid with human fecal suspension from a Urolithin A producer.[7]
Experimental Protocols
In Vitro Gut Fermentation of this compound with Human Fecal Microbiota
This protocol describes a method for simulating the colonic fermentation of this compound to assess its conversion to urolithins by the human gut microbiota.
Materials:
-
This compound (or a well-characterized oak wood extract rich in this compound)
-
Fresh human fecal samples from healthy donors (screened for different metabotypes if desired)
-
Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂)
-
Basal fermentation medium (see below for composition)
-
Sterile anaerobic tubes or vials
-
Centrifuge
-
HPLC or UPLC-MS/MS system
Basal Fermentation Medium (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin solution (5 mg/mL): 1 ml
-
Vitamin K1 solution (10 µL/mL): 1 ml
-
L-cysteine HCl: 0.5 g
-
Resazurin solution (0.1% w/v): 1 ml
-
Distilled water to 1 L
Procedure:
-
Preparation of Fecal Slurry:
-
Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber.
-
Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare the basal fermentation medium and dispense 9 mL into sterile anaerobic tubes.
-
Add this compound to the tubes to achieve the desired final concentration (e.g., 50-100 µM). A control with no substrate should also be prepared.
-
Inoculate each tube with 1 mL of the fecal slurry (10% v/v).
-
Seal the tubes tightly and incubate at 37°C under anaerobic conditions.
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 12, 24, 48, 72 hours), remove an aliquot from each fermentation tube.
-
Stop the microbial activity by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) with formic acid).
-
Centrifuge the samples to pellet bacterial cells and debris.
-
Analyze the supernatant for this compound, its hydrolysis products (vescalagin, castalagin, ellagic acid), and urolithins using LC-MS/MS.
-
LC-MS/MS Quantification of this compound Metabolites in Fermentation Samples and Plasma
This protocol provides a general framework for the quantification of urolithins. Specific parameters should be optimized for the instrument used.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled urolithin).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Sample Preparation (Fermentation Supernatant):
-
Dilute the supernatant with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the analytes.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for urolithins.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each urolithin and internal standard must be determined.
Visualizing the Pathways and Workflows
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound to urolithins by gut microbiota.
Experimental Workflow for In Vitro Fermentation and Analysis
Caption: Workflow for in vitro fermentation and analysis of this compound metabolites.
Conclusion
The transformation of this compound by the gut microbiota into bioactive urolithins is a complex and fascinating process that underscores the importance of the gut microbiome in human health. This technical guide provides a comprehensive overview of the key metabolites, the microbial species involved, and the experimental methodologies required to study this phenomenon. The provided protocols and diagrams serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of these microbial metabolites. Further research focusing on the quantitative conversion rates of specific ellagitannins and the functional genomics of the involved bacteria will undoubtedly pave the way for personalized nutrition and novel therapeutic strategies targeting the gut microbiome.
References
- 1. mdpi.com [mdpi.com]
- 2. Gut microbiome-derived hydrolases—an underrated target of natural product metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
The Influence of Roburin A-Containing Oak Wood Extract Metabolites on Ribosomal Biogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribosomal biogenesis, the intricate process of synthesizing ribosomes, is a fundamental cellular activity tightly linked to cell growth, proliferation, and protein synthesis. Dysregulation of this pathway is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention. Emerging research has highlighted the potential of natural compounds to modulate ribosomal biogenesis. This technical guide delves into the current understanding of the effects of metabolites derived from French oak wood extract, rich in Roburin A and other ellagitannins, on this crucial cellular process. While direct studies on this compound are limited, ex vivo evidence points towards a significant upregulation of ribosomal biogenesis in various cell types following exposure to the metabolites of this extract. This document provides a comprehensive summary of the available data, experimental methodologies, and a proposed mechanism of action for these effects.
Introduction: this compound and its Biological Context
This compound is a complex ellagitannin found in oak wood. It is a component of the commercially available French oak wood extract, Robuvit®. Ellagitannins, including this compound, are not directly absorbed by the body. Instead, they are metabolized by the gut microbiota into smaller, bioactive molecules, primarily urolithins (such as urolithin A, B, and C) and ellagic acid.[1][2] These metabolites are absorbed into the bloodstream and are believed to be responsible for the systemic biological effects observed after consumption of oak wood extract.[2]
Impact of Robuvit® Metabolites on Ribosomal Biogenesis
The primary evidence for the effect of this compound-containing extract metabolites on ribosomal biogenesis comes from a pilot study by Natella et al. (2014).[2] This study and subsequent reviews indicate that these metabolites can significantly influence the expression of genes involved in ribosome synthesis.
Summary of Key Findings
The following table summarizes the qualitative findings from the key research. It is important to note that specific quantitative data on the fold-change of individual ribosomal genes has not been published.
| Experimental System | Treatment | Observed Effect on Ribosomal Biogenesis | Affected Cell Types | Reference |
| Ex vivo cell culture | Serum from healthy volunteers supplemented with Robuvit® for 5 days | Increased expression of ribosomal genes, affecting ribosome, cell cycle, and spliceosome pathways. | Endothelial, Neuronal, and Keratinocyte cell lines | [1][2] |
Detailed Experimental Protocols
The following section outlines the methodologies employed in the pivotal study by Natella et al. (2014) to investigate the effects of Robuvit® metabolites on gene expression.
In Vivo Supplementation and Sample Collection
-
Participants: Healthy volunteers were recruited for the study.
-
Supplementation: Participants consumed a standardized French oak wood extract (Robuvit®) daily for a period of five days.
-
Blood Collection: Blood samples were collected from the participants before and after the supplementation period.
-
Serum Isolation: Serum was isolated from the collected blood samples to be used in the ex vivo experiments. This serum contained the metabolites of the oak wood extract.[2]
Ex Vivo Cell Culture and Treatment
-
Cell Lines: Three different human cell lines were used:
-
Endothelial cells
-
Neuronal cells
-
Keratinocyte cells
-
-
Treatment: The cultured cells were treated with the serum collected from the volunteers who had consumed the Robuvit® extract. This approach was designed to mimic the physiological exposure of these cell types to the metabolites in the body.[2]
Gene Expression Analysis
-
Technology: Gene expression profiling was performed using an Affymetrix array matrix.
-
Analysis: The functional analysis of the gene expression data revealed that the metabolites of Robuvit® significantly affected several cellular pathways, most notably those involved in:
-
Ribosome biogenesis
-
Cell cycle regulation
-
Spliceosome function[2]
-
Proposed Signaling Pathways and Mechanisms of Action
While the precise signaling pathways through which Robuvit® metabolites upregulate ribosomal biogenesis have not been fully elucidated, the available evidence allows for the formulation of a hypothetical model. The mTOR signaling pathway, a central regulator of cell growth and protein synthesis, is a likely candidate for involvement.[1]
Caption: Proposed mechanism of Robuvit® metabolites on ribosomal biogenesis.
Urolithin B, one of the primary metabolites, has been shown to induce muscle hypertrophy by increasing protein synthesis through the activation of the mTORC1 signaling pathway.[1] It is plausible that a similar mechanism is at play in endothelial, neuronal, and keratinocyte cells, where urolithins could activate mTORC1 or other related pathways, leading to the upregulation of genes involved in ribosome production.
Experimental Workflow Visualization
The following diagram illustrates the workflow of the key ex vivo experiment that demonstrated the effect of Robuvit® metabolites on gene expression.
Caption: Experimental workflow for ex vivo analysis of Robuvit® metabolites.
Conclusion and Future Directions
The available evidence strongly suggests that metabolites of French oak wood extract, which contains this compound, upregulate ribosomal biogenesis in human endothelial, neuronal, and keratinocyte cells. This effect is likely mediated by the modulation of key signaling pathways that control cell growth and protein synthesis. However, the current body of research has several limitations:
-
Lack of Specificity for this compound: The precise contribution of this compound to the observed effects, independent of other ellagitannins and their metabolites, remains unknown.
-
Absence of Quantitative Data: Detailed quantitative data on the upregulation of specific ribosomal protein and rRNA genes are needed to fully understand the scope of this effect.
-
Uncharacterized Signaling Pathways: The exact molecular mechanisms and signaling cascades initiated by the urolithins to promote ribosomal biogenesis in these specific cell types require further investigation.
Future research should focus on isolating the effects of individual roburins and their metabolites to delineate their specific roles. Quantitative proteomics and transcriptomics studies would provide a more detailed picture of the molecular changes. Elucidating the complete signaling pathways will be crucial for understanding the therapeutic potential of these compounds in conditions where enhanced protein synthesis and cell growth are beneficial, as well as for identifying potential contraindications. For drug development professionals, these findings open a new avenue for exploring natural compounds as modulators of ribosomal biogenesis, with potential applications in regenerative medicine and performance enhancement.
References
The Antioxidant Potential of Roburin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roburin A, a prominent ellagitannin found in oak wood, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant potential of this compound, primarily through the lens of research on Robuvit®, a standardized French oak wood extract rich in roburins. This document details the direct antioxidant capacity of Robuvit® and delves into the cellular mechanisms of action mediated by this compound's metabolites, the urolithins. Key signaling pathways, including Nrf2, NF-κB, and MAPK, are discussed, with comprehensive experimental protocols provided for their investigation. Quantitative data are presented in structured tables, and complex biological processes are visualized through Graphviz diagrams to offer a clear and comprehensive understanding of this compound's role as a powerful antioxidant agent.
Introduction
This compound is a C-glycosidic ellagitannin dimer, specifically a dimer of vescalagin, found in the wood of oak species such as Quercus robur.[1] Ellagitannins are a class of hydrolyzable tannins that are known for their significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The primary dietary exposure of humans to roburins has historically been through the consumption of wines and spirits aged in oak barrels.[2] Due to its complex structure, the bioavailability of this compound in its native form is limited. Instead, it undergoes metabolism by the gut microbiota to produce smaller, more readily absorbed compounds known as urolithins.[2] These metabolites are largely responsible for the systemic biological effects observed after the consumption of this compound-containing extracts.[2]
This guide will focus on the antioxidant potential of this compound, drawing heavily on studies of Robuvit®, a commercial, standardized aqueous extract of French oak wood guaranteed to contain at least 20% roburins (A, B, C, D, and E).[1]
Direct Antioxidant Capacity
The direct antioxidant capacity of this compound and its related compounds has been evaluated using various in vitro assays that measure the ability to scavenge free radicals. While specific data for isolated this compound is limited, studies on Robuvit® provide valuable insights into its potent antioxidant activity.
Quantitative Antioxidant Data
The following tables summarize the quantitative data on the antioxidant capacity of Robuvit®, the standardized oak wood extract rich in this compound.
Table 1: In Vitro Antioxidant Capacity of Robuvit®
| Assay | Result | Reference |
| TEAC (Trolox Equivalent Antioxidant Capacity) | 6.37 µmol Trolox equivalent/mg | [3] |
| ORAC (Oxygen Radical Absorbance Capacity) | 648 nmol Trolox equivalents/mg | [3] |
Table 2: In Vivo Effects of Robuvit® on Markers of Oxidative Stress and Antioxidant Enzymes in Healthy Volunteers (300 mg/day for one month)
| Marker | Change | p-value | Reference |
| Oxidative Stress Markers | |||
| Advanced Oxidation Protein Products (AOPP) | ↓ 42.09% | < 0.05 | [3] |
| Lipid Peroxides (LP) | ↓ 21.53% | < 0.05 | [3] |
| Antioxidant Enzyme Activity | |||
| Superoxide Dismutase (SOD) | ↑ 11.76% | < 0.05 | [2] |
| Catalase (CAT) | ↑ 15.54% | < 0.05 | [2] |
| Total Antioxidant Capacity | |||
| Ferric Reducing Ability of Plasma (FRAP) | ↑ 6.31% | < 0.05 | [2] |
Mechanisms of Action: The Role of Urolithin Metabolites
The profound antioxidant effects of this compound are largely attributed to its gut microbiota-derived metabolites, principally Urolithin A, B, and C. These metabolites are absorbed into the bloodstream and exert their effects at the cellular level by modulating key signaling pathways involved in the cellular antioxidant response and inflammation.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. Urolithin A has been shown to activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response and the expression of pro-oxidant enzymes. Chronic activation of NF-κB is associated with a variety of inflammatory diseases and increased oxidative stress. Urolithin A has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing inflammation and its associated oxidative damage.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Dysregulation of these pathways can contribute to oxidative stress. Urolithin A has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of key kinases in these pathways, which contributes to its overall antioxidant and anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the antioxidant potential of this compound and its metabolites.
In Vitro Antioxidant Capacity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (e.g., this compound or Robuvit® extract) in methanol.
-
In a 96-well plate, add a specific volume of the test compound dilutions to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain a specific absorbance at a certain wavelength (e.g., 0.70 ± 0.02 at 734 nm).
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of the test compound dilutions to a cuvette or a well of a microplate.
-
Add the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at the designated wavelength.
-
Calculate the percentage of inhibition of the ABTS•+ radical.
-
Determine the antioxidant activity in terms of Trolox equivalents (TEAC) or as an IC50 value.
-
Cellular Signaling Pathway Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It can be used to measure the total amount of a protein as well as its phosphorylation state, which often indicates its activation status.
-
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages for NF-κB, hepatocytes for Nrf2) and treat them with the test compound (e.g., Urolithin A) for various time points and at different concentrations. A positive control (e.g., LPS for NF-κB activation) should be included.
-
Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-phospho-p65, anti-phospho-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
-
-
Principle: This assay measures the transcriptional activity of a specific transcription factor (e.g., Nrf2 or NF-κB) by using a plasmid that contains a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for that transcription factor.
-
Protocol:
-
Cell Transfection: Transfect cells with a reporter plasmid containing the response element for the transcription factor of interest (e.g., an Antioxidant Response Element (ARE) for Nrf2 or an NF-κB response element). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Cell Treatment: After transfection, treat the cells with the test compound (e.g., Urolithin A) and appropriate controls.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. An increase in luciferase activity indicates activation of the transcription factor.
-
Conclusion
This compound, a key ellagitannin from oak wood, demonstrates significant antioxidant potential, primarily through the actions of its gut-derived metabolites, the urolithins. While direct free-radical scavenging by this compound contributes to its antioxidant effect, the more profound and systemic benefits arise from the ability of its metabolites to modulate crucial cellular signaling pathways. The activation of the Nrf2 pathway enhances the endogenous antioxidant defense system, while the inhibition of NF-κB and MAPK pathways mitigates inflammation and associated oxidative stress. The data from studies on the standardized oak wood extract, Robuvit®, provide compelling in vivo evidence for the beneficial effects of this compound on reducing markers of oxidative stress and enhancing antioxidant enzyme activity in humans. Further research focusing on the specific bioactivities of isolated this compound and its individual metabolites will continue to elucidate the full therapeutic potential of this remarkable natural compound. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the antioxidant and cytoprotective properties of this compound and its derivatives.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Interaction of Roburin A and its Metabolites with Cellular Pathways
Introduction
This compound is a type of ellagitannin, a class of polyphenolic compounds found exclusively in oak wood.[1] It is a component of the standardized French oak wood extract Robuvit®.[2][3] Due to their large size, ellagitannins like this compound are not directly absorbed in the gastrointestinal tract.[3] Instead, they are metabolized by gut bacteria into smaller, bioactive molecules known as urolithins (A, B, and C).[2][3] These metabolites are absorbed into the bloodstream and are largely responsible for the systemic biological effects observed after consumption of oak wood extracts.[2][4] This guide provides a comprehensive overview of the known interactions of this compound-derived metabolites with key cellular pathways, supported by quantitative data and detailed experimental protocols.
Metabolism of this compound
The journey of this compound from ingestion to cellular interaction is a multi-step process mediated by the gut microbiome.
-
Ingestion: this compound and other ellagitannins are consumed through supplements like Robuvit® or from beverages aged in oak barrels.[1][5]
-
Gut Microbiota Metabolism: In the gut, bacteria hydrolyze ellagitannins to ellagic acid.[2] Subsequently, the gut microbiota further metabolizes ellagic acid into urolithins A, B, and C.[2]
-
Absorption: These urolithins are then absorbed into the circulation.[4] Studies have identified urolithins A, B, and C, as well as ellagic acid, in plasma as glucuronides or diglucuronides after supplementation with Robuvit®.[2][6]
Metabolism of this compound into Urolithins by Gut Microbiota.
Interaction with Cellular Pathways
The metabolites of this compound, particularly urolithins, modulate a variety of cellular pathways, leading to anti-inflammatory, antioxidant, and energy-regulating effects.
Anti-Inflammatory Pathways
Urolithin A has been shown to downregulate key pro-inflammatory factors.[1][2] This is a critical mechanism underlying the anti-inflammatory effects observed with oak wood extract supplementation.
-
NF-κB Pathway: Cell culture experiments have demonstrated that urolithin A can downregulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2] NF-κB is a central mediator of inflammation, and its inhibition leads to a reduction in the expression of numerous pro-inflammatory genes.
-
COX-2 Inhibition: Urolithin A also downregulates cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]
-
Cytokine Secretion: A study on Quercus robur extract showed a significant decrease in the secretion of several pro-inflammatory cytokines, including IFNγ, IL-17a, IL-12, IL-2, IL-1β, and IL-23 in stimulated human leukocytes.[7] The same study also observed a reduction in the expression of TNFα, IL-6, IL-8, IL-1β, and CXCL10 in M1-like macrophages.[7]
-
Inflammasome and STAT3 Inhibition: The extract also led to a significant reduction in PGE2 secretion, and the expression of COX2, NLRP3, caspase1, and STAT3, along with a decrease in NF-κB p65 phosphorylation.[7]
Inhibition of Pro-inflammatory Pathways by Urolithin A.
Antioxidant and Cellular Health Pathways
Robuvit® supplementation has been consistently linked to enhanced antioxidant capacity and cellular maintenance processes.
-
Increased Plasma Antioxidant Capacity: Supplementation with Robuvit® (300 mg/day for 5 days) in healthy volunteers led to a significant increase in plasma antioxidant capacity, from 1.8 ± 0.05 to 1.9 ± 0.01 nmol Trolox equiv/mL plasma.[4] Another study noted a twofold increase in plasma polyphenols, which coincided with a significant increase in plasma antioxidant capacity.[2][6]
-
Mitophagy and Mitochondrial Renewal: Urolithin A is known to induce mitophagy, a process that removes dysfunctional mitochondria.[2][8] This leads to mitochondrial renewal and more efficient energy production in the form of ATP.[2]
-
Ribosomal Biogenesis: Ex vivo experiments using serum from Robuvit® consumers have shown increased ribosomal biogenesis in endothelial, neuronal, and keratinocyte cell lines.[1][2][8] This is significant because a higher density of ribosomes can accelerate protein production, which may enhance physical endurance and performance.[1][2] Transcriptome analysis revealed that Robuvit® metabolites affect ribosome, cell cycle, and spliceosome pathways.[4][6]
-
Muscle Mass Regulation: Urolithin B has been identified as a regulator of skeletal muscle mass, promoting muscle growth and enhancing protein synthesis.[1][2]
Cellular Health Pathways Modulated by this compound Metabolites.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on Robuvit®, the this compound-containing oak wood extract.
Table 1: Effects on Plasma Antioxidant Capacity and Polyphenol Content
| Parameter | Baseline Value | Post-Supplementation Value | Dosage & Duration | Reference |
| Total Phenols | 0.63 ± 0.06 µg GAE equiv/mL | 1.26 ± 0.18 µg GAE equiv/mL | 300 mg/day for 5 days | [4] |
| Antioxidant Capacity | 1.8 ± 0.05 nmol Trolox equiv/mL | 1.9 ± 0.01 nmol Trolox equiv/mL | 300 mg/day for 5 days | [4] |
| Plasma Polyphenols | - | Twofold increase | 300 mg/day for 5 days | [2][6] |
Table 2: Effects on Inflammatory Markers
| Marker | Effect | Cell/System | Reference |
| IFNγ, IL-17a, IL-12, IL-2, IL-1β, IL-23 | Significant decrease in secretion | Stimulated human leukocytes | [7] |
| TNFα, IL-6, IL-8, IL-1β, CXCL10 | Significant decrease in expression | M1-like macrophages | [7] |
| PGE2 | Significant reduction in secretion | M1-like macrophages | [7] |
| COX2, NLRP3, Caspase1, STAT3 | Significant reduction in expression | M1-like macrophages | [7] |
| NF-κB p65 phosphorylation | Significant reduction | M1-like macrophages | [7] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of this compound-containing extracts.
Human Supplementation Study Protocol
-
Objective: To evaluate the absorption, metabolism, and effects on transcriptome level of a standardized French oak wood extract (Robuvit®).[4]
-
Study Design: A pilot study with healthy volunteers.[4]
-
Intervention: Volunteers received 300 mg of Robuvit® daily for 5 days.[4][6] During the study, volunteers were required to abstain from consuming flavonoid-rich foods such as chocolate, fruits, tea, and wine.[2][6]
-
Sample Collection: Blood samples were collected before and after the supplementation period.[4]
-
Analysis:
-
Metabolite Analysis: Plasma was analyzed for total phenol (B47542) content and the presence of urolithins and ellagic acid.[4]
-
Antioxidant Capacity: Plasma antioxidant capacity was measured.[4]
-
Transcriptome Analysis: An ex vivo cell culture approach was used. Serum collected from supplemented volunteers was used to treat endothelial, neuronal, and keratinocyte cell lines. Gene expression modulation was then assessed using an Affymetrix array matrix.[4]
-
Workflow for Human Supplementation and Ex Vivo Gene Expression Study.
In Vitro Anti-inflammatory Assay Protocol
-
Objective: To assess the effect of Quercus robur extract on inflammatory signaling pathways.[7]
-
Cell Systems:
-
Intervention: Cells were treated with Quercus robur extract.[7]
-
Analysis:
-
Cytokine Secretion: The secretion of various cytokines (IFNγ, IL-17a, IL-12, IL-2, IL-1β, IL-23) from leukocytes was measured, likely using ELISA or a similar immunoassay.[7]
-
Gene and Protein Expression: The expression of inflammatory markers (TNFα, IL-6, IL-8, IL-1β, CXCL10, COX2, NLRP3, caspase1, STAT3) and the phosphorylation of NF-κB p65 in macrophages were analyzed, likely using methods such as qPCR and Western blotting.[7]
-
PGE2 Secretion: The amount of PGE2 secreted by macrophages was quantified.[7]
-
Conclusion
This compound, through its gut-derived metabolites, primarily urolithins, exerts significant influence over a range of cellular pathways. The available evidence strongly points to potent anti-inflammatory and antioxidant effects, mediated by the downregulation of NF-κB and COX-2, and an increase in plasma antioxidant capacity. Furthermore, the modulation of pathways involved in mitochondrial health (mitophagy) and protein synthesis (ribosomal biogenesis) provides a molecular basis for the observed improvements in energy levels and physical performance. These findings underscore the potential of this compound and related compounds as therapeutic agents for conditions with inflammatory and oxidative stress components. Further research is warranted to elucidate the precise mechanisms and clinical applications of these promising natural compounds.
References
- 1. robuvit.fr [robuvit.fr]
- 2. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oak–Wood Extract Robuvit® Improves Recovery and Oxidative Stress after Hysterectomy: A Randomized, Double-blind, Placebo-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism, and effects at transcriptome level of a standardized French oak wood extract, Robuvit, in healthy volunteers: pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorbtion, Metabolisation And Effects At Transcriptome Level Of A Standardised French Oak Wood Extract Robuvit® In Healthy Volunteers: A Pilot Study. [iris.unime.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Roburin A from Oak Wood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburin A is a complex ellagitannin found in the wood of oak species, primarily Quercus robur and Quercus petraea.[1] As a dimeric compound composed of two vescalagin (B1683822) subunits, this compound is a significant contributor to the chemical profile of oak wood extracts.[1] These extracts, particularly the commercially available standardized French oak wood extract Robuvit®, have garnered interest for their potential health benefits, which are largely attributed to their rich polyphenol content, including roburins.[2][3][4] Robuvit® is standardized to contain a minimum of 20% roburins (A-E) and over 40% total polyphenols.[2][5][6]
Upon ingestion, roburins are metabolized by the gut microbiota into smaller, more bioavailable compounds known as urolithins.[3] These metabolites, particularly Urolithin A, are believed to be responsible for many of the biological activities associated with oak wood extract consumption, including the modulation of key cellular signaling pathways.[7][8][9]
These application notes provide detailed protocols for the extraction of roburin-rich fractions from oak wood and discuss the analytical methods for their quantification. Furthermore, the known signaling pathways of the key metabolite, Urolithin A, are described and visualized.
Quantitative Data Summary
The composition of a commercially available standardized French oak wood extract, Robuvit®, provides a benchmark for the expected polyphenol content from an aqueous extraction of Quercus robur.
| Compound Class | Specification | Reference |
| Total Polyphenols | > 40% | [6] |
| Roburins (A, B, C, D, E) | ≥ 20% | [2][5] |
Following supplementation with oak wood extract, roburins are metabolized to urolithins, which can be quantified in biological fluids. The table below summarizes the median concentrations of urolithins detected in the serum of patients after eight weeks of supplementation with Robuvit®.
| Metabolite | Median Serum Concentration (ng/mL) | Interquartile Range (IQR) | Reference |
| Urolithin A | 14.0 | 57.4 | [6] |
| Urolithin B | 22.3 | 12.6 | [6] |
| Urolithin C | 2.66 | 2.08 | [6] |
Experimental Protocols
Protocol 1: General Aqueous Extraction of a Roburin-Rich Fraction
This protocol is based on the principles of the commercial water-based extraction of Robuvit® and is suitable for obtaining a crude extract enriched in roburins and other water-soluble polyphenols.[3][10]
1. Materials and Equipment:
-
Heartwood from Quercus robur or Quercus petraea
-
Grinder or mill
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Filtration system (e.g., filter press or vacuum filtration with appropriate filter paper)
-
Freeze-dryer or spray-dryer
-
HPLC system for analysis
2. Procedure:
-
Wood Preparation: Dry the oak heartwood to a constant weight. Grind the wood into a fine powder (e.g., 60 mesh size) to increase the surface area for extraction.[11]
-
Extraction: Suspend the oak wood powder in deionized water in the reaction vessel. The solid-to-liquid ratio can be optimized, but a starting point of 1:10 (w/v) is recommended.
-
Heating and Stirring: Heat the suspension to a temperature between 70-90°C and maintain constant stirring for a period of 2-4 hours to facilitate the dissolution of polyphenols.
-
Filtration: After the extraction period, separate the solid wood residue from the aqueous extract by filtration.
-
Concentration and Drying: Concentrate the aqueous extract under reduced pressure to remove excess water. The concentrated extract can then be dried to a powder using a freeze-dryer or spray-dryer.
-
Analysis: Analyze the resulting powder for its roburin and total polyphenol content using a validated HPLC method.
Protocol 2: Laboratory-Scale Extraction and Purification of this compound
This protocol outlines a more comprehensive procedure for the isolation and purification of this compound, suitable for laboratory-scale applications. It involves solvent extraction followed by chromatographic purification steps.
1. Materials and Equipment:
-
Quercus robur heartwood powder
-
Acetone (B3395972), methanol (B129727), ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Sephadex LH-20 resin or equivalent for column chromatography
-
Preparative HPLC system with a C18 column (e.g., 250 mm × 10.0 mm, 5 µm)[12]
-
Analytical HPLC system for fraction analysis
2. Procedure:
-
Extraction:
-
Macerate 100 g of dried oak wood powder in 1000 mL of acetone/water (7:3, v/v) at room temperature with constant stirring for 24 hours.[11]
-
Filter the mixture and collect the liquid extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Liquid-Liquid Partitioning:
-
Suspend the resulting aqueous extract in deionized water.
-
Perform successive extractions with ethyl acetate to remove less polar compounds. Discard the ethyl acetate fractions.
-
The aqueous phase contains the more polar ellagitannins, including roburins.
-
-
Column Chromatography (Pre-purification):
-
Concentrate the aqueous phase and apply it to a Sephadex LH-20 column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 60:40), followed by acetone in water (e.g., 80:20).[11]
-
Collect fractions and monitor by analytical HPLC to identify those rich in this compound.
-
-
Preparative HPLC (Final Purification):
-
Pool the this compound-rich fractions from the column chromatography step and concentrate them.
-
Dissolve the concentrate in the mobile phase for preparative HPLC.
-
Inject the sample onto a C18 preparative HPLC column.
-
Use a suitable mobile phase gradient, for example, a gradient of methanol or acetonitrile (B52724) in water with a small amount of acid (e.g., 0.1% acetic acid) to ensure good peak shape.[12] An example gradient could be a linear gradient from 10% to 50% methanol in acidified water over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peaks corresponding to this compound.
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under vacuum to obtain purified this compound.
-
Biological Activity and Signaling Pathways of Urolithin A
The biological effects of this compound and other ellagitannins are primarily attributed to their gut microbial metabolites, the urolithins. Urolithin A, in particular, has been shown to modulate critical cellular signaling pathways, including the PI3K/Akt/mTOR and AMPK pathways, which are central regulators of cell growth, metabolism, and autophagy.[7][8][9]
Mechanism of Action:
-
Inhibition of PI3K/Akt/mTOR Pathway: Urolithin A has been demonstrated to inhibit the PI3K/Akt/mTOR signaling cascade.[9][13] This pathway is often hyperactivated in various diseases, including cancer, leading to uncontrolled cell growth and proliferation. By downregulating the phosphorylation of key components like Akt and downstream effectors of mTOR (such as p70S6K and 4E-BP1), Urolithin A can suppress protein synthesis and cell growth, and induce apoptosis in cancer cells.[9][13]
-
Activation of AMPK Pathway: Urolithin A can activate AMP-activated protein kinase (AMPK), a cellular energy sensor.[8] Activated AMPK can, in turn, inhibit mTOR signaling, suggesting a dual mechanism for mTOR regulation by Urolithin A.[8]
-
Induction of Mitophagy: The inhibition of mTOR by Urolithin A is a key factor in its ability to induce mitophagy, the selective degradation of damaged or dysfunctional mitochondria. This process is crucial for maintaining cellular health, particularly in the context of aging and muscle function.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An Effect of Oak-Wood Extract (Robuvit®) on Energy State of Healthy Adults—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. robuvit.com [robuvit.com]
- 4. robuvit.fr [robuvit.fr]
- 5. researchgate.net [researchgate.net]
- 6. Constituents and Metabolites of a French Oak Wood Extract (Robuvit®) in Serum and Blood Cell Samples of Women Undergoing Hysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urolithin A targets the AKT/WNK1 axis to induce autophagy and exert anti-tumor effects in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proanthocyanidins from Quercus petraea and Q. robur heartwood: quantification and structures [comptes-rendus.academie-sciences.fr]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urolithin A, a Novel Natural Compound to Target PI3K/AKT/mTOR Pathway in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. robuvit.com [robuvit.com]
High-Yield Isolation and Purification of Roburin A: An Application Note and Protocol
Introduction
Roburin A is a complex dimeric ellagitannin found in the heartwood of oak species, particularly Quercus robur (European Oak).[1] As a member of the hydrolyzable tannins class, this compound and its related compounds are subjects of increasing interest in pharmacology and drug development due to their potent antioxidant, anti-inflammatory, and potential cell-regulatory properties. Composed of two vescalagin (B1683822) subunits, its intricate structure presents a significant challenge for isolation and purification.[1] This document provides detailed protocols for the high-yield extraction, isolation, and purification of this compound from Quercus robur heartwood, intended for researchers, scientists, and professionals in drug development.
Data Summary: Physicochemical and Spectroscopic Properties
The following table summarizes key identifiers and properties of this compound, crucial for its characterization.
| Property | Value / Description | Reference |
| Molecular Formula | C₈₂H₅₄O₅₂ | Inferred from dimeric structure |
| Source | Quercus robur, Quercus petraea heartwood | [1] |
| Compound Class | Hydrolyzable Tannin (Ellagitannin) | [2] |
| Structure | Dimer of two vescalagin subunits. | [1] |
| Key Spectroscopic Features (¹H NMR, ¹³C NMR) | Complex aromatic and sugar moiety signals, characteristic of ellagitannins. | [3][4] |
| Mass Spectrometry | Fast Atom Bombardment (FAB-MS) is a suitable technique for characterization. | [3][4] |
Experimental Protocols
I. Extraction of Crude Ellagitannins from Quercus robur Heartwood
This protocol outlines the initial extraction of a crude mixture of ellagitannins, including this compound, from oak heartwood.
Materials:
-
Quercus robur heartwood, dried and ground to a fine powder
-
Acetone
-
Distilled water
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Macerate the powdered oak heartwood in an acetone:water (7:3, v/v) solution at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid wood particles.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.
-
Freeze-dry the remaining aqueous solution to obtain a crude ellagitannin powder.
-
Store the crude extract at -20°C until further purification.
II. Fractionation of Crude Extract using Solid Phase Extraction (SPE)
This step serves to enrich the ellagitannin fraction and remove non-polar compounds.
Materials:
-
Crude ellagitannin extract
-
C18 Sep-Pak cartridges
-
Distilled water
-
Vacuum manifold
Procedure:
-
Condition a C18 Sep-Pak cartridge by washing with 10 mL of methanol followed by 10 mL of distilled water.
-
Dissolve the crude extract in a minimal amount of water and load it onto the conditioned cartridge.
-
Wash the cartridge with 20 mL of distilled water to elute highly polar compounds.
-
Elute the ellagitannin-enriched fraction with 15 mL of methanol.
-
Collect the methanolic fraction and evaporate the solvent under reduced pressure.
III. High-Yield Purification of this compound by Preparative HPLC
This protocol describes the final purification of this compound from the enriched ellagitannin fraction using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Enriched ellagitannin fraction
-
Preparative HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Fraction collector
Procedure:
-
Dissolve the enriched ellagitannin fraction in Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the following gradient conditions:
-
0-10 min: 5% B
-
10-50 min: Gradient from 5% to 40% B
-
50-60 min: Gradient from 40% to 95% B (column wash)
-
60-70 min: Re-equilibration at 5% B
-
-
Set the flow rate to 15 mL/min and the detection wavelength to 280 nm.
-
Inject the sample and collect fractions corresponding to the major peaks. This compound, being a dimer, will have a longer retention time than its monomeric constituents like vescalagin and castalagin (B1583131).
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions containing pure this compound and remove the solvent by lyophilization.
-
Store the purified this compound at -80°C.
Note on Yield: While this protocol is designed for high-yield purification, specific quantitative yields for pure this compound are not well-documented in the literature. The yield is dependent on the age and origin of the oak wood. The total ellagitannin content in oak can range from 10 to 18 mg/g of wood, with castalagin being the most abundant.[5] this compound, as a dimer, is present in lower concentrations.
Characterization of Purified this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
High-Resolution Mass Spectrometry (HRMS): Utilize FAB-MS or ESI-MS to confirm the molecular weight and fragmentation pattern consistent with the dimeric structure of this compound.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., acetone-d₆ or methanol-d₄). The complex spectra should be compared with published data for this compound to confirm its structure.[3][4]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Postulated Signaling Pathway Modulation
This compound is a dimer of vescalagin. Its stereoisomer, castalagin, has been shown to inhibit key inflammatory and cell survival signaling pathways. This diagram illustrates the postulated inhibitory effects of vescalagin/castalagin dimers on the NF-κB and PI3K/Akt pathways.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New C-Glycosidic Ellagitannins Formed upon Oak Wood Toasting, Identification and Sensory Evaluation | MDPI [mdpi.com]
- 3. Castalagin Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural elucidation of new dimeric ellagitannins from Quercus robur L. roburins A–E - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Vescalagin and Castalagin Present Bactericidal Activity toward Methicillin-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-UV method for Roburin A quantification
An HPLC-UV method for the quantification of Roburin A is crucial for researchers and scientists in the fields of phytochemistry, pharmacology, and drug development. This compound, a prominent ellagitannin found in oak wood, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] Its quantification is essential for the standardization of botanical extracts, the development of new therapeutic agents, and for quality control in the food and beverage industry, particularly for products aged in oak barrels.
This document provides a detailed application note and protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The protocol is designed to be a starting point for method development and validation.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the described . This data is for illustrative purposes and should be validated in a laboratory setting.
| Parameter | Value |
| Retention Time (min) | 7.8 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery (%) | 95 - 105% |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., oak wood powder).
-
Extraction:
-
Weigh 1 gram of the powdered sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol (B129727) in water (v/v).
-
Vortex the mixture for 1 minute.
-
Sonication of the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[4]
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol.
-
Combine the supernatants.
-
-
Filtration:
HPLC-UV Method
This method is based on reversed-phase chromatography, which is suitable for the separation of phenolic compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile[7]
-
-
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 280 nm[6]
Calibration Curve
-
Prepare a stock solution of this compound standard in 80% methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R²).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. robuvit.fr [robuvit.fr]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, metabolism, and effects at transcriptome level of a standardized French oak wood extract, Robuvit, in healthy volunteers: pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. woodresearch.sk [woodresearch.sk]
- 7. Oak Species Quercus robur L. and Quercus petraea Liebl. Identification Based on UHPLC-HRMS/MS Molecular Networks [mdpi.com]
Application Note: LC-MS/MS Analysis of Roburin A and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Roburin A is a dimeric ellagitannin found exclusively in oak wood, particularly from the Quercus species.[1] As a component of extracts from French Oak Wood (e.g., Robuvit®), it has garnered interest for its potential health benefits, which are largely attributed to its metabolites produced by gut microbiota.[2][3] Upon ingestion, this compound and other ellagitannins are hydrolyzed to ellagic acid, which is then progressively metabolized by intestinal bacteria into a series of bioavailable compounds known as urolithins (e.g., Urolithin A, B, and C).[1][2] These metabolites are absorbed into circulation and are believed to be responsible for the systemic effects observed after consumption of oak wood extracts.[3]
This application note provides a detailed protocol for the extraction and quantitative analysis of this compound's key metabolites—urolithins—from biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is crucial for pharmacokinetic studies, bioavailability assessments, and understanding the biological activity of this compound.
Principle of the Method The analytical method employs reversed-phase liquid chromatography for the separation of urolithins from complex biological samples, such as human serum or plasma. Following chromatographic separation, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection and quantification. This approach allows for the accurate measurement of low concentrations of metabolites in biological fluids.[4][5]
Experimental Protocols
Extraction of Urolithins from Human Serum/Plasma
This protocol is adapted from methodologies used for the analysis of urolithins in human serum samples.[6]
Materials:
-
Human serum or plasma samples
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Formic Acid
-
Ethyl acetate (B1210297)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ascorbic acid solution (10 mg/mL)
-
Centrifuge, rotating mixer, and nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen serum/plasma samples on ice.
-
Enzymatic Hydrolysis (for total urolithin quantification):
-
To 200 µL of serum, add β-glucuronidase/sulfatase enzyme solution in an appropriate buffer.
-
Incubate the mixture to deconjugate glucuronidated and sulfated metabolites.
-
Stop the reaction with the addition of ice-cold solvent.[6]
-
-
Protein Precipitation & Liquid-Liquid Extraction:
-
Evaporation and Reconstitution:
-
Final Centrifugation:
-
Centrifuge the reconstituted sample at 18,000 x g for 15 minutes at 4°C to pellet any remaining particulates.[6]
-
Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Instrumental Analysis
The following parameters are based on established methods for the analysis of urolithins and other polyphenolic metabolites.[7][8]
A. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Value |
| Column | Reversed-phase C18 column (e.g., 100 x 3.0 mm, 2.7 µm particle size)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL[8] |
| Column Temperature | 25 - 40°C[9] |
| Gradient Elution | A shallow gradient starting with high aqueous phase, increasing the percentage of organic phase (Acetonitrile) over time to elute compounds of increasing hydrophobicity. An example gradient could be: 0-2 min, 5% B; 2-15 min, 5-60% B; 15-17 min, 60-95% B; 17-20 min, 95% B; followed by column re-equilibration. |
B. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Source Temperature | 350 - 500°C |
| Ion Spray Voltage | -4500 V (Negative) or +5500 V (Positive) |
| Collision Gas | Nitrogen or Argon |
| MRM Transitions | Specific precursor-to-product ion transitions must be optimized for each urolithin analyte and the internal standard by infusing standard solutions. |
Example MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Urolithin A | [M-H]⁻ or [M+H]⁺ | Optimized fragment 1, fragment 2 |
| Urolithin B | [M-H]⁻ or [M+H]⁺ | Optimized fragment 1, fragment 2 |
| Urolithin C | [M-H]⁻ or [M+H]⁺ | Optimized fragment 1, fragment 2 |
| Internal Standard | [M-H]⁻ or [M+H]⁺ | Optimized fragment 1, fragment 2 |
Visualized Workflows and Pathways
Caption: Metabolic conversion of this compound by gut microbiota.
Caption: General workflow for urolithin analysis.
Quantitative Data Summary
Clinical studies investigating the supplementation of a French oak wood extract (Robuvit®) have quantified the resulting urolithin metabolites in human serum. The following table summarizes representative data.
| Metabolite | Median Concentration in Serum (ng/mL) after 8 weeks | Interquartile Range (IQR) |
| Urolithin A | 14.0 | 57.4 |
| Urolithin B | 22.3 | 12.6 |
| Urolithin C | 2.66 | 2.08 |
| Data sourced from a study on patients undergoing hysterectomy supplemented with 300 mg Robuvit® per day.[1][6] |
Conclusion
The LC-MS/MS method detailed provides a sensitive, specific, and robust workflow for the quantification of this compound metabolites in biological samples. This application note serves as a comprehensive guide for researchers in pharmacology and drug development to accurately assess the bioavailability and metabolic fate of ellagitannins from oak wood extracts. The protocols and data presented are essential for correlating metabolic profiles with clinical outcomes and understanding the mechanisms of action of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption, metabolism, and effects at transcriptome level of a standardized French oak wood extract, Robuvit, in healthy volunteers: pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Ruboxistaurin analysis in rat plasma utilizing LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constituents and Metabolites of a French Oak Wood Extract (Robuvit®) in Serum and Blood Cell Samples of Women Undergoing Hysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Role of ellagitannins and OTR of the Quercus petraea (Matt.) Liebl barrel staves for beverages aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Roburin A
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical and antioxidant comparison of Quercus ilex and Quercus robur acorn extracts obtained by matrix solid-phase dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potent in vitro antioxidant ellagitannins from pomegranate juice are metabolised into bioavailable but poor antioxidant hydroxy-6H-dibenzopyran-6-one derivatives by the colonic microflora of healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
Application Notes and Protocols for Studying Roburin A Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburin A, a prominent ellagitannin found in oak wood extracts, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. These application notes provide a comprehensive guide for researchers to investigate the biological effects of this compound and its related compounds, such as Roburic Acid, using various in vitro cell culture models. The following sections detail the necessary cell lines, experimental protocols, and data interpretation to effectively study the mechanisms of action of these compounds.
Data Presentation: Efficacy of Roburic Acid in Cancer Cell Lines
The antiproliferative activity of Roburic Acid (RA), a compound structurally related to and often studied in the context of Roburins, has been evaluated in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values were determined using the MTT assay after 24 and 72 hours of incubation.
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 72h |
| DLD-1 | Colorectal Cancer | 29.3 ± 2.5 | 22.8 ± 1.9 |
| HT-29 | Colorectal Cancer | 42.7 ± 3.1 | 19.5 ± 1.7 |
| HCT-116 | Colorectal Cancer | 35.1 ± 2.8 | 25.4 ± 2.2 |
| BxPC-3 | Pancreatic Cancer | 58.6 ± 4.5 | 45.3 ± 3.9 |
| PC-3 | Prostate Cancer | 62.1 ± 5.1 | 51.7 ± 4.8 |
| Non-Malignant Control Cell Lines | |||
| CCD-841 CoN | Normal Colon Epithelium | 75.4 ± 6.3 | 68.9 ± 5.7 |
| WI-38 | Normal Lung Fibroblasts | 68.2 ± 5.9 | 55.1 ± 4.9 |
Signaling Pathways Modulated by this compound and Related Compounds
This compound and its analogues primarily exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation, namely the NF-κB and MAPK pathways.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effects of this compound and related compounds on cancer cells.
Cell Culture and Maintenance
-
Cell Lines:
-
Human colorectal carcinoma: DLD-1 (ATCC® CCL-221™), HT-29 (ATCC® HTB-38™), HCT-116 (ATCC® CCL-247™).
-
Normal human colon epithelium: CCD-841 CoN (ATCC® CRL-1790™).
-
Normal human lung fibroblasts: WI-38 (ATCC® CCL-75™).
-
-
Culture Media:
-
For DLD-1, HCT-116, and WI-38: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For HT-29: McCoy's 5A Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For CCD-841 CoN: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. For adherent cells, use Trypsin-EDTA to detach them from the culture flask.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound or Roburic Acid stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24 or 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Cell Proliferation Assay (BrdU Incorporation Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
96-well plates
-
This compound or Roburic Acid stock solution
-
Complete culture medium
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the antibody (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for BrdU incorporation into newly synthesized DNA.
-
Remove the labeling solution and fix the cells with a fixing/denaturing solution.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the appropriate substrate and incubate until a color change is visible.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Express the results as a percentage of BrdU incorporation relative to the control.
-
Clonogenic Assay
This assay assesses the long-term ability of a single cell to grow into a colony, indicating its reproductive viability.
-
Materials:
-
6-well plates
-
This compound or Roburic Acid stock solution
-
Complete culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Allow the cells to attach for a few hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50).[2]
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days.[2]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a solution of 6% formaldehyde (B43269) for 10 minutes.[2]
-
Stain the colonies with crystal violet solution for 10 minutes.[2]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
-
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound or Roburic Acid stock solution
-
TNF-α (as a stimulator of the NF-κB pathway)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-4 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours to activate the NF-κB pathway.[2][3]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) if using a dual-luciferase system.
-
Express the results as a percentage of NF-κB inhibition relative to the TNF-α-stimulated control.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in the NF-κB and MAPK pathways.
-
Materials:
-
This compound or Roburic Acid stock solution
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-p38, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound for the desired time, with or without a subsequent stimulation (e.g., with TNF-α for the NF-κB pathway).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cellular effects of this compound and its related compounds. By utilizing the described cell culture models and experimental assays, researchers can elucidate the mechanisms underlying the antioxidant, anti-inflammatory, and anticancer properties of these promising natural products, thereby contributing to the development of novel therapeutic strategies.
References
Application Notes and Protocols for Animal Models in Roburin A Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburin A, an ellagitannin predominantly found in oak wood, has garnered significant interest for its potential health benefits. However, like other large polyphenolic compounds, the bioavailability of this compound in its native form is exceedingly low. The therapeutic effects associated with this compound are primarily attributed to its gut microbiota-derived metabolites, principally Urolithin A, Urolithin B, and Urolithin C. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these bioactive urolithins is crucial for the development of this compound-based therapeutics and functional foods.
This document provides detailed application notes and experimental protocols for conducting preclinical bioavailability studies of this compound in rodent models, specifically rats. The focus is on the quantification of its key metabolites—Urolithin A, B, and C—in biological matrices to determine their pharmacokinetic profiles.
Rationale for Animal Model Selection
Rodent models, particularly rats, are widely used in pharmacokinetic studies of polyphenols due to their physiological and metabolic similarities to humans, established handling and dosing protocols, and cost-effectiveness. While no animal model perfectly replicates human physiology, rats provide a valuable system to investigate the metabolic fate of ellagitannins like this compound and the subsequent bioavailability of their bioactive urolithin metabolites.
Experimental Workflow
The overall workflow for a this compound bioavailability study in an animal model involves several key stages, from animal preparation to data analysis.
Quantitative Data Summary
The bioavailability of this compound is indirect and characterized by the appearance of its metabolites in systemic circulation. The following tables summarize representative pharmacokinetic parameters for the major bioactive metabolites—Urolithin A, B, and C—and their conjugated forms, as reported in rodent studies. It is important to note that these values can vary based on the specific ellagitannin source, dosage, and animal model.
Table 1: Pharmacokinetic Parameters of Urolithin A and its Conjugates in Rats Following Oral Administration
| Parameter | Urolithin A | Urolithin A Glucuronide | Urolithin A Sulfate (B86663) | Reference |
| Tmax (h) | ~2 | ~6 | ~6 | [1][2] |
| Cmax (nM) | Low/Trace | Variable (Dose-dependent) | Variable (Dose-dependent) | [3] |
| Half-life (t½) (h) | Not Reported | ~24 | Not Reported | [4] |
| AUC (nmol·h/L) | Not Reported | Variable (Dose-dependent) | Variable (Dose-dependent) | [3] |
Table 2: Pharmacokinetic Parameters of Urolithin B and its Conjugates in Rats
| Parameter | Urolithin B | Urolithin B Glucuronide | Urolithin B Sulfate | Reference |
| Tmax (h) | Not Reported | Not Reported | Not Reported | [5] |
| Cmax (nM) | Not Reported | Detected | Detected | [5] |
| Half-life (t½) (h) | Not Reported | Not Reported | Not Reported | [5] |
| AUC (nmol·h/L) | Not Reported | Not Reported | Not Reported | [5] |
Table 3: Pharmacokinetic Parameters of Urolithin C and its Conjugates in Rats
| Parameter | Urolithin C | Urolithin C Glucuronide | Urolithin C Sulfate | Reference |
| Tmax (h) | Not Reported | Not Reported | Not Reported | [6][7] |
| Cmax (µg/L) | Not Reported | Detected | Detected | [6][7] |
| Half-life (t½) (h) | Not Reported | Not Reported | Not Reported | [6][7] |
| AUC (µg·h/L) | Not Reported | Variable (Dose-dependent) | Variable (Dose-dependent) | [6][7] |
Note: The data presented are compiled from various studies and may not be directly comparable due to differences in experimental design. The primary circulating forms of urolithins are their glucuronide and sulfate conjugates.
Experimental Protocols
Animals and Housing
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).
-
Acclimatization: Allow a minimum of one week for acclimatization to the housing conditions before the experiment.
-
Diet: Provide standard laboratory chow and water ad libitum.
Preparation of this compound Extract and Dosing
-
Extract Preparation: Prepare an aqueous solution or suspension of the this compound-containing oak wood extract. The concentration should be calculated to provide the desired dose in a volume suitable for oral gavage (typically 5-10 mL/kg).
-
Dose Selection: The dose will depend on the specific objectives of the study. A common starting point for polyphenol studies is in the range of 50-200 mg/kg body weight.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing to ensure an empty stomach and reduce variability in absorption. Water should be available ad libitum.
Oral Gavage Administration
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Selection: Use a sterile, ball-tipped stainless steel gavage needle (16-18 gauge for adult rats).
-
Procedure:
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus. The rat should swallow the needle. Do not force the needle.
-
Once the needle is in the stomach, administer the prepared dose smoothly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Sample Collection
-
Method: Collect blood samples from the saphenous or tail vein at predetermined time points. For a full pharmacokinetic profile, collection at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose is recommended.
-
Procedure (Saphenous Vein):
-
Place the rat in a restraint tube.
-
Shave the hair over the lateral saphenous vein on the hind leg.
-
Apply a small amount of petroleum jelly to the area to help the blood to bead.
-
Puncture the vein with a 25-27 gauge needle.
-
Collect approximately 200-300 µL of blood into a heparinized capillary tube or microcentrifuge tube.
-
Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
-
Plasma Preparation:
-
Centrifuge the collected blood at 3000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma).
-
Store the plasma samples at -80°C until analysis.
-
-
Method: House the rats in individual metabolic cages designed to separate and collect urine and feces.
-
Procedure:
-
Place the rats in the metabolic cages immediately after oral gavage.
-
Collect urine and feces at specified intervals (e.g., 0-12 hours and 12-24 hours).
-
Measure the volume of urine and the weight of the feces.
-
Store the samples at -80°C until analysis.
-
Sample Analysis: LC-MS/MS for Urolithin Quantification
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the simultaneous quantification of Urolithin A, B, C, and their glucuronide and sulfate conjugates in plasma, urine, and feces.
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated urolithin analog).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Urine):
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes to remove any particulate matter.
-
Dilute the supernatant with water and add the internal standard.
-
For the analysis of conjugated metabolites, direct injection of the diluted sample may be possible. For total urolithins, an enzymatic hydrolysis step with β-glucuronidase and sulfatase is required.
-
-
LC-MS/MS Conditions (General):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to detect all analytes and their conjugates.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of each analyte and its fragments.
-
Signaling Pathways Influenced by this compound Metabolites
The bioactive urolithins produced from this compound have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and antioxidant defense. Understanding these pathways is crucial for elucidating the mechanisms behind the health benefits of this compound.
NF-κB Signaling Pathway
Urolithins have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Urolithins can modulate this pathway to exert their biological effects.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis. Urolithin A has been shown to activate this pathway, which is linked to improved mitochondrial function and other metabolic benefits.
Conclusion
The study of this compound bioavailability in animal models is essential for understanding its potential health benefits. As this compound itself is poorly absorbed, the focus of such studies should be on the pharmacokinetic profiling of its bioactive gut microbial metabolites, Urolithin A, B, and C. The protocols and data presented in these application notes provide a framework for conducting robust preclinical bioavailability studies. The use of appropriate animal models, validated analytical methods, and a thorough understanding of the underlying signaling pathways will be critical for the successful translation of research findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Tissue deconjugation of urolithin A glucuronide to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urolithins: Diet-Derived Bioavailable Metabolites to Tackle Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Roburin A: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburin A, a prominent ellagitannin found exclusively in oak wood (Quercus robur), has garnered significant scientific interest for its potential therapeutic applications. As a key component of the proprietary French oak wood extract Robuvit®, this compound and its metabolites are believed to be central to the extract's observed health benefits. These application notes provide a comprehensive overview of the current research, potential mechanisms of action, and detailed protocols for key experiments to guide further investigation into this compound as a therapeutic agent.
Therapeutic Potential
Clinical and preclinical studies have indicated the potential of this compound-rich extracts in various therapeutic areas, primarily centered around alleviating fatigue and enhancing cellular energy production.
Primary Therapeutic Indications:
-
Chronic Fatigue Syndrome (CFS): Multiple studies have shown that supplementation with Robuvit® can significantly improve symptoms associated with CFS, including fatigue, mood disturbances, and oxidative stress.[1][2]
-
General Fatigue and Convalescence: The extract has been observed to reduce fatigue and improve recovery in various contexts, including post-surgery, medical convalescence, and in healthy individuals experiencing fatigue.[3][4][5]
-
Enhanced Physical Performance: Studies in recreational athletes suggest that Robuvit® can improve physical endurance and performance.[4][6][7]
Secondary and Emerging Therapeutic Areas:
Mechanism of Action
The therapeutic effects of this compound are not attributed to the molecule itself but rather to its metabolites produced by the gut microbiota. This compound is hydrolyzed to ellagic acid, which is then converted into urolithins (Urolithin A, B, and C).[3][4][6] These metabolites are absorbed into the bloodstream and are believed to exert their effects through two primary mechanisms:
-
Enhanced Ribosomal Biogenesis: Urolithins have been shown to upregulate the expression of ribosomal genes.[3][4][6] This leads to an increased capacity for protein synthesis, allowing cells to more efficiently produce the proteins necessary for their function and repair.
-
Induction of Mitophagy: Urolithin A is a known inducer of mitophagy, the selective removal of old and dysfunctional mitochondria.[3][4][5][6] This process promotes mitochondrial renewal, leading to more efficient energy production (ATP synthesis) and reduced oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound-rich extracts (Robuvit®).
Table 1: Clinical Efficacy in Chronic Fatigue Syndrome
| Parameter | Robuvit® Group Change | Control Group Change | Duration | Reference |
| Overall Mood Score (BMIS) | -6.93 to +4.32 | -6.5 to -3.4 | 6 months | [1] |
| Oxidative Stress | Significant Decrease | No Significant Change | 6 months | [1] |
Table 2: Effects on Oxidative Stress in Healthy Volunteers
| Parameter | Change with Robuvit® (300 mg/day) | Duration | Reference |
| Serum Advanced Oxidation Protein Products (AOPP) | Significant Decrease | 1 month | [8] |
| Serum Lipid Peroxides (LP) | Significant Decrease | 1 month | [8] |
| Plasma Antioxidant Capacity | Significant Increase | 1 month | [8] |
| Erythrocyte Superoxide Dismutase (SOD) Activity | Significant Increase | 1 month | [8] |
| Erythrocyte Catalase (CAT) Activity | Significant Increase | 1 month | [8] |
Table 3: Bioavailability and Metabolite Production
| Parameter | Observation | Duration | Reference |
| Total Plasma Phenols | Two-fold increase (0.63 to 1.26 µg GAE equiv/mL) | 5 days | [9] |
| Plasma Antioxidant Capacity | Increase from 1.8 to 1.9 nmol Trolox equiv/mL | 5 days | [9] |
| Metabolites Detected in Plasma | Urolithin A, B, C glucuronides and Ellagic Acid | 5 days | [9] |
Signaling Pathways
The metabolites of this compound, particularly urolithins, modulate several key signaling pathways to exert their therapeutic effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound or its derivatives.
Protocol 1: Ex Vivo Gene Expression Analysis
This protocol is based on the methodology described by Natella et al. (2014) to assess the effect of this compound metabolites on gene expression in human cell lines.[9]
Methodology:
-
Human Volunteer Phase:
-
Recruit healthy volunteers (N=5-10) with defined inclusion/exclusion criteria (e.g., age, BMI, no concurrent medications).
-
Provide a standardized diet low in other polyphenols for a washout period (e.g., 1 week).
-
Administer this compound extract (e.g., 100 mg capsules, 3 times a day) for 5 consecutive days.
-
Collect blood samples at baseline (Day 0) and post-supplementation (Day 5).
-
Isolate serum by centrifugation and store at -80°C.
-
-
Cell Culture and Treatment:
-
Culture human cell lines of interest (e.g., HUVEC for endothelial, SH-SY5Y for neuronal, HaCaT for keratinocyte) in their respective standard media.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare treatment media by supplementing the standard cell culture medium with 10% (v/v) of the collected human serum (pre- and post-supplementation).
-
Replace the culture medium with the serum-supplemented media and incubate for 24 hours.
-
-
Gene Expression Analysis:
-
After incubation, wash cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and assess RNA quality and quantity.
-
Perform gene expression profiling using a microarray platform (e.g., Affymetrix Human GeneChip) or RNA-sequencing.
-
Analyze the data to identify differentially expressed genes between cells treated with pre- and post-supplementation serum.
-
Perform pathway and gene ontology analysis to identify the biological processes and signaling pathways affected, with a focus on ribosomal biogenesis, cell cycle, and spliceosome pathways.
-
Protocol 2: In Vivo Assessment of Anti-Fatigue Effects in a Chronic Fatigue Syndrome Model
This protocol is a conceptual framework based on the clinical study by Belcaro et al. for preclinical validation.[1]
Methodology:
-
Animal Model:
-
Use a validated animal model of CFS. A common model involves inducing a fatigue-like state through forced swimming, chronic stress, or immune challenge (e.g., Brucella abortus extract injection).
-
House animals (e.g., C57BL/6 mice) under standard conditions with a 12-hour light/dark cycle.
-
-
Treatment Groups:
-
Vehicle Control: Animals receive the vehicle (e.g., water or saline) daily by oral gavage.
-
This compound Group: Animals receive this compound (specify dose, e.g., 50 mg/kg) daily by oral gavage.
-
Positive Control (Optional): Include a group treated with a known anti-fatigue agent.
-
-
Experimental Procedure:
-
Induce the CFS-like state over a period of 1-2 weeks.
-
Begin daily treatment with this compound or vehicle and continue for a specified duration (e.g., 4-6 weeks).
-
Perform behavioral tests weekly to assess fatigue-related endpoints:
-
Forced Swim Test or Tail Suspension Test: Measure immobility time as an indicator of behavioral despair and fatigue.
-
Rotarod Test: Assess motor coordination and endurance.
-
Open Field Test: Evaluate locomotor activity and exploration.
-
-
-
Biochemical and Molecular Analysis:
-
At the end of the treatment period, collect blood and tissue samples (e.g., muscle, brain).
-
Measure markers of oxidative stress in plasma or tissue homogenates (e.g., malondialdehyde, protein carbonyls, antioxidant enzyme activity).
-
In muscle and brain tissue, analyze markers of mitochondrial function and biogenesis (e.g., PGC-1α, NRF-1, TFAM expression) and ribosomal protein expression via Western blot or qPCR.
-
Conclusion
This compound, through its bioactive metabolites, presents a promising therapeutic avenue for conditions characterized by fatigue and impaired cellular energy metabolism. The proposed mechanisms involving the enhancement of ribosomal biogenesis and mitophagy provide a strong rationale for its efficacy. The provided protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this unique natural compound. Future research should focus on elucidating the precise molecular targets of urolithins and conducting larger, placebo-controlled clinical trials to confirm its therapeutic benefits in various patient populations.
References
- 1. Improved management of primary chronic fatigue syndrome with the supplement French oak wood extract (Robuvit®): a pilot, registry evaluation | American ME and CFS Society [ammes.org]
- 2. researchgate.net [researchgate.net]
- 3. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Review Article Spotlights Attributes and Mechanisms of Action for French Oak Wood Extract, Robuvit® [robuvit.co.uk]
- 6. robuvit.fr [robuvit.fr]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the French oak wood extract Robuvit on markers of oxidative stress and activity of antioxidant enzymes in healthy volunteers: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption, metabolism, and effects at transcriptome level of a standardized French oak wood extract, Robuvit, in healthy volunteers: pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Roburin A: Application Notes and Protocols for Nutraceutical Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburin A is a prominent ellagitannin found in the wood of oak species, particularly Quercus robur. As a polyphenolic compound, this compound and its metabolites have garnered significant interest in the nutraceutical field for their potent antioxidant and health-promoting properties. Clinical and preclinical studies, primarily utilizing standardized oak wood extracts like Robuvit®, have demonstrated benefits in areas of energy metabolism, fatigue reduction, and cellular health. This document provides detailed application notes and experimental protocols for researchers and professionals interested in the formulation and validation of this compound-containing nutraceuticals.
This compound is metabolized by the gut microbiota into urolithins (such as Urolithin A, B, and C), which are believed to be responsible for many of its systemic biological effects.[1][2][3] These metabolites influence several key signaling pathways related to mitochondrial health, cell cycle regulation, and protein synthesis.
Data Presentation
Table 1: In Vitro Antioxidant Capacity of Robuvit® (Standardized Oak Wood Extract)
| Assay Type | Result | Reference |
| Trolox Equivalent Antioxidant Capacity (TEAC) | 6.37 µmol Trolox equivalent/mg | [4] |
Table 2: Effects of Robuvit® Supplementation on Markers of Oxidative Stress and Antioxidant Enzymes in Healthy Volunteers (4-week study, 300 mg/day)
| Marker | Change | Significance | Reference |
| Advanced Oxidation Protein Products (AOPP) | ↓ 42.09% | p < 0.05 | [5] |
| Lipid Peroxides (LP) | ↓ 21.53% | p < 0.05 | [5] |
| Superoxide Dismutase (SOD) Activity | ↑ | p < 0.05 | [4][5] |
| Catalase (CAT) Activity | ↑ | p < 0.05 | [4][5] |
| Total Antioxidant Capacity of Plasma | ↑ | p < 0.05 | [4][5] |
Table 3: Clinical Effects of Robuvit® on Fatigue and Recovery
| Study Population | Dosage | Duration | Key Findings | Reference |
| Healthy Volunteers with Fatigue | 300 mg/day | 4 weeks | Significant improvement in energy levels and reduction in tiredness. | [6] |
| Individuals with Fatigue, Insomnia, and/or Mood Alterations | 300 mg/day | 8 weeks | Significant improvement in mood, fatigue, and insomnia scores. | [1][6] |
| Post-Hysterectomy Patients | 300 mg/day | 4 weeks | Significant improvement in general and mental health; reduced oxidative stress. | [7] |
| Patients with Post-Traumatic Stress Disorder (PTSD) | Not specified | 4 weeks | Decreased frequency of nightmares and emotional distress; improved sleep and reduced fatigue. | [6] |
| Individuals with Chronic Fatigue Syndrome | 300 mg/day | 4 weeks | Significant alleviation of fatigue symptoms and a 48% increase in overall energy levels. | [6] |
| Post-Chemotherapy for Colon Cancer | 200 mg/day | 6 weeks | Significantly improved Karnofsky performance scale index and handgrip strength; reduced fatigue score. | [4] |
Signaling Pathways
The biological effects of this compound's metabolites, primarily urolithins, are mediated through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by this compound metabolites.
Experimental Protocols
In Vitro Antioxidant Capacity Assessment: Trolox Equivalent Antioxidant Capacity (TEAC) Assay
This protocol is adapted from widely used methods for determining the antioxidant capacity of natural extracts.[5][8][9][10][11]
Objective: To quantify the total antioxidant capacity of a this compound-containing extract.
Materials:
-
This compound extract
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Radical Cation Working Solution:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS (for hydrophilic samples) or ethanol (for lipophilic samples) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Trolox Standards and Samples:
-
Prepare a series of Trolox standards of known concentrations (e.g., 0-500 µM) in the appropriate solvent.
-
Dissolve the this compound extract in a suitable solvent and prepare a series of dilutions.
-
-
Assay:
-
Add 20 µL of each standard or sample dilution to the wells of a 96-well plate.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes, protected from light.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of absorbance for each standard and sample.
-
Plot a standard curve of percentage inhibition versus Trolox concentration.
-
Determine the TEAC value of the sample from the standard curve, expressed as µmol of Trolox equivalents per milligram of extract.
-
Caption: Experimental workflow for the TEAC assay.
In Vitro Cell Culture Protocol: Assessing the Effect of this compound Metabolites on Gene Expression in Endothelial Cells
This protocol provides a framework for investigating how this compound's metabolites affect gene expression in a relevant cell line.
Objective: To evaluate the impact of this compound metabolites on the expression of genes related to inflammation, oxidative stress, and cell cycle in human endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound extract (or isolated Urolithin A)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Cell culture flasks and plates
Procedure:
-
Cell Culture and Maintenance:
-
Culture HUVECs in EGM-2 medium supplemented with growth factors and 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
-
Treatment:
-
Seed HUVECs in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare various concentrations of this compound extract or Urolithin A in the cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Replace the medium with the treatment-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
-
RNA Extraction and qRT-PCR:
-
After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.
-
Quantify the RNA and assess its purity.
-
Reverse transcribe the RNA into cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., IL-6, TNF-α, Nrf2, p21, Cyclin D1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Analyze the statistical significance of changes in gene expression between treated and control groups.
-
In Vivo Animal Study Protocol: Evaluation of Anti-Fatigue Effects in a Mouse Model
This protocol outlines a treadmill-based fatigue test in mice to assess the efficacy of this compound in improving physical endurance.[12][13][14][15][16]
Objective: To determine if oral administration of this compound can delay the onset of fatigue and improve exercise performance in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound extract
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Animal treadmill with an electric shock grid
-
Oral gavage needles
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Randomly divide the mice into control and treatment groups (n=10-12 per group).
-
-
Administration:
-
Administer the this compound extract or vehicle to the respective groups via oral gavage daily for a specified period (e.g., 4 weeks).
-
-
Treadmill Acclimatization:
-
During the last week of treatment, acclimatize the mice to the treadmill for 10-15 minutes daily at a low speed (e.g., 10 m/min) without the electric shock.
-
-
Forced Running Test:
-
On the day of the experiment, 60 minutes after the final administration, place the mice on the treadmill.
-
Start the treadmill at a moderate speed (e.g., 15 m/min) and gradually increase the speed every 3 minutes (e.g., by 3 m/min) until the mice are exhausted.
-
Exhaustion is defined as the inability of the mouse to continue running and remaining on the electric shock grid for more than 5-10 seconds.
-
Record the total running time or distance for each mouse.
-
-
Data Analysis:
-
Compare the mean running time or distance between the control and this compound-treated groups using an appropriate statistical test (e.g., t-test).
-
Conclusion
This compound, particularly through its gut-derived metabolites, presents a promising avenue for the development of nutraceuticals aimed at enhancing energy, reducing fatigue, and supporting overall cellular health. The provided application notes and protocols offer a foundational framework for researchers to explore and validate the efficacy of this compound in various formulations. Further research into the specific molecular interactions of its metabolites and long-term clinical studies will continue to elucidate the full potential of this oak-derived compound.
References
- 1. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robuvit: A decade of building the science [nutraingredients.com]
- 3. Gut Bacterial Metabolite Urolithin A (UA) Mitigates Ca2+ Entry in T Cells by Regulating miR-10a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of the Total Antioxidant Capacities of Plant Polyphenols in Different Natural Sources [mdpi.com]
- 6. Robuvit for fatigue and mood problems [nutraceuticalbusinessreview.com]
- 7. The Oak–Wood Extract Robuvit® Improves Recovery and Oxidative Stress after Hysterectomy: A Randomized, Double-blind, Placebo-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. citeqbiologics.com [citeqbiologics.com]
- 10. benchchem.com [benchchem.com]
- 11. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Establishment and identification of an animal model of long-term exercise-induced fatigue [frontiersin.org]
- 14. Anti-fatigue effect of glycoprotein from hairtail (Trichiurus lepturus) by-products in a behavioral mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment and identification of an animal model of long-term exercise-induced fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Investigating the Effects of Roburin A on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburin A, a prominent ellagitannin found exclusively in oak wood, has garnered significant interest for its potential health benefits. As a key component of the standardized French oak wood extract Robuvit®, its biological effects are primarily attributed to its metabolites, urolithins, which are produced by gut microbiota following ingestion.[1][2] These metabolites circulate in the bloodstream and have been shown to modulate various cellular processes, including gene expression.
These application notes provide a comprehensive overview of the methodologies used to study the impact of this compound metabolites on gene expression, focusing on an ex vivo approach that mimics the physiological conditions of the human body after consumption. Detailed protocols and data presentation are included to guide researchers in this field.
Mechanism of Action: The Role of Urolithin Metabolites
Following the consumption of this compound-rich extracts like Robuvit®, the ellagitannins are hydrolyzed in the gut to ellagic acid, which is then converted by the intestinal microflora into urolithins, primarily urolithin A, B, and C.[1][2] These metabolites are absorbed into the bloodstream and are responsible for the systemic biological effects observed.[1][2]
Ex vivo gene expression studies have revealed that metabolites from Robuvit® consumers can influence several key cellular pathways:
-
Ribosomal Biogenesis: An increase in the expression of genes related to ribosome production has been observed in endothelial, neuronal, and keratinocyte cells.[1][3] This suggests an enhanced capacity for protein synthesis, which can contribute to improved cellular function and physical performance.[1][3]
-
Mitochondrial Function and Mitophagy: Urolithin A, a key metabolite, has been shown to induce mitophagy, the process of clearing and recycling damaged mitochondria.[2][4][5] This leads to improved mitochondrial health and energy production.[2][4][5]
-
Muscle Growth and Maintenance: Urolithin B has been identified as a regulator of skeletal muscle mass, promoting muscle growth and differentiation while inhibiting protein degradation pathways.[6]
-
Cell Cycle and Spliceosome Pathways: Functional analysis of gene expression has also indicated modulation of genes involved in the cell cycle and spliceosome pathways.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Robuvit® supplementation.
Table 1: Plasma Metabolite and Antioxidant Capacity Changes
| Parameter | Pre-Supplementation | Post-Supplementation (5 days) | Fold Change | Reference |
| Total Phenols (µg GAE equiv/mL plasma) | 0.63 ± 0.06 | 1.26 ± 0.18 | ~2.0 | [3] |
| Antioxidant Capacity (nmol Trolox equiv/mL plasma) | 1.8 ± 0.05 | 1.9 ± 0.01 | ~1.05 | [3] |
Table 2: Serum Urolithin Concentrations after 8 Weeks of Supplementation
| Metabolite | Median Concentration (ng/mL) | Interquartile Range (IQR) | Reference |
| Urolithin A | 14.0 | 57.4 | [7] |
| Urolithin B | 22.3 | 12.6 | [7] |
| Urolithin C | 2.66 | 2.08 | [7] |
Table 3: Example of Modulated Genes in HaCaT Keratinocyte Cells
| Gene Symbol | Gene Name | Function | Fold Change | p-value | Reference |
| RPS7 | 40S ribosomal protein S7 | Ribosome biogenesis; RNA processing | 0.71 | 0.002 | [8] |
| C1D | C1D nuclear receptor corepressor | Ribosome biogenesis; RNA processing | -0.60 | 0.034 | [8] |
| PRPF8 | pre-mRNA processing factor 8 homologue | RNA processing | 1.00 | 0.018 | [8] |
| TARDBP | TAR DNA-binding protein 43 | RNA processing | -0.77 | 0.027 | [8] |
Signaling Pathways
The metabolites of this compound influence several interconnected signaling pathways. The diagrams below illustrate these mechanisms.
Caption: Metabolism of this compound into bioactive urolithins.
Caption: Urolithin A signaling pathways for mitophagy induction.
Caption: Urolithin B's dual action on muscle growth.
Experimental Protocols
The following protocols are based on the methodologies described in the pilot study by Natella et al. (2014) and are supplemented with standard laboratory procedures.
Experimental Workflow Overview
Caption: Workflow for ex vivo analysis of this compound metabolites.
Protocol 1: Human Supplementation and Serum Collection
-
Volunteer Recruitment: Recruit healthy volunteers. Establish clear inclusion and exclusion criteria.
-
Baseline Serum Collection: Collect blood samples from fasting volunteers before the start of supplementation.
-
Supplementation: Provide volunteers with a standardized French oak wood extract (e.g., Robuvit®, 300 mg/day) for a defined period (e.g., 5 days).
-
Post-Supplementation Serum Collection: Collect blood samples from fasting volunteers after the supplementation period.
-
Serum Processing:
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
-
Aspirate the serum (supernatant) and aliquot into sterile cryovials.
-
Store serum at -80°C until use.
-
Protocol 2: Ex Vivo Cell Culture with Volunteer Serum
-
Cell Line Maintenance: Culture human cell lines of interest (e.g., endothelial cells, neuronal cells, keratinocytes) in their recommended growth medium and conditions.
-
Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Treatment:
-
Prepare the treatment medium by supplementing the basal cell culture medium with a defined concentration (e.g., 10%) of either pre- or post-supplementation serum.
-
Remove the standard growth medium from the cells and wash once with sterile PBS.
-
Add the serum-containing treatment medium to the cells.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) under standard cell culture conditions.
Protocol 3: RNA Extraction and Quality Control
-
Cell Lysis:
-
Remove the treatment medium and wash the cells with cold PBS.
-
Add a suitable lysis buffer (e.g., containing a chaotropic agent like guanidinium (B1211019) thiocyanate) to the cells to disrupt them and inactivate RNases.
-
-
RNA Isolation: Isolate total RNA using a commercial kit (e.g., silica-based spin columns or magnetic beads) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent Bioanalyzer). A RIN value > 7 is generally recommended for microarray analysis.
-
Protocol 4: Gene Expression Analysis using Affymetrix Microarrays
-
Target Preparation:
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase and a T7-oligo(dT) primer.
-
Synthesize second-strand cDNA.
-
Synthesize biotin-labeled cRNA by in vitro transcription using the double-stranded cDNA as a template.
-
Fragment the labeled cRNA to a uniform size.
-
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented, labeled cRNA.
-
Inject the cocktail into an Affymetrix GeneChip array.
-
Incubate the array in a hybridization oven with rotation for a specified time (e.g., 16 hours) at a defined temperature.
-
-
Washing and Staining:
-
Wash the arrays using an automated fluidics station to remove non-specifically bound cRNA.
-
Stain the arrays with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin (B1667282) labels.
-
Amplify the signal with a biotinylated anti-streptavidin antibody followed by another round of SAPE staining.
-
-
Scanning: Scan the arrays using a high-resolution scanner to detect the fluorescence signal from the hybridized probes.
-
Data Analysis:
-
Perform quality control checks on the raw microarray data.
-
Normalize the data to correct for systematic variations between arrays.
-
Identify differentially expressed genes between cells treated with pre- and post-supplementation serum using appropriate statistical tests.
-
Perform functional annotation and pathway analysis on the list of differentially expressed genes to identify the biological processes and pathways that are modulated.
-
Conclusion
The study of this compound's effects on gene expression, through its urolithin metabolites, offers valuable insights into its mechanisms of action. The ex vivo methodology presented here provides a physiologically relevant model to investigate these effects. By understanding how these natural compounds modulate gene expression, researchers can further explore their potential applications in health maintenance, disease prevention, and the development of novel therapeutic strategies.
References
- 1. Exploring Robuvit’s mechanisms of action: part I [nutraceuticalbusinessreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, metabolism, and effects at transcriptome level of a standardized French oak wood extract, Robuvit, in healthy volunteers: pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genesispub.org [genesispub.org]
- 5. healthvoice360.com [healthvoice360.com]
- 6. Urolithin B, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constituents and Metabolites of a French Oak Wood Extract (Robuvit®) in Serum and Blood Cell Samples of Women Undergoing Hysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Roburin A: Application Notes and Protocols for Mitochondrial Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburin A is a prominent ellagitannin found in oak wood. Ellagitannins are a class of polyphenols that are metabolized by the gut microbiota to produce urolithins, which are known to have various health benefits. Recent research has highlighted the potential of this compound and related compounds, often studied as part of the standardized French oak wood extract Robuvit®, to positively influence mitochondrial function.[1][2][3] These application notes provide an overview of the current understanding of this compound's impact on mitochondrial health and detailed protocols for assessing these effects in a laboratory setting. While much of the current research has been conducted using Robuvit®, this compound is a key active component, and the findings are considered relevant to its bioactivity.
Application Notes: The Impact of this compound on Mitochondrial Function
This compound, primarily through its metabolites like Urolithin A, is understood to modulate mitochondrial activity through several key mechanisms:
-
Mitophagy and Mitochondrial Quality Control: Urolithin A, a key metabolite of this compound, has been shown to be a potent inducer of mitophagy.[2][3] Mitophagy is the selective degradation of dysfunctional mitochondria, a critical process for maintaining a healthy mitochondrial population and ensuring cellular energy homeostasis. By promoting the removal of damaged mitochondria, this compound metabolites may enhance overall mitochondrial quality and efficiency.[2]
-
Antioxidant Activity: Robuvit®, rich in this compound, has demonstrated significant antioxidant properties. It has been shown to reduce markers of oxidative stress, such as advanced oxidation protein products (AOPP) and lipid peroxides, in human studies.[4][5][6] By scavenging reactive oxygen species (ROS), this compound can help protect mitochondria from oxidative damage, a major contributor to mitochondrial dysfunction.
-
Modulation of Signaling Pathways: The effects of this compound on mitochondrial function are likely mediated by key cellular signaling pathways. Evidence suggests the involvement of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), master regulators of metabolism and cellular stress responses.[7][8] Activation of these pathways can lead to enhanced mitochondrial biogenesis and function.
Summary of this compound (as part of Robuvit®) Effects on Mitochondrial Parameters
| Mitochondrial Parameter | Observed Effect of Robuvit®/Urolithins | Potential Significance |
| Mitophagy | Increased | Enhanced removal of damaged mitochondria, improving overall mitochondrial quality.[2][3] |
| Mitochondrial Respiration | Potentially improved efficiency | More efficient energy production. |
| Mitochondrial Membrane Potential | Stabilization | Maintenance of mitochondrial integrity and function. |
| Reactive Oxygen Species (ROS) Production | Decreased | Reduction of oxidative stress and protection from mitochondrial damage.[4][5] |
| ATP Production | Potentially increased | Improved cellular energy status.[9] |
| AMPK Signaling | Activated | Stimulation of mitochondrial biogenesis and fatty acid oxidation.[7] |
| SIRT1 Signaling | Activated | Promotion of mitochondrial health and cellular longevity.[8] |
Experimental Protocols
Herein are detailed protocols for key assays to evaluate the impact of this compound on mitochondrial function.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) in live cells to assess mitochondrial respiration.
Materials:
-
Seahorse XFe96/XFp Extracellular Flux Analyzer
-
Seahorse XF Cell Mito Stress Test Kit
-
Seahorse XF Cell Culture Microplates
-
Cell culture medium, serum, and supplements
-
This compound (or Robuvit®) stock solution
-
Cultured cells of interest (e.g., HepG2, C2C12)
-
CO2-free incubator
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay.
-
Incubate overnight in a standard CO2 incubator at 37°C.
-
-
Hydration of Sensor Cartridge:
-
Add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge.
-
Incubate the cartridge overnight in a CO2-free incubator at 37°C.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare fresh dilutions of this compound in Seahorse XF assay medium.
-
Remove the cell culture medium from the microplate and wash the cells with pre-warmed Seahorse XF assay medium.
-
Add the appropriate volume of the final this compound dilutions to the treatment wells. Include vehicle control wells.
-
Incubate the plate in a CO2-free incubator at 37°C for the desired treatment time (e.g., 1-24 hours).
-
-
Seahorse XF Assay:
-
Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and a mixture of rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.[10]
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant with the cell culture plate and initiate the assay.
-
The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis:
-
The Seahorse XF software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare the OCR parameters between this compound-treated and control cells.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Cultured cells of interest
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
This compound stock solution
-
FCCP or CCCP (positive control for depolarization)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 30 minutes).
-
-
JC-1 Staining:
-
Fluorescence Measurement:
-
After incubation, wash the cells with assay buffer.
-
Add fresh assay buffer to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well.
-
A decrease in the red/green ratio indicates mitochondrial depolarization.
-
Compare the ratios of this compound-treated cells to control cells.
Quantification of Cellular ATP Levels
This protocol describes a luciferase-based assay to measure intracellular ATP concentration.
Materials:
-
ATP Assay Kit (luciferase-based)
-
Cultured cells of interest
-
White, opaque 96-well plates
-
Luminometer
-
This compound stock solution
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate and allow them to adhere.
-
Treat cells with different concentrations of this compound for the desired time period.
-
-
ATP Assay:
-
Prepare the ATP detection reagent according to the kit's protocol, which typically involves mixing a luciferase/luciferin solution with a cell lysis buffer.[13][14]
-
Add the ATP detection reagent directly to the wells containing the cells.[13]
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for cell lysis and stabilization of the luminescent signal.[14]
-
-
Luminescence Measurement:
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
The luminescent signal is directly proportional to the ATP concentration.
-
Compare the luminescence readings of this compound-treated cells with those of control cells.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Cultured cells of interest
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
-
This compound stock solution
-
A known ROS inducer (e.g., H2O2 or pyocyanin) as a positive control.[15]
Procedure:
-
Cell Seeding and Staining:
-
Treatment:
-
Wash the cells to remove the excess probe.
-
Add fresh medium or buffer containing different concentrations of this compound.
-
If investigating the protective effects of this compound, co-incubate with a ROS inducer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at various time points using a microplate reader (Excitation ~485 nm / Emission ~535 nm).[16]
-
Data Analysis:
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Compare the fluorescence signals from this compound-treated cells to control cells.
Diagrams
Signaling Pathways
Caption: Proposed signaling pathway of this compound's metabolites.
Experimental Workflows
Caption: Workflow for Seahorse XF Mitochondrial Respiration Assay.
Caption: Workflow for JC-1 Mitochondrial Membrane Potential Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Research review explores Robuvit’s mechanisms of action [nutraceuticalbusinessreview.com]
- 3. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit [agris.fao.org]
- 4. Effect of the French Oak Wood Extract Robuvit on Markers of Oxidative Stress and Activity of Antioxidant Enzymes in Healthy Volunteers: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the French oak wood extract Robuvit on markers of oxidative stress and activity of antioxidant enzymes in healthy volunteers: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. decodeage.com [decodeage.com]
- 8. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 9. Robuvit: A decade of building the science [nutraingredients.com]
- 10. agilent.com [agilent.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. doc.abcam.com [doc.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Roburin A Extraction
Welcome to the technical support center for Roburin A extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a type of ellagitannin, specifically a dimer composed of two vescalagin (B1683822) subunits.[1] Its only known natural source is oak wood, particularly from species like Quercus robur, Quercus petraea, and Quercus alba.[1][2]
Q2: My this compound yield is consistently low. What are the common factors affecting extraction efficiency?
Low yields can stem from several factors. The most critical parameters to investigate are the choice of solvent, extraction temperature, the physical state of the wood material (particle size), and the solid-to-solvent ratio.[3] The specific species of oak and even the age and location of the tree can also influence the concentration of this compound.[3]
Q3: Which solvent system is optimal for extracting this compound?
This compound is soluble in various organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), acetone (B3395972), chloroform, dichloromethane, and ethyl acetate (B1210297).[4][5] Tannins, in general, are often extracted using hot water or a combination of water with solvents like ethanol (B145695) or acetone.[3] The choice depends on a balance between yield, purity, safety, and cost. For instance, while acetone can be very effective, aqueous ethanol is often preferred for its lower toxicity.
Q4: How does temperature influence the extraction of this compound?
Temperature is a critical factor that can significantly impact extraction yield.[3] For ellagitannin extraction using water-solvent mixtures, temperatures can range from 60°C to 120°C, with higher temperatures generally leading to better results.[3] However, excessively high temperatures can risk degrading the target compound. One study on ellagitannin extraction from oak wood chips found that lower temperatures (12°C vs. 20°C) resulted in less degradation and a higher final concentration over a prolonged period (104 days).[6] Optimal temperature must be determined empirically based on the specific solvent and duration.
Q5: My extract has a high level of impurities. How can I improve its purity?
The co-extraction of contaminants like sugars, minerals, and other phenolic compounds is a common challenge.[3] To improve purity, consider the following:
-
Solvent Selection: Use a more selective solvent system.
-
Purification Techniques: Post-extraction purification is often necessary. Techniques like column chromatography (e.g., using Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) are effective for separating ellagitannins.[4][7]
-
Fractional Extraction: Perform a sequential extraction with solvents of increasing polarity to selectively remove different classes of compounds.
Q6: What is the stability of this compound in solution during and after extraction?
Ellagitannins can be susceptible to hydrolysis, especially under harsh pH conditions or elevated temperatures.[7] The stability of polyphenols in solution is often dependent on pH, temperature, and exposure to light.[8] It is advisable to store extracts at low temperatures (e.g., -20°C) in the dark and under a neutral pH to minimize degradation.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction process.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inappropriate solvent selection. 2. Suboptimal extraction temperature. 3. Particle size of wood is too large. 4. Insufficient extraction time. 5. Low concentration in source material. | 1. Refer to the Solvent Comparison Table below. Test solvents like aqueous acetone or ethanol. 2. Empirically optimize temperature. Start with a moderate temperature (e.g., 60°C) and adjust. 3. Grind the oak wood to a fine, uniform powder to increase surface area. 4. Increase the duration of the extraction or perform multiple extraction cycles on the same material. 5. Ensure you are using a Quercus species known to be rich in roburins.[1] |
| High Impurity Levels | 1. Non-selective solvent. 2. High temperatures extracting unwanted compounds. 3. Lack of a purification step. | 1. Switch to a more selective solvent or use a multi-solvent fractionation approach. 2. Lower the extraction temperature, even if it slightly reduces the total yield, to improve selectivity. 3. Implement a post-extraction purification protocol using column chromatography. |
| Compound Degradation | 1. pH of the solvent is too acidic or alkaline. 2. Extraction temperature is too high. 3. Prolonged exposure to light and air (oxidation). | 1. Maintain a near-neutral pH in your solvent system unless acid hydrolysis is intended. 2. Reduce the extraction temperature and/or shorten the extraction time. 3. Conduct the extraction under an inert atmosphere (e.g., nitrogen) and protect the extract from light. Store the final product at low temperatures.[4][5] |
| Difficulty in Analysis/Quantification | 1. Complex extract matrix. 2. Lack of a reference standard. 3. Inappropriate analytical method. | 1. Purify the sample prior to analysis to remove interfering compounds. 2. Obtain a certified this compound standard for accurate quantification. 3. Use a validated HPLC method. Several studies have successfully used reversed-phase HPLC for the separation and quantification of roburins.[6][9] |
Data & Protocols
Table 1: Comparison of Common Solvents for Ellagitannin Extraction
| Solvent System | Recommended Temperature | Pros | Cons |
| Water | 85°C - 100°C[3] | Inexpensive, non-toxic, readily available. | Can extract a high amount of water-soluble impurities (e.g., sugars); lower selectivity. |
| Aqueous Ethanol (e.g., 70%) | 60°C - 80°C[3] | Good balance of yield and selectivity; relatively low toxicity. | Can still extract some impurities; requires solvent recovery. |
| Aqueous Acetone (e.g., 70%) | Room Temperature - 60°C[3] | Highly efficient for tannins; can break hydrogen bonds between tannins and proteins. | Flammable; can be more difficult to remove completely than ethanol. |
| Methanol | 60°C - 100°C[3] | Effective solvent for many polyphenols. | Toxic; requires careful handling and disposal. |
| Ethyl Acetate | Room Temperature | Good for extracting less polar compounds; can be used for fractionation.[4] | Lower efficiency for highly polar ellagitannins compared to alcohol/water mixtures. |
Experimental Protocol: Solid-Liquid Extraction of this compound from Oak Wood
This protocol provides a general methodology. Researchers should optimize parameters based on their specific equipment and objectives.
-
Material Preparation:
-
Obtain heartwood from Quercus robur or a similar species.
-
Air-dry the wood to a moisture content below 10%.
-
Grind the wood into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
-
-
Extraction:
-
Weigh 50 g of the dried oak wood powder and place it into a 2 L Erlenmeyer flask.
-
Add 1 L of 70% (v/v) aqueous acetone as the extraction solvent (Solid-to-Solvent Ratio of 1:20 w/v).
-
Seal the flask and place it in an ultrasonic bath at 45°C for 60 minutes. Alternatively, use a shaker or magnetic stirrer at the same temperature for 4-6 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the extract from the solid wood residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.
-
Combine the filtrates from all three extraction cycles.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the acetone.
-
-
Liquid-Liquid Partitioning (Optional Purification):
-
Once the acetone is removed, the remaining aqueous solution can be partitioned with ethyl acetate to separate compounds based on polarity.
-
Add an equal volume of ethyl acetate to the aqueous extract in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the ethyl acetate fraction, which will contain this compound and other less polar compounds. Repeat this partitioning step three times.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
-
Final Solvent Removal and Drying:
-
Evaporate the final solvent (either the remaining water from the initial concentration or the ethyl acetate from partitioning) using a rotary evaporator.
-
Dry the resulting crude extract in a vacuum oven at a low temperature (e.g., 40°C) to yield a solid powder.
-
-
Quantification:
-
Analyze the crude extract using a validated RP-HPLC method with a UV detector, comparing the retention time and peak area to a certified this compound standard.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for diagnosing low this compound yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:132864-75-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Roburin C | CAS:137490-45-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Roburin A Solubility Issues in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Roburin A in in vitro experiments.
FAQs and Troubleshooting Guide
Q1: I am having trouble dissolving this compound in my aqueous cell culture medium. What is the recommended solvent?
A1: this compound, like many polyphenols, has poor water solubility. The recommended approach is to first dissolve it in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for this purpose. One source indicates that this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve the this compound powder in 100% sterile DMSO. The exact concentration will depend on the solubility of your specific batch of this compound. It is recommended to start with a small amount to test for solubility before preparing a large batch. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution.
Q3: I've prepared a DMSO stock solution, but I see precipitation when I add it to my cell culture medium. What is happening and how can I prevent it?
A3: This is a common issue known as "crashing out," where the compound precipitates upon dilution in an aqueous environment. Here are several troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and to minimize precipitation.
-
Serial Dilution: Instead of adding the concentrated stock solution directly to your final volume of media, perform serial dilutions in pre-warmed (37°C) culture medium.
-
Temperature: Always add the this compound solution to pre-warmed (37°C) cell culture media. Adding it to cold media can decrease its solubility.
-
Mixing: Add the this compound solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to stabilize compounds and prevent precipitation. If you are using a serum-free medium, you may be more likely to encounter solubility issues.
Q4: What is the maximum concentration of this compound I can use in my in vitro experiments?
A4: The maximum final concentration of this compound that can be used without precipitation will depend on the specific cell culture medium, serum concentration, and the final DMSO concentration. It is crucial to perform a solubility test in your specific experimental conditions to determine the maximum soluble concentration before proceeding with your experiments.
Q5: My this compound solution appears to be unstable and changes color over time. What should I do?
A5: Polyphenols can be sensitive to light, pH, and oxidation. It is best to prepare fresh dilutions of this compound from your frozen stock solution for each experiment. Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles and degradation.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents (Qualitative)
| Solvent | Solubility |
| DMSO | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Water | Poorly Soluble |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Recommendation |
| < 0.1% | Ideal for minimizing solvent effects |
| 0.1% - 0.5% | Generally acceptable for most cell lines |
| > 0.5% | May cause cytotoxicity; requires careful controls |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (pure powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Acclimatize: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the molar equivalent of this compound).
-
Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for In Vitro Cell Treatment
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 1 mM intermediate dilution.
-
-
Prepare Final Working Solution:
-
Add the appropriate volume of the stock solution (or intermediate dilution) to your pre-warmed cell culture medium to achieve the final desired concentration.
-
Add the this compound solution dropwise to the medium while gently swirling to ensure immediate and thorough mixing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Cell Treatment: Immediately add the this compound-containing medium (and vehicle control medium) to your cells.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in in vitro experiments.
Caption: this compound may inhibit the NF-κB signaling pathway.
Caption: this compound may modulate MAPK signaling pathways.
Caption: Potential antioxidant mechanisms of this compound.
Navigating the Nuances of Roburin A Stability: A Technical Support Resource
For researchers and drug development professionals working with the complex ellagitannin Roburin A, ensuring its stability throughout experimental workflows is paramount to obtaining reliable and reproducible results. This technical support center provides essential guidance on handling and stabilizing this compound in various solvent systems, addressing common challenges through troubleshooting guides and frequently asked questions.
General Stability Profile of this compound
This compound, a key bioactive constituent of oak wood extracts like Robuvit®, is a large polyphenolic molecule susceptible to degradation.[1][2] While specific kinetic data on this compound stability in various solvents is not extensively documented in publicly available literature, the general behavior of ellagitannins provides a strong framework for understanding its stability profile. Key factors influencing the stability of ellagitannins, and by extension this compound, include pH, temperature, light exposure, and the presence of oxidative agents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For short-term storage and immediate use in cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for polyphenols. However, prolonged storage in DMSO, especially at room temperature, is not recommended as it can lead to degradation. For longer-term storage, it is advisable to store this compound as a dry powder at -20°C or below, protected from light and moisture. When preparing stock solutions, use anhydrous grade solvents and prepare fresh solutions for each experiment whenever possible.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Ellagitannins are generally more stable in acidic conditions. In neutral to alkaline aqueous solutions, such as Phosphate Buffered Saline (PBS) at pH 7.4, hydrolysis of the ester bonds in this compound can occur, leading to its degradation into smaller phenolic constituents like ellagic acid. If experiments require physiological pH, it is crucial to minimize the time the compound spends in the buffer before use.
Q3: My this compound solution changed color. What does this indicate?
A color change in your this compound solution, often to a darker yellow or brown, can be an indicator of degradation or oxidation. This is more likely to occur with prolonged storage, exposure to light, or in the presence of oxidizing agents. It is recommended to discard any solution that shows a visible change in color and prepare a fresh batch.
Q4: Can I freeze and thaw my this compound stock solution in DMSO?
While some compounds are stable through multiple freeze-thaw cycles in DMSO, it is generally not recommended for complex molecules like this compound without specific stability data.[3] Each freeze-thaw cycle can introduce moisture and increase the risk of degradation. If you need to use smaller aliquots, it is best to prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the solvent system. | Prepare fresh solutions for each experiment. Minimize the time this compound is in solution, especially in aqueous buffers at neutral or alkaline pH. Store stock solutions appropriately (see Q1 & Q4). |
| Low bioactivity observed | Loss of active compound due to instability in cell culture media. | Prepare the final dilution in cell culture media immediately before adding to the cells. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Precipitate forms in the final dilution | Poor solubility of this compound in the final aqueous buffer or media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Use gentle warming or sonication to aid dissolution, but avoid excessive heat which can accelerate degradation. |
| Baseline drift or new peaks in HPLC analysis | Degradation of this compound over time. | Analyze samples as quickly as possible after preparation. If storing samples before analysis, keep them at low temperatures (e.g., 4°C) and protected from light for a short duration. |
Data Presentation: this compound Stability Tracking
While specific public data is limited, researchers should generate their own stability data for their specific experimental conditions. The following tables can be used as templates to record and analyze the stability of this compound.
Table 1: Stability of this compound in Different Solvents over Time at a Fixed Temperature
| Solvent System | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 1h (%) | Concentration at 4h (%) | Concentration at 24h (%) | Observations (e.g., color change) |
| DMSO | 25 | |||||
| Ethanol | 25 | |||||
| Methanol | 25 | |||||
| PBS (pH 7.4) | 25 | |||||
| Cell Culture Media | 37 |
Table 2: Impact of Temperature on this compound Stability in a Specific Solvent
| Solvent | Storage Time (hours) | Concentration at 4°C (%) | Concentration at 25°C (RT) (%) | Concentration at 37°C (%) |
| DMSO | 24 | |||
| PBS (pH 7.4) | 4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. Brief sonication in a water bath can be used if necessary, but avoid overheating.
-
Aliquoting and Storage: If not for immediate use, dispense single-use aliquots into amber glass vials or polypropylene (B1209903) tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Assessing this compound Stability
-
Solution Preparation: Prepare a solution of this compound in the solvent system of interest at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, to determine the initial concentration.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of experimental design and potential degradation pathways, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption, metabolism, and effects at transcriptome level of a standardized French oak wood extract, Robuvit, in healthy volunteers: pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Roburin A HPLC analysis
This guide provides troubleshooting assistance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of Roburin A.
Troubleshooting Guide
Q1: What is peak tailing and why is it a concern for this compound analysis?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, featuring a "tail" that extends from its apex.[1] For quantitative analysis of this compound, this is problematic as it can lead to inaccurate peak integration, diminished resolution between adjacent peaks, and poor reproducibility of results.[2][3] An ideal chromatographic peak should be symmetrical, resembling a Gaussian curve.[1]
Q2: What are the primary causes of peak tailing when analyzing this compound?
The complex structure of this compound, an ellagitannin composed of two vescalagin (B1683822) subunits, makes it susceptible to several interactions within an HPLC system that can cause peak tailing.[4][5] The primary causes can be categorized as either chemical or physical issues.
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Chemical Causes: These are often related to secondary, unwanted interactions between this compound and the stationary phase.[6]
-
Secondary Silanol (B1196071) Interactions: this compound possesses numerous polar hydroxyl groups.[7] These groups can interact with residual, un-capped silanol groups on the surface of silica-based C18 columns, creating a secondary retention mechanism that results in tailing peaks.[1][6]
-
Metal Chelation: As a polyphenol, this compound can chelate with trace metal ions (e.g., iron, aluminum) that may be present in the HPLC system (stainless steel tubing, frits), the mobile phase, or the sample itself.[1][2] This forms complexes that may have different chromatographic behaviors, contributing to peak distortion.[8]
-
Mobile Phase pH: The pH of the mobile phase is critical. An unsuitable pH can lead to the ionization of this compound's phenolic hydroxyl groups or the silanol groups on the stationary phase, increasing the likelihood of unwanted secondary interactions.[9][10]
-
-
Physical Causes: These issues are related to the HPLC instrument and column hardware.
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, exposing more active silanol sites and leading to increased tailing.[6][11] A void at the column inlet or a partially blocked frit are also common physical problems.[3][9]
-
Extra-Column Effects: Excessive volume outside of the column, such as from using tubing with a wide internal diameter or having poor connections between components, can cause peak broadening and tailing.[6][10]
-
Q3: How can I systematically troubleshoot peak tailing in my this compound analysis?
A logical, step-by-step approach is the most efficient way to diagnose and resolve the issue. Start by determining if the problem is chemical or physical.
Step 1: Differentiate Between Chemical and Physical Issues Inject a neutral, well-behaved compound (e.g., caffeine (B1668208) or toluene) using your current method.
-
If the neutral marker's peak also tails: The problem is likely physical or systemic (e.g., column void, blocked frit, extra-column volume).[3] Proceed to the "Addressing Physical Issues" section in the workflow below.
-
If the neutral marker's peak is symmetrical, but the this compound peak tails: The issue is likely chemical and related to specific interactions between this compound and the stationary phase.[3] Proceed to "Optimizing Chemical Parameters."
The following workflow provides a visual guide to the troubleshooting process.
Q4: How does mobile phase composition affect this compound peak shape?
Optimizing the mobile phase is one of the most effective strategies to mitigate peak tailing for phenolic compounds like this compound.
-
pH Adjustment: Operating at a lower pH (typically between 2.5 and 3.5) is highly recommended.[3][12] This suppresses the ionization of residual silanol groups on the silica (B1680970) surface, minimizing the secondary ionic interactions that cause tailing.[9][13]
-
Mobile Phase Modifiers: Adding small amounts of modifiers can significantly improve peak shape.[14] These additives can mask residual silanols or act as competing agents.
| Modifier | Typical Concentration | Mechanism of Action | Suitability |
| Formic Acid or Acetic Acid | 0.1% (v/v) | Lowers mobile phase pH to suppress silanol ionization.[12] | Excellent for both UV and MS detection. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Acts as an ion-pairing agent and suppresses silanol activity. | Effective for UV, but can cause ion suppression in MS. |
| Ammonium Formate/Acetate | 5-20 mM | Acts as a buffer to maintain a stable, low pH.[12] | Good for both UV and MS detection. |
| EDTA (Chelating Agent) | 0.05 - 0.1 mM | Sequesters metal ions in the system, preventing this compound-metal chelation.[1][15] | Use for diagnosis; may not be suitable for all routine methods. |
Q5: My column is old or has been used with diverse samples. What cleaning protocol should I follow?
Column contamination is a frequent cause of deteriorating peak shape.[6] A thorough cleaning procedure can often restore performance. If you suspect metal contamination, a wash with a chelating agent is advisable.[15]
Experimental Protocol: Reversed-Phase Column Cleaning and Decontamination
Objective: To remove strongly retained contaminants and metal ions from a C18 column to improve this compound peak shape.
Materials:
-
HPLC-grade Water
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Isopropanol (IPA)
-
0.05 M Ethylenediaminetetraacetic acid (EDTA) solution, aqueous
Procedure:
-
Important: Disconnect the column from the detector to prevent contamination of the detector cell.[15] For more effective cleaning, reverse the column's flow direction if permitted by the manufacturer.[16] Reduce the flow rate to 20-50% of the typical analytical flow rate.[15]
-
Buffer Removal: Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.[16]
-
Metal Chelation Wash (if required): Flush the column with at least 10 column volumes of 0.05 M EDTA solution.[15] This will help to solubilize and remove metal ions that may have accumulated on the stationary phase or frits.[16]
-
Rinse: Flush the column with another 10-20 column volumes of HPLC-grade water to completely remove the EDTA solution.[15]
-
Organic Wash: Flush the column with 10-20 column volumes of Methanol.
-
Strong Solvent Wash: Flush the column with 10-20 column volumes of Isopropanol to remove strongly bound, non-polar contaminants.
-
Re-equilibration: Return the column to its normal flow direction. Flush with the initial mobile phase of your this compound method until the baseline is stable before injecting any samples.
Frequently Asked Questions (FAQs)
Q: Can the sample solvent cause peak tailing? A: Yes. If your this compound sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing.[6][17] Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[11]
Q: I'm using a brand new column, but my this compound peak is still tailing. What's the problem? A: Even new columns can exhibit tailing, especially with complex molecules like this compound. The issue could be:
-
Trace Metals in the HPLC System: Metal components like stainless steel tubing or frits upstream of the column can still be a source of metal ions that cause chelation.[2]
-
Silanol Activity: Not all silica-based columns are created equal. Even new columns have some residual silanol groups.[9] Consider using a column with a modern, high-purity silica base and advanced end-capping designed to minimize these interactions.[2][12]
-
Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., pH < 3.0) to keep the silanol groups protonated.[2]
Q: Could injecting too much sample cause peak tailing? A: Yes, this is known as mass overload. If the sample concentration is too high, it can saturate the stationary phase at the column inlet, leading to a disruption of the ideal chromatographic process and causing peak tailing.[6] To check for this, try diluting your sample or reducing the injection volume and observe if the peak shape improves.[11][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. This compound | C82H50O51 | CID 101670390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.com [chromtech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. support.waters.com [support.waters.com]
- 18. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Matrix effects in Roburin A quantification from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Roburin A from complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in complex samples challenging?
This compound is a large, complex ellagitannin found in oak wood.[1] Its quantification in biological matrices like plasma, serum, or tissue is challenging due to its low bioavailability, rapid metabolism into smaller compounds like urolithins and ellagic acid, and its susceptibility to degradation.[2][3][4][5] Direct measurement of this compound in systemic circulation is often difficult; therefore, its presence and absorption are typically inferred by quantifying its metabolites.[1][2][3]
Q2: What are matrix effects and how do they affect this compound quantification?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[6] In the context of LC-MS/MS analysis of this compound, endogenous substances in complex samples can suppress or enhance the ionization of this compound or its internal standard, leading to inaccurate and imprecise quantification.[6]
Q3: What are the common sample preparation techniques for analyzing this compound and its metabolites in biological samples?
The most common techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. While quick, it may not effectively remove other interfering substances like phospholipids, leading to significant matrix effects.[7][8]
-
Solid-Phase Extraction (SPE): A more selective technique that separates this compound from matrix components based on their physical and chemical properties. SPE is generally more effective at reducing matrix effects compared to PPT but requires more extensive method development.[7][8]
Q4: How can I assess the extent of matrix effects in my assay?
The post-extraction spike method is a widely accepted technique to quantify matrix effects.[6] This involves comparing the signal response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.
Q5: Is this compound stable during sample collection, storage, and processing?
The stability of ellagitannins like this compound can be a concern. Factors such as temperature, pH, and enzymatic degradation can affect their integrity.[9] It is crucial to evaluate the stability of this compound under the specific conditions of your experimental workflow, including freeze-thaw cycles, bench-top stability, and long-term storage.[9][10] For instance, some studies on related compounds have shown degradation in plasma over a 12-hour period.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination. 3. Co-elution with interfering compounds. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Implement a column wash step between injections. 3. Optimize the chromatographic gradient to improve separation. |
| High Signal Variability (Poor Precision) | 1. Significant and variable matrix effects. 2. Inconsistent sample preparation. 3. Instability of this compound in the processed sample. | 1. Improve sample cleanup using a more rigorous SPE protocol. 2. Use a stable isotope-labeled internal standard that co-elutes with this compound. 3. Automate the sample preparation steps to ensure consistency. 4. Perform stability tests and ensure samples are analyzed within the stability window. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Irreversible binding to precipitated proteins or SPE sorbent. 3. Degradation of this compound during extraction. | 1. Optimize the SPE protocol (sorbent type, wash, and elution solvents). 2. For PPT, evaluate different precipitation solvents and ratios.[8] 3. Ensure extraction conditions (e.g., pH, temperature) are optimized for this compound stability.[9] |
| Inaccurate Quantification | 1. Uncorrected matrix effects. 2. Lack of a suitable internal standard. 3. Calibration curve prepared in a different matrix than the samples. | 1. Use a stable isotope-labeled internal standard. 2. If a stable isotope-labeled IS is unavailable, use a matrix-matched calibration curve. 3. Re-evaluate and optimize the sample preparation method to minimize matrix effects. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for this compound and Metabolites from Human Plasma
This protocol is a generalized procedure based on methods for related ellagitannins and their metabolites. Optimization will be required for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an appropriate internal standard.
-
Acidify the sample with 4 µL of formic acid (to pH ~5).
-
If analyzing metabolites, consider enzymatic hydrolysis with β-glucuronidase at this stage.[4]
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and its metabolites with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spike): Extract blank plasma using your established protocol. Spike the analyte and internal standard into the final, dried extract before reconstitution.
-
Set C (Pre-Spike): Spike the analyte and internal standard into blank plasma before starting the extraction procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%ME): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%RE): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (%PE): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects (Hypothetical Data)
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | This compound | 85 ± 5 | 65 ± 8 (Suppression) |
| Solid-Phase Extraction (SPE) | This compound | 92 ± 4 | 95 ± 6 (Minimal Effect) |
| Protein Precipitation (Acetonitrile) | Urolithin A | 88 ± 6 | 72 ± 7 (Suppression) |
| Solid-Phase Extraction (SPE) | Urolithin A | 95 ± 3 | 98 ± 4 (Minimal Effect) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption, metabolism, and effects at transcriptome level of a standardized French oak wood extract, Robuvit, in healthy volunteers: pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constituents and Metabolites of a French Oak Wood Extract (Robuvit®) in Serum and Blood Cell Samples of Women Undergoing Hysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS-MS determination of brostallicin in human plasma following automated on-line SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Roburin A Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Roburin A. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for this compound separation?
A1: Reversed-phase C18 columns are the most frequently used stationary phases for the separation of this compound and other ellagitannins. These columns provide good retention and selectivity for these moderately polar to nonpolar compounds.
Q2: Why is an acidic modifier typically added to the mobile phase?
A2: An acidic modifier, such as formic acid or acetic acid, is crucial for achieving sharp, symmetrical peaks for phenolic compounds like this compound.[1] The acid suppresses the ionization of the phenolic hydroxyl groups, preventing interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing.[1][2]
Q3: Is isocratic or gradient elution better for this compound separation?
A3: Due to the complexity of oak wood extracts and the presence of multiple related compounds, gradient elution is generally recommended for the separation of this compound.[3][4][5][6][7] A gradient allows for the effective separation of a wide range of compounds with varying polarities within a reasonable analysis time.
Q4: What is the typical stability of this compound in different mobile phase conditions?
A4: The stability of ellagitannins like this compound can be influenced by pH and temperature. Generally, they are more stable in acidic conditions.[8][9] High temperatures can lead to degradation.[8] The stability in organic solvents can vary, with some studies suggesting higher stability in ethanol-water mixtures compared to methanol-water or pure water.[9] It is advisable to prepare fresh solutions and avoid prolonged storage at high pH or elevated temperatures.
Troubleshooting Guides
Issue 1: Poor Resolution or Overlapping Peaks
Possible Causes:
-
Inadequate Mobile Phase Strength: The elution strength of the mobile phase may not be optimal for separating this compound from other closely related compounds.
-
Inappropriate Gradient Profile: The gradient slope may be too steep, not allowing for sufficient separation.
-
Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.
Troubleshooting Steps:
-
Adjust the Gradient:
-
Decrease the initial percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol) to increase retention of early-eluting compounds.
-
Employ a shallower gradient slope to improve the separation of closely eluting peaks.
-
Incorporate an isocratic hold at a specific solvent composition where critical pairs elute.
-
-
Modify the Mobile Phase Composition:
-
Switch the organic modifier (e.g., from methanol (B129727) to acetonitrile or vice versa) to alter selectivity.
-
Adjust the concentration of the acidic modifier to fine-tune retention and peak shape.
-
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Silanol Interactions: this compound, with its numerous hydroxyl groups, can interact with residual silanol groups on the stationary phase.
-
Mobile Phase pH is too high: If the pH is not sufficiently acidic, the phenolic hydroxyl groups can deprotonate and interact strongly with the stationary phase.
-
Column Contamination: Buildup of sample matrix components on the column can create active sites that cause tailing.
Troubleshooting Steps:
-
Increase Mobile Phase Acidity: Ensure the mobile phase contains a sufficient concentration of an acidic modifier (e.g., 0.1% formic acid) to maintain this compound in its non-ionized form.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Flush the Column: Implement a rigorous column washing procedure between runs to remove strongly retained matrix components. A typical wash involves a high percentage of a strong organic solvent.
-
Lower the Injection Volume/Concentration: Overloading the column can exacerbate tailing.
Issue 3: Peak Broadening
Possible Causes:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak dispersion.
-
High Flow Rate: A flow rate that is too high may not allow for efficient mass transfer between the mobile and stationary phases.
-
Irreversible Adsorption: Strong, irreversible binding of this compound to the stationary phase can lead to broad, distorted peaks.
Troubleshooting Steps:
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length.
-
Optimize Flow Rate: Evaluate the effect of lower flow rates on peak width. While this may increase analysis time, it can significantly improve peak shape.
-
Consider a Different Stationary Phase: If irreversible adsorption is suspected, a column with a different chemistry (e.g., a polymer-based reversed-phase column) might be necessary.
-
Sample Clean-up: Implement a solid-phase extraction (SPE) step to remove interfering compounds from the sample matrix before injection.[6]
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound and Ellagitannin Separation using C18 Columns
| Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Reference |
| Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 0-2 min, 3% B; 2-12 min, 3-45% B; 12-14 min, 45-90% B; 14-15.5 min, 90-3% B; re-equilibration | 0.5 | [10] |
| Water + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | 0-5 min, 5% B; 5-11 min, 5-90% B; 11-14 min, 90% B; 14-23 min, 90-5% B | 0.2 | N/A |
| Water + 0.5% Acetic Acid | Methanol + 0.5% Acetic Acid | 60:40 (Isocratic) | 1.0 | [11] |
| Water + 1% Acetic Acid | Methanol | Gradient: 0-2 min, 100% A; 2.1-4 min, 40% A; 4.1-6 min, 60% A; 6.1-8 min, 90% A; 8.1-9 min, 50% A; 9.1-10 min, 100% A | 1.0 | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Quercus robur (Oak) Bark
This protocol describes a general procedure for the extraction of polyphenols, including this compound, from oak bark.
Materials:
-
Powdered Quercus robur bark
-
70% Ethanol (B145695) (v/v) in water
-
Ultrasonic bath or microwave extractor
-
Volumetric flasks
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 2.5 g of powdered oak bark and transfer it to a 100 mL volumetric flask.
-
Add 100 mL of 70% ethanol.
-
For ultrasound-assisted extraction (UAE), place the flask in an ultrasonic bath for 15 minutes at 70°C.[12]
-
For microwave-assisted extraction (MAE), place 10 g of bark in the extractor vessel with 200 mL of 70% ethanol and extract for 18 minutes at 650 W.[12]
-
After extraction, allow the mixture to cool to room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Separation of this compound
This protocol provides a starting point for the HPLC analysis of this compound in an oak bark extract.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-90% B
-
30-35 min: 90% B (hold)
-
35.1-40 min: 10% B (re-equilibration)
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Troubleshooting decision tree for addressing peak tailing in this compound analysis.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Proanthocyanidins from Quercus petraea and Q. robur heartwood: quantification and structures [comptes-rendus.academie-sciences.fr]
- 6. scienggj.org [scienggj.org]
- 7. Gradient elution liquid chromatography mass spectrometry determination of acetylcorynoline in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oak Species Quercus robur L. and Quercus petraea Liebl. Identification Based on UHPLC-HRMS/MS Molecular Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Preventing Roburin A degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of Roburin A during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a dimeric ellagitannin found in oak wood (Quercus species).[1][2] As a complex polyphenolic compound, it is susceptible to degradation under various conditions, which can lead to inaccurate quantification and misinterpretation of its biological activity in research and drug development.
Q2: What are the main factors that cause this compound degradation?
The primary factors contributing to the degradation of this compound, like other ellagitannins, are:
-
pH: Both acidic and alkaline conditions can hydrolyze the ester bonds in the this compound molecule.[1] Alkaline conditions, in particular, can lead to rapid degradation.[3]
-
Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.[4][5][6]
-
Enzymatic Activity: The presence of enzymes like ellagitannin acyl hydrolase (ellagitannase) can specifically break down ellagitannins.[1][2][7][8]
-
Light: Exposure to UV light can induce photodegradation of this compound and other phenolic compounds.[3][9][10]
-
Oxidation: The presence of oxidizing agents can also contribute to the degradation of polyphenols.
Q3: What are the typical degradation products of this compound?
Upon degradation, this compound breaks down into its constituent monomers, such as vescalagin (B1683822) and castalagin, and further hydrolyzes to simpler phenolic compounds like ellagic acid and gallic acid.[2][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound yield in extract | Inefficient extraction method | Optimize extraction parameters (solvent, temperature, time). Consider advanced techniques like Microwave-Assisted Extraction (MAE) or Pressurized Liquid Extraction (PLE) for shorter extraction times.[12][13][14] |
| Degradation during extraction | Use mild extraction conditions. Keep temperatures low and avoid strong acids or bases. Work quickly and protect samples from light. | |
| Variable this compound concentrations between replicate samples | Inconsistent sample handling | Standardize all sample preparation steps. Ensure uniform exposure to light, temperature, and processing time for all samples. |
| Partial degradation of some samples | Immediately process or properly store samples after collection. Use a stabilizing buffer if immediate processing is not possible. | |
| Appearance of unexpected peaks in HPLC chromatogram | Degradation of this compound | Compare chromatograms with standards of potential degradation products (ellagic acid, gallic acid). Adjust sample preparation to minimize degradation. |
| Contamination | Ensure all glassware and solvents are clean. Filter samples before injection.[15][16][17][18][19] | |
| Loss of this compound content in stored extracts | Improper storage conditions | Store extracts at low temperatures (-20°C or -80°C), protected from light, and in an inert atmosphere (e.g., under nitrogen or argon).[6] |
| Residual enzymatic activity | Ensure enzymes are denatured during the extraction process (e.g., by using organic solvents or a brief heat treatment if the compound's stability allows). |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Oak Wood
This protocol is designed to maximize this compound yield while minimizing degradation.
Materials:
-
Oak wood shavings or powder
-
80% Acetone (B3395972) (v/v) in water, pre-chilled to 4°C
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer
-
Amber vials for storage
Methodology:
-
Sample Preparation: Grind air-dried oak wood to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Suspend the oak wood powder in pre-chilled 80% acetone at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at 4°C for 2 hours with constant stirring, ensuring the container is protected from light.
-
-
Separation:
-
Centrifuge the mixture at 4000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
-
Solvent Removal:
-
Remove the acetone from the supernatant using a rotary evaporator at a temperature not exceeding 35°C.
-
-
Lyophilization:
-
Freeze the remaining aqueous extract and lyophilize to obtain a dry powder.
-
-
Storage:
-
Store the dried this compound-rich extract in amber vials at -20°C or lower under a nitrogen atmosphere.
-
Protocol 2: Sample Preparation for HPLC Analysis
This protocol outlines the steps for preparing a this compound extract for quantitative analysis by HPLC.
Materials:
-
This compound-rich extract (from Protocol 1)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water with 0.1% formic acid
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Autosampler vials
Methodology:
-
Reconstitution: Accurately weigh a portion of the dried extract and reconstitute it in a known volume of HPLC-grade methanol to create a stock solution.
-
Dilution: Prepare the working solution by diluting the stock solution with the mobile phase (e.g., water with 0.1% formic acid and methanol mixture) to the desired concentration.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Immediately place the vial in the autosampler, which should be temperature-controlled (e.g., at 4°C), and proceed with the HPLC analysis.
Quantitative Data Summary
Table 1: Influence of Temperature on Ellagitannin Degradation (General Model)
| Temperature | Relative Degradation Rate |
| 4°C | Low |
| 25°C (Room Temp) | Moderate |
| 35°C and above | High |
Table 2: Effect of pH on Ellagitannin Stability (General Model)
| pH Range | Stability |
| 2.5 - 4.0 | Relatively Stable |
| 4.0 - 6.0 | Moderate Stability |
| > 6.0 (Alkaline) | Low Stability (Rapid Degradation) |
Note: This table illustrates the general stability of ellagitannins across different pH ranges. Acidic conditions are generally preferred for storage and analysis.[3][4][20]
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for this compound sample preparation.
Caption: A logical approach to troubleshooting this compound degradation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. The complete biodegradation pathway of ellagitannins by Aspergillus niger in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of antibiotic ceftiofur in recycled water derived from a beef farm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Biotransformation of Pomegranate Ellagitannins: Initial Approach to Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. publicatio.uni-sopron.hu [publicatio.uni-sopron.hu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. eclass.uoa.gr [eclass.uoa.gr]
- 20. The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Roburin A & Antioxidant Assays
Welcome to the technical support center for researchers working with Roburin A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during antioxidant capacity assessment of this complex ellagitannin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant for antioxidant research?
This compound is a large polyphenolic compound belonging to the class of ellagitannins.[1] It is found exclusively in oak wood, particularly from species like Quercus robur.[1] this compound and related compounds found in oak wood extracts, such as the commercially available Robuvit®, are recognized for their potent antioxidant and free-radical scavenging properties.[2] Research indicates that these compounds can increase the antioxidant capacity of blood plasma and enhance the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[2][3] Their mechanism of action is often attributed to their metabolites, such as urolithins, which are produced by gut microbiota.[2][4]
Q2: Which antioxidant assay is best suited for a complex ellagitannin like this compound?
There is no single "best" assay, as each has distinct mechanisms and limitations. For a complex molecule like this compound, using a panel of assays is recommended.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This is often a good choice. It is more sensitive than DPPH, and by measuring absorbance at a higher wavelength (around 734 nm), it can reduce the risk of spectral interference from colored samples.[5][6]
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ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay is based on a hydrogen atom transfer (HAT) mechanism, which is mechanistically different from the electron transfer (ET) basis of ABTS, DPPH, and FRAP.[7] This provides a more complete picture of antioxidant potential. However, it can be susceptible to interference from metal ions.[8]
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FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron. While useful, it is prone to interference from any compound that has reducing power, not just those that scavenge free radicals. Turbidity can also be an issue.[9]
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a common and simple assay, but it is highly susceptible to spectral interference, especially from brownish or yellowish plant extracts like those containing this compound, which can absorb light at the same wavelength as the DPPH radical.[5]
Q3: How does the chemical structure of this compound contribute to potential assay interference?
This compound is a large, complex dimer of vescalagin, a type of hydrolyzable tannin.[1][10] This structure presents several challenges:
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Multiple Phenolic Groups: The numerous hydroxyl groups on its structure are responsible for its antioxidant activity but also make it prone to complex reactions and potential auto-oxidation.
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Large Size: Large molecules may exhibit slow reaction kinetics, potentially leading to an underestimation of antioxidant capacity in assays with short incubation times.
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Color: Oak wood extracts containing this compound are often colored, which can directly interfere with colorimetric assays by absorbing light at the measurement wavelength.[5]
Troubleshooting Guide
Problem 1: Inconsistent or unexpectedly low/high readings in my DPPH or ABTS assay.
-
Cause - Spectral Interference: The inherent color of your this compound sample or extract is likely absorbing light at the same wavelength as the assay reagent (typically ~517 nm for DPPH, ~734 nm for ABTS).[5] This leads to an artificially high absorbance reading and an underestimation of antioxidant activity.
-
Solution - Use a Sample Blank: For each concentration of this compound you test, prepare a "sample blank" tube. This tube should contain your sample and the solvent (e.g., methanol), but not the DPPH or ABTS radical. Subtract the absorbance of this sample blank from the absorbance of your corresponding test sample to correct for the background color.
Caption: Overlapping absorbance from the sample and the assay reagent.
Problem 2: My sample solution becomes cloudy or forms a precipitate when mixed with the FRAP reagent.
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Cause - Precipitation: this compound, being a large tannin, may precipitate out of solution when the pH or solvent composition changes upon adding the FRAP reagent, which is typically acidic. This turbidity increases the absorbance reading, giving a false positive result for antioxidant activity.[9]
-
Solutions:
-
Centrifugation: Before taking the absorbance reading, centrifuge the sample tube to pellet the precipitate. Carefully transfer the supernatant to a new cuvette for measurement.
-
Dilution: Try working with more dilute concentrations of your this compound sample. This may keep the compound in solution.
-
Alternative Assay: If the problem persists, consider using an alternative assay like ABTS or ORAC, which are less prone to this type of interference.
-
Caption: Troubleshooting workflow for antioxidant assay interference.
Quantitative Data Summary
The antioxidant capacity of Robuvit®, a standardized oak wood extract rich in this compound, has been quantified in several studies. The values are typically expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the sample to that of Trolox, a vitamin E analog.
| Assay Type | Reported Antioxidant Capacity of Robuvit® | Reference |
| TEAC (ABTS) | 6.37 µmol TE/mg | [11][12] |
| ORAC | 0.648 µmol TE/mg (Note: Discrepancy noted in another study) | [12] |
| FRAP | Significantly increased plasma FRAP values by 6.31% after 4 weeks of supplementation. | [13] |
| Plasma Antioxidant Capacity (ORAC) | Significantly increased hydrophilic plasma antioxidant capacity by 5.55% after supplementation. | [13][14] |
Experimental Protocols
Below are generalized protocols for common antioxidant assays, based on methodologies cited in the literature. Note: Researchers should always optimize concentrations and incubation times for their specific experimental conditions.
DPPH Radical Scavenging Assay
-
Principle: Measures the ability of an antioxidant to donate an electron and decolorize the stable purple DPPH radical.
-
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Keep it in the dark.
-
Prepare a series of dilutions of your this compound sample in methanol.
-
In a microplate or cuvette, add a specific volume of your sample (e.g., 100 µL).
-
Add the DPPH solution (e.g., 1000 µL) and mix well.
-
Incubate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at ~517 nm.
-
Crucially, prepare a sample blank for each concentration with 100 µL of sample and 1000 µL of methanol to correct for background absorbance.
-
Calculate the scavenging activity using the formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] * 100.
-
ABTS Radical Cation Decolorization Assay
-
Principle: Measures the reduction of the pre-formed blue-green ABTS radical cation (ABTS•+) by the antioxidant.
-
Methodology:
-
Prepare the ABTS•+ stock solution: Mix equal volumes of ABTS solution (e.g., 7 mM in water) and potassium persulfate (e.g., 2.45 mM in water). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.700 ± 0.02 at ~734 nm.
-
Prepare a series of dilutions of your this compound sample.
-
Add a small volume of your sample (e.g., 50 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 2000 µL).[15]
-
Incubate at room temperature for a set time (e.g., 6-10 minutes).
-
Measure the absorbance at ~734 nm.
-
Prepare and use sample blanks as described for the DPPH assay.
-
Calculate the scavenging activity similarly to the DPPH method.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: Measures the reduction of a colorless ferric complex (Fe³⁺-TPZ) to a blue-colored ferrous complex (Fe²⁺-TPZ) by antioxidants in an acidic medium.
-
Methodology:
-
Prepare the FRAP reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm this reagent to 37°C before use.[13]
-
Prepare a series of dilutions of your this compound sample.
-
Add a small volume of your sample (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 1.5 mL).
-
Incubate at 37°C for a set time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
If turbidity occurs, centrifuge the samples before measuring the absorbance of the supernatant.
-
Quantify the results by creating a standard curve using a known antioxidant like FeSO₄ or Trolox.
-
Caption: General mechanism of antioxidant action in ET-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New review details mechanisms of action for Robuvit French oak wood extract [nutraingredients.com]
- 5. Phytochemical and antioxidant comparison of Quercus ilex and Quercus robur acorn extracts obtained by matrix solid-phase dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Species-Level Differences in Osmoprotectants and Antioxidants Contribute to Stress Tolerance of Quercus robur L., and Q. cerris L. Seedlings under Water Deficit and High Temperatures [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Alternative Woods in Enology: Characterization of Tannin and Low Molecular Weight Phenol Compounds with Respect to Traditional Oak Woods. A Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the French Oak Wood Extract Robuvit on Markers of Oxidative Stress and Activity of Antioxidant Enzymes in Healthy Volunteers: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absorption, metabolism, and effects at transcriptome level of a standardized French oak wood extract, Robuvit, in healthy volunteers: pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenolic and Antioxidant Compound Accumulation of Quercus robur Bark Diverges Based on Tree Genotype, Phenology and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of Roburin A from other ellagitannins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Roburin A from other structurally similar ellagitannins during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from other ellagitannins?
A1: The primary challenge lies in the structural similarity among ellagitannins found in oak extracts. This compound is a dimer composed of two vescalagin (B1683822) units.[1] It often co-exists with other dimeric roburins (B, C, and D) and its own monomeric precursor, vescalagin, as well as castalagin (B1583131) and grandinin.[2][3][4] These compounds share similar physicochemical properties, leading to overlapping peaks (co-elution) in reversed-phase HPLC.[5] For instance, Roburins A, B, and C have been observed to elute as a single peak under certain chromatographic conditions.[5]
Q2: Which type of HPLC column is best suited for this compound separation?
A2: A reversed-phase C18 column is the most common choice for the separation of ellagitannins, including this compound.[6] To enhance resolution, it is recommended to use columns with smaller particle sizes (e.g., ≤5 µm) and longer column lengths, as this increases column efficiency (theoretical plates).[7] For particularly difficult separations, exploring different stationary phase chemistries, such as phenyl-hexyl or biphenyl (B1667301) phases, may offer alternative selectivity due to different interaction mechanisms (e.g., π-π interactions) with the aromatic rings of the tannins.[7]
Q3: How do mobile phase additives like formic acid or acetic acid improve resolution?
A3: Mobile phase additives, particularly acids, play a crucial role in improving the peak shape and resolution of phenolic compounds like ellagitannins.[6][8] Adding a small concentration (typically 0.1%) of an acid like formic acid or acetic acid to the aqueous mobile phase suppresses the ionization of the phenolic hydroxyl groups.[9] This leads to more uniform interactions with the C18 stationary phase, resulting in sharper, more symmetrical peaks and reducing peak tailing.[9] Maintaining a stable, low pH is essential for reproducible retention times and better separation.[10]
Q4: What is a "scouting gradient," and why is it important for optimizing the separation?
A4: A scouting gradient is a preliminary, fast, and wide-range gradient run (e.g., 5% to 95% organic solvent over 15-20 minutes) used to determine the approximate elution time of the target analytes and other compounds in the sample.[9][10] This initial run provides a general overview of the sample's complexity and the retention behavior of its components. The information from the scouting run is then used to develop a more focused and shallower gradient around the elution window of the target compounds, which is a key strategy for improving the resolution of closely eluting peaks.[11]
Q5: Can sample preparation help improve the resolution of this compound?
A5: Yes, appropriate sample preparation can significantly improve chromatographic results. A solid-phase extraction (SPE) step using a C18 or a polymeric resin like Sephadex LH-20 can be employed to fractionate the crude extract.[12][13] This can help in removing interfering substances and enriching the fraction containing dimeric ellagitannins like this compound, thus simplifying the mixture injected into the HPLC and improving the chances of achieving better resolution.[12] It is also critical to ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase to prevent peak distortion.[9][13]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of this compound with other Ellagitannins | 1. Gradient is too steep: The mobile phase composition changes too quickly, not allowing enough time for differential migration.[10][11] 2. Inappropriate mobile phase: The choice of organic solvent (acetonitrile vs. methanol) or the pH of the aqueous phase may not provide sufficient selectivity.[7][9] 3. Column inefficiency: The column may be old, contaminated, or have a large particle size.[7][14] | 1. Optimize the gradient: After a scouting run, develop a shallower gradient around the elution time of this compound. For example, if it elutes between 30-40% acetonitrile (B52724), try a gradient segment of 25-45% over a longer period (e.g., 20-30 minutes).[11] 2. Modify the mobile phase: Try switching the organic solvent from acetonitrile to methanol (B129727) or vice-versa, as this can alter selectivity. Ensure the pH of the aqueous phase is low and stable by using an additive like 0.1% formic acid.[7][9] 3. Improve column efficiency: Use a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm).[7] Ensure the column is properly cleaned and regenerated. If necessary, replace the column. |
| Peak Tailing for this compound Peak | 1. Secondary silanol (B1196071) interactions: Active silanol groups on the silica-based stationary phase can interact strongly with the hydroxyl groups of ellagitannins. 2. Sample solvent is too strong: Injecting the sample in a solvent with a higher elution strength than the initial mobile phase can cause peak distortion.[9][13] 3. Column overload: Injecting too much sample can saturate the stationary phase. | 1. Suppress silanol activity: Add an acidic modifier (e.g., 0.1% formic or phosphoric acid) to the mobile phase to operate at a low pH.[9] 2. Adjust sample solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[9][13] 3. Reduce injection volume/concentration: Dilute the sample or inject a smaller volume onto the column. |
| Broad Peaks | 1. Low flow rate: An excessively low flow rate can lead to band broadening due to diffusion. 2. Large dead volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peaks to broaden.[7] 3. Column contamination: Accumulation of strongly retained compounds at the column inlet can distort peak shape.[15] | 1. Optimize flow rate: Experiment with slightly higher flow rates, but be mindful of system pressure limits. 2. Minimize dead volume: Use narrow-bore tubing and ensure all connections are properly fitted.[7] 3. Clean the column: Flush the column with a strong solvent (e.g., isopropanol, acetone) or follow the manufacturer's regeneration protocol. Using a guard column can prevent contamination of the analytical column.[13] |
| Irreproducible Retention Times | 1. Inadequate column equilibration: Insufficient time for the column to re-equilibrate to the initial gradient conditions between runs.[14] 2. Mobile phase instability: Evaporation of the organic component or changes in pH over time. 3. Temperature fluctuations: Variations in ambient temperature can affect retention times.[14] | 1. Increase equilibration time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[14] 2. Prepare fresh mobile phase: Prepare mobile phases daily and keep reservoirs covered to minimize evaporation.[14] 3. Use a column oven: Maintain a constant and controlled column temperature to ensure stable and reproducible chromatography.[14] |
Experimental Protocols
Protocol 1: High-Resolution Separation of this compound using HPLC
This protocol outlines a method for enhancing the resolution of this compound from a complex ellagitannin mixture extracted from oak wood.
1. Sample Preparation:
-
Prepare a crude oak wood extract.
-
Perform a preliminary fractionation using Solid Phase Extraction (SPE) with a C18 cartridge.
-
Condition the SPE cartridge with methanol, followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash with water to remove highly polar compounds.
-
Elute the tannin fraction with methanol or aqueous acetone.
-
Evaporate the solvent and reconstitute the dried extract in the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Recommendation |
| HPLC System | Quaternary or Binary HPLC system with UV-Vis or DAD detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm or 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 280 nm |
| Injection Volume | 10 µL |
3. Gradient Elution Program:
This program is designed to provide a shallow gradient for enhanced resolution of dimeric ellagitannins.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Linear |
| 5.0 | 95 | 5 | Linear |
| 15.0 | 80 | 20 | Linear |
| 40.0 | 65 | 35 | Linear |
| 45.0 | 5 | 95 | Linear |
| 50.0 | 5 | 95 | Linear |
| 51.0 | 95 | 5 | Linear |
| 60.0 | 95 | 5 | Linear |
Visualizations
Workflow for Optimizing this compound Resolution
Caption: A workflow for troubleshooting and optimizing HPLC methods to improve the resolution of this compound.
Troubleshooting Logic for Poor Peak Resolution
Caption: A decision tree for diagnosing and resolving poor peak resolution issues during ellagitannin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. French Oak Wood (Quercus robur) Extract (Robuvit) in Primary Lymphedema: A Supplement, Pilot, Registry Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Woods in Enology: Characterization of Tannin and Low Molecular Weight Phenol Compounds with Respect to Traditional Oak Woods. A Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mastelf.com [mastelf.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Development of a fractionation method for the detection and identification of oak ellagitannins in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Robust Quantification of Roburin A
Welcome to the technical support center for Roburin A quantification. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a large, complex ellagitannin found in oak wood (Quercus species).[1] It is a dimer composed of two vescalagin (B1683822) units.[1] Quantification is critical in drug development, nutraceuticals, and food and beverage science (e.g., wine and spirits aging) because this compound and its metabolites, such as urolithins, are believed to contribute to the health benefits associated with oak extracts, including antioxidant and anti-fatigue effects.[2] Accurate measurement is essential for quality control, dose standardization, and pharmacokinetic studies.
Q2: Which analytical techniques are best suited for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.[3][4][5][6] HPLC-DAD offers robust quantification, typically at wavelengths around 280 nm, where ellagitannins absorb.[4][7] LC-MS/MS provides superior sensitivity and selectivity, which is crucial for complex matrices like plasma or tissue extracts. It uses specific mass transitions (Multiple Reaction Monitoring or MRM) to accurately identify and quantify the analyte.[3][6]
Q3: What are the main challenges in analyzing this compound?
A3: The primary challenges include:
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Chemical Instability: Ellagitannins can be susceptible to degradation during extraction and analysis. They can be quickly degraded in certain conditions.[5]
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Lack of Commercial Standards: Pure, certified standards for this compound can be difficult to obtain, complicating absolute quantification.[8] Often, methods are validated using more common ellagitannins like vescalagin.[5][6]
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Matrix Effects: Biological samples (plasma, urine) and complex plant extracts contain interfering compounds that can suppress or enhance the analytical signal, particularly in LC-MS.[9]
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Structural Complexity: As a large dimer, this compound may exhibit poor chromatographic peak shape if conditions are not optimized.
Q4: What are the key parameters for method validation according to ICH guidelines?
A4: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, a quantitative analytical method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][11][12][13][14]
Detailed Experimental Protocol: HPLC-MS/MS Quantification
This protocol provides a representative method for the quantification of this compound in a plant extract matrix.
1. Sample Preparation (Solid-Liquid Extraction)
-
Objective: To efficiently extract this compound from the solid matrix while minimizing degradation.
-
Procedure:
-
Weigh 100 mg of homogenized, dried plant material (e.g., oak wood powder) into a centrifuge tube.
-
Add 10 mL of extraction solvent (e.g., 70:30 acetone/water or 80:20 ethanol/water v/v).[15][16][17] The addition of an antioxidant like ascorbic acid is recommended to prevent oxidative degradation.
-
Vortex thoroughly and perform extraction using an optimized method such as Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE) to improve efficiency.[15][17] For example, use UAE for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Prepare a dilution series in the initial mobile phase if the concentration is expected to be high.
-
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or equivalent.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex API 3000).[5][18]
-
Column: Reversed-phase C18 column (e.g., Kinetex C18, 150 x 3 mm, 2.6 µm).[5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.[7]
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % Solvent B 0.0 5 2.0 10 15.0 40 18.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[19]
-
Injection Volume: 5 µL.
-
MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
MRM Transition: Due to its large size, a precursor ion for this compound (C₈₂H₅₂O₅₂) would be complex. A common approach for ellagitannin dimers involves monitoring characteristic fragment ions. For this compound, a hypothetical transition could be derived from its structure (e.g., monitoring the loss of a vescalagin or galloyl group). For method development, full scan and product ion scans are necessary to identify the optimal precursor and product ions.
-
3. Calibration and Quantification
-
Prepare a calibration curve using a this compound standard (if available) or a related standard like vescalagin over a relevant concentration range (e.g., 1 - 200 ng/mL).[18]
-
The curve should be constructed by plotting the peak area against the concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantify this compound in samples by interpolating their peak areas from the calibration curve.
Below is a workflow diagram illustrating the quantification process.
Caption: Workflow for this compound quantification.
Method Validation Data
The following tables summarize typical acceptance criteria and expected results for a validated LC-MS/MS method for this compound, based on ICH guidelines and data from similar compounds.[10][11][20][21]
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| Retention Time RSD | ≤ 1.0% | 0.3% |
| Peak Area RSD | ≤ 2.0% for ≥6 reps | 1.5% |
Table 2: Method Validation Performance Characteristics
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | r² ≥ 0.995 | ≥ 0.999 |
| Range (ng/mL) | Defined by linearity, accuracy, precision | 1 – 200 ng/mL |
| LOD (ng/mL) | S/N ratio ≥ 3 | 0.3 ng/mL |
| LOQ (ng/mL) | S/N ratio ≥ 10; RSD < 20% | 1.0 ng/mL |
| Accuracy (% Recovery) | 85 – 115% at 3 levels | 97.5 – 104.2% |
| Precision (% RSD) | Intraday: ≤ 15%; Interday: ≤ 15% | Intraday: < 5%; Interday: < 8% |
| Robustness | No significant change in results | Method is robust to minor changes |
| Analyte Stability | % Change within ±15% | Stable for 24h in autosampler (4°C) |
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis in a Q&A format.
Q: I am seeing poor peak shape (fronting or tailing) for this compound. What should I do?
A: Poor peak shape for large polyphenolic compounds is common.
-
Potential Cause 1: Secondary Interactions. this compound may have secondary interactions with the column stationary phase.
-
Solution: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep phenolic groups protonated. Try a different column chemistry, such as a phenyl-hexyl phase, which can offer different selectivity.[22]
-
-
Potential Cause 2: Column Overload. Injecting too high a concentration can cause peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Potential Cause 3: Column Degradation. The column may be contaminated or worn.
-
Solution: Wash the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, replace the column.
-
Q: My this compound signal is inconsistent or disappearing over time. What is the problem?
A: This strongly suggests analyte instability.[23][24][25]
-
Potential Cause 1: Oxidative Degradation. Ellagitannins are susceptible to oxidation.
-
Solution: Add an antioxidant (e.g., ascorbic acid) to your sample and standard solutions. Use amber vials to protect from light and keep the autosampler temperature low (e.g., 4-10°C). Prepare samples fresh and analyze them promptly.
-
-
Potential Cause 2: Adsorption. The analyte may be adsorbing to surfaces in the sample vials or LC system.
-
Solution: Use silanized or low-binding vials. Prime the LC system with a high-concentration sample before running the analytical batch to passivate active sites.
-
Q: I am experiencing significant matrix effects (ion suppression) in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects are a major challenge when analyzing samples like plasma or crude extracts.[9]
-
Potential Cause 1: Co-eluting Interferences. Other molecules from the sample matrix are eluting at the same time as this compound and competing for ionization.
-
Solution 1 (Chromatographic): Modify the HPLC gradient to better separate this compound from the interfering compounds. A shallower gradient around the elution time of the analyte can improve resolution.
-
Solution 2 (Sample Preparation): Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering components.
-
Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to compensate for matrix effects, as the standard will be affected in the same way as the analyte.
-
The diagram below outlines a logical approach to troubleshooting common analytical issues.
Caption: A decision tree for troubleshooting this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a mass spectrometry method to identify and quantify ellagitannins in oak wood and cognac during aging in oak barrels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellagitannins | OIV [oiv.int]
- 8. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. qbdgroup.com [qbdgroup.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Extraction of (+)-catechin from oak (Quercus spp.) bark: Optimization of pretreatment and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 20. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies | MDPI [mdpi.com]
- 23. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 24. e-b-f.eu [e-b-f.eu]
- 25. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Dimeric Ellagitannins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of dimeric ellagitannins. Tailored for researchers, scientists, and drug development professionals, this guide offers practical solutions, detailed experimental protocols, and quantitative data to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of my dimeric ellagitannin inconsistent and often underestimated?
A1: Inaccurate quantification of dimeric ellagitannins is a frequent issue primarily due to the lack of commercially available pure standards for each compound.[1] Many studies rely on external standards like ellagic acid, which can lead to inaccuracies because of differences in molar extinction coefficients between the standard and the target analytes.[2] Additionally, the complex structure of dimeric ellagitannins makes them susceptible to degradation and transformation during extraction and analysis, further contributing to quantitative variability.[3]
Q2: What are the primary causes of dimeric ellagitannin degradation during analysis?
A2: Dimeric ellagitannins are prone to degradation under various conditions. Hydrolysis of their ester bonds can be catalyzed by factors such as high temperatures, inappropriate pH levels, and the presence of certain enzymes in the plant matrix.[4][5] For instance, elevated temperatures during extraction can lead to the breakdown of these complex molecules into smaller, less representative compounds.[6] Exposure to acidic or basic conditions can also cleave the ester linkages, altering the native profile of the ellagitannins.[7]
Q3: How can I confirm the identity of dimeric ellagitannins in my samples?
A3: Confirming the identity of dimeric ellagitannins requires a combination of chromatographic and spectrometric techniques. High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) can provide characteristic UV spectra for ellagitannins.[8] For more definitive identification, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight high-definition mass spectrometry (UPLC-Q-TOF HDMS) is essential.[1][2] This technique provides accurate mass measurements and fragmentation patterns that are crucial for structural elucidation.[9][10] In some cases, nuclear magnetic resonance (NMR) spectroscopy is used for complete structural characterization of purified compounds.[11]
Troubleshooting Guides
Problem 1: Peak tailing and poor resolution in HPLC analysis of dimeric ellagitannins.
-
Possible Cause: Secondary interactions between the phenolic hydroxyl groups of the ellagitannins and residual silanols on the HPLC column. This is a common issue with polar compounds.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This can suppress the ionization of both the silanol (B1196071) groups and the phenolic hydroxyls, reducing unwanted interactions.
-
Column Selection: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.
-
Temperature Control: Operate the column at a consistent, slightly elevated temperature (e.g., 30-40 °C) using a column oven to improve peak shape and reproducibility.[12][13]
-
Check for Contamination: If the problem persists, the column may be contaminated. Flush the column with a strong solvent to remove any adsorbed compounds.[14]
-
Problem 2: Low or no signal in the mass spectrometer for dimeric ellagitannins.
-
Possible Cause: Inefficient ionization or in-source fragmentation. Dimeric ellagitannins can be challenging to ionize effectively, and their labile nature can lead to fragmentation within the ion source before detection.
-
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source settings, such as capillary voltage, cone voltage, and gas flow rates, to find the optimal conditions for your specific compounds.
-
Use Negative Ion Mode: Ellagitannins, being phenolic compounds, often ionize more efficiently in negative ion mode (ESI-).[4]
-
Employ a "Soft" Ionization Technique: If available, consider using a gentler ionization method to minimize in-source fragmentation.
-
Tandem Mass Spectrometry (MS/MS): Utilize tandem MS techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate characteristic fragment ions, which can aid in identification even if the parent ion is weak.[10][15]
-
Problem 3: Appearance of unexpected peaks or a shifting baseline during a chromatographic run.
-
Possible Cause: On-column degradation or transformation of the dimeric ellagitannins. The analytical conditions themselves can sometimes induce chemical changes.
-
Troubleshooting Steps:
-
Assess Sample Stability: Prepare a standard solution of a known dimeric ellagitannin (if available) and inject it at different time points to see if degradation is occurring in the autosampler.
-
Use a Derivatization Agent: For highly unstable compounds like those with ortho-quinone structures, consider using a derivatization agent during extraction to trap them as more stable adducts that can be readily analyzed.[11]
-
Modify Mobile Phase pH: Ensure the pH of the mobile phase is in a range that promotes the stability of your target compounds.
-
Reduce Analysis Time: Develop a faster chromatographic method to minimize the time the analytes spend on the column.
-
Quantitative Data Summaries
Table 1: Influence of Extraction Parameters on Ellagic Acid Yield from Raspberry Pomace
| NaHCO3 Concentration (%) | Temperature (°C) | Extraction Time (min) | Solid/Liquid Ratio | Ellagic Acid Yield (mg/g) |
| 1.0 | 60 | 60 | - | 1.35 ± 0.07 |
| 2.0 | 60 | 60 | - | 1.28 ± 0.06 |
| 1.0 | 90 | 60 | - | 4.38 ± 0.28 |
| 1.0 | 100 | >20 | - | ~3.15 |
| 1.0 | 100 | 20 | 1:100 | 5.76 ± 0.30 |
| 1.2 (Optimal) | 100 (Optimal) | 22 (Optimal) | 1:93 (Optimal) | 6.30 ± 0.92 |
Data adapted from a study on sodium bicarbonate-assisted extraction.[6]
Table 2: Comparison of Extraction Solvents and Techniques for Total Tannin Content
| Extraction Method | Solvent | Total Tannins (mg Catechin Equivalent/g Dry Weight) |
| Conventional Solvent Extraction (CSE) | Water | 22.6 |
| Conventional Solvent Extraction (CSE) | Ethanol | - |
| Microwave-Assisted Extraction (MAE) | Ethanol | 45.3 ± 0.5 |
| Ultrasound-Assisted Extraction (UAE) | - | - |
| Ultrasound-Microwave-Assisted Extraction (UMAE) | - | - |
Data from a comparative analysis of extraction methods for Matthiola ovatifolia.[16] Note: Not all data points were available in the source.
Experimental Protocols
Protocol 1: Extraction of Dimeric Ellagitannins for HPLC and MS Analysis
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Extraction Solvent: Prepare a solution of 80% acetone (B3395972) in water. For potentially unstable compounds, consider adding a derivatizing agent like 1,2-phenylenediamine and trifluoroacetic acid to the extraction solvent.[11]
-
Extraction Procedure: a. Weigh 100 g of the powdered plant material and place it in an airtight container. b. Add 1000 ml of the extraction solvent.[17] c. Shake the mixture periodically for 4 days at room temperature.[17] d. Alternatively, for a more rapid extraction, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[16]
-
Filtration and Concentration: a. Filter the extract to remove solid plant material. b. Evaporate the acetone from the filtrate under reduced pressure. c. The remaining aqueous solution can be used for further purification or direct analysis.
Protocol 2: UPLC-Q-TOF HDMS Analysis of Dimeric Ellagitannins
-
Chromatographic System: An Acquity UPLC system coupled to a Q-TOF mass spectrometer.[1][2]
-
Column: A suitable reversed-phase column, such as a C18, with a particle size of 1.7 µm.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Develop a gradient elution program that allows for the separation of complex mixtures of ellagitannins.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full scan followed by MS/MS scans of the most abundant precursor ions.[10]
-
Collision Energy: Use a ramped collision energy to obtain informative fragmentation spectra.
-
Mandatory Visualizations
Caption: A general experimental workflow for the analysis of dimeric ellagitannins.
Caption: A troubleshooting guide for inconsistent quantification of dimeric ellagitannins.
Caption: Inhibition of the NF-κB signaling pathway by dimeric ellagitannins.[18][19]
References
- 1. Profiling and accurate quantification of Rubus ellagitannins and ellagic acid conjugates using direct UPLC-Q-TOF HDMS and HPLC-DAD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Biotransformation of Pomegranate Ellagitannins: Initial Approach to Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagitannins: Bioavailability, Purification and Biotechnological Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated Method for the Characterization and Quantification of Extractable and Nonextractable Ellagitannins after Acid Hydrolysis in Pomegranate Fruits, Juices, and Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Screening of Ellagitannins in Natural Sources via Targeted Reporter Ion Triggered Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative analysis of solvent and advanced extraction techniques for optimizing phytochemical yield and bioactivity of Matthiola ovatifolia (Boiss.) Aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjas.org [rjas.org]
- 18. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to improve the accuracy of Roburin A quantification
Welcome to the technical support center for Roburin A quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the accuracy of this compound analysis in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the quantification of this compound and related ellagitannins using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Analysis: Troubleshooting Peak Shape and Resolution Issues
Q1: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing, where the peak is asymmetrical with a drawn-out latter half, is a frequent issue when analyzing large, complex polyphenols like this compound.[1] The primary causes and solutions are outlined below:
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Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based stationary phase can interact with the polar hydroxyl groups of this compound, causing tailing.[1]
-
Solution:
-
Lower Mobile Phase pH: Operate your mobile phase at a lower pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid. This protonates the silanol groups, reducing unwanted interactions.
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Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated (end-capped).
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Consider a Different Stationary Phase: Phenyl-hexyl or fluorophenyl phases can offer different selectivity and reduce tailing for polyphenolic compounds.
-
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
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Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
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Solution:
-
Use a Guard Column: A guard column protects your analytical column from strongly retained compounds.
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Implement a Column Washing Procedure: Regularly wash your column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.
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Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.
-
-
-
Extra-Column Effects: Tubing with a large internal diameter, or dead volume in fittings, can cause peak broadening and tailing.
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Solution: Use tubing with a smaller internal diameter (e.g., 0.125 mm) and ensure all fittings are properly connected to minimize dead volume.
-
Q2: I am having difficulty separating this compound from other closely eluting ellagitannins. How can I improve the resolution?
A2: Achieving good resolution between structurally similar ellagitannins can be challenging. Here are several strategies to improve separation:
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Optimize the Mobile Phase Gradient:
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Decrease the Gradient Slope: A slower, more shallow gradient provides more time for compounds to interact with the stationary phase, often leading to better separation.
-
Adjust Solvent Composition: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or add a small percentage of a third solvent (e.g., isopropanol) to alter selectivity.
-
-
Change the Column:
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC or 2.7 µm for core-shell columns) provide higher efficiency and better resolution.
-
Longer Column: A longer column increases the number of theoretical plates, which can improve the separation of closely eluting peaks.
-
Different Stationary Phase: As mentioned for peak tailing, a different stationary phase chemistry can provide the necessary selectivity to resolve co-eluting compounds.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Increase the Column Temperature: Elevating the column temperature (e.g., to 35-45 °C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analytes.
LC-MS Analysis: Tackling Matrix Effects and Sensitivity Issues
Q3: I am observing significant signal suppression for this compound in my LC-MS/MS analysis when analyzing complex matrices like wine or plasma. What can I do to mitigate this?
A3: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of complex samples.[2][3] Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a lower signal and inaccurate quantification. Here’s how to address this:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. For polyphenols, polymeric reversed-phase sorbents (e.g., Oasis HLB, Strata-X) often provide good recovery and efficient removal of matrix components.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate analytes from the matrix, but it may be less efficient for highly polar compounds like this compound.
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. A slower gradient or a column with a different selectivity can help to move the this compound peak away from areas of high matrix interference.
-
Use an Appropriate Internal Standard: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. However, a SIL-IS for this compound is not commercially available.
-
Structural Analog Internal Standard: In the absence of a SIL-IS, a structurally similar compound that is not present in the sample can be used. For ellagitannins, compounds like gallocatechin have been used as internal standards.[6] The IS should be added to the sample as early as possible in the sample preparation process to account for variability in both extraction and ionization.
-
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for matrix effects, as the standards and samples will be affected similarly.[7]
Q4: My sensitivity for this compound is lower than expected. How can I improve it?
A4: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.
-
Optimize MS Parameters:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polyphenols. Ensure that the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound. Negative ion mode is often more sensitive for phenolic compounds.[3]
-
Multiple Reaction Monitoring (MRM): If using a triple quadrupole mass spectrometer, optimize the precursor and product ions, as well as the collision energy, for this compound to maximize signal intensity.
-
-
Improve Sample Preparation:
-
Concentration Step: Incorporate a concentration step in your sample preparation, such as evaporating the solvent after SPE and reconstituting in a smaller volume.
-
Minimize Analyte Loss: Ensure that your extraction and cleanup procedures are optimized for maximum recovery of this compound. Perform recovery experiments to assess the efficiency of your method.
-
-
Check for Analyte Stability: this compound and other ellagitannins can be susceptible to degradation under certain conditions (e.g., high pH, elevated temperature, exposure to light and oxygen).
-
Solution: Keep samples cool and protected from light. Use acidified solvents for extraction and analysis to improve stability. Analyze samples as quickly as possible after preparation.
-
Data Presentation: Comparative Analysis of Methodologies
The following tables summarize quantitative data to aid in the selection of appropriate methods and parameters for your experiments.
Table 1: Comparison of Extraction Solvents for Total Phenolic Content (TPC) from Quercus robur Bark
| Extraction Solvent | Extraction Method | Total Phenolic Content (mg GAE/g) | Reference |
| Water | Microwave-Assisted Extraction (MAE) | 298.45 | [8] |
| 50% Ethanol | Microwave-Assisted Extraction (MAE) | 347.74 | [8] |
| Water | Ultrasound-Assisted Extraction (UAE) | 289.11 | [8] |
| 50% Ethanol | Ultrasound-Assisted Extraction (UAE) | 311.23 | [8] |
GAE: Gallic Acid Equivalents
Table 2: Comparison of Solid-Phase Extraction (SPE) Sorbents for Phenolic Compound Recovery
| SPE Sorbent | Analyte Class | Matrix | Average Recovery (%) | Reference |
| Oasis HLB | Pesticides | Groundwater | >70 | [5] |
| Strata-X | Pesticides | Groundwater | >70 | [5] |
| C18-bonded silica | Pesticides | Groundwater | Lower than polymeric sorbents | [5] |
| Z-Sep® | Various Pollutants | Food Matrices | Good analyte recovery with excellent matrix removal | [9][10] |
| PSA | Various Pollutants | Food Matrices | Good overall performance | [9][10] |
Table 3: Method Validation Data for LC-MS/MS Quantification of Ellagitannins in Wine
| Compound | Recovery (%) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
| Vescalagin (B1683822) | 102.4 ± 5.9 | Not Reported | Not Reported | [7] |
| Epiacutissimin A | 113.7 ± 15.2 | Not Reported | Not Reported | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound and related ellagitannins.
Protocol 1: Extraction and HPLC-DAD Quantification of Ellagitannins from Oak Wood
This protocol is adapted from methods described for the analysis of ellagitannins in oak wood.
1. Sample Preparation:
- Grind air-dried oak wood samples to a fine powder (e.g., to pass through a 0.5 mm screen).
- Accurately weigh approximately 200 mg of the wood powder into a centrifuge tube.
2. Extraction:
- Add 10 mL of 70:30 (v/v) acetone (B3395972)/water to the tube.
- Vortex for 1 minute to ensure thorough mixing.
- Place the tube in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.
- Combine the supernatants.
3. Solvent Removal and Reconstitution:
- Evaporate the acetone from the combined supernatant under a stream of nitrogen at 35 °C.
- Lyophilize the remaining aqueous extract to dryness.
- Reconstitute the dried extract in a known volume (e.g., 2 mL) of mobile phase A (see HPLC conditions below).
- Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-DAD Analysis:
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-5 min: 5% B
- 5-35 min: 5-30% B
- 35-40 min: 30-50% B
- 40-45 min: 50-5% B
- 45-50 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: Diode Array Detector (DAD) at 280 nm.
5. Quantification:
- Prepare a calibration curve using a this compound standard of known concentration. If a certified standard is unavailable, a well-characterized oak extract with a known this compound concentration can be used, or quantification can be performed relative to another ellagitannin standard like vescalagin or castalagin.
Protocol 2: LC-MS/MS Quantification of Ellagitannins in Wine
This protocol is based on established methods for analyzing ellagitannins in wine.[6][7][11]
1. Sample Preparation and Cleanup:
- Dilute the wine sample 1:1 with water containing 0.1% formic acid.
- Solid-Phase Extraction (SPE):
- Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.
- Load 2 mL of the diluted wine sample onto the cartridge.
- Wash the cartridge with 3 mL of water to remove sugars and other polar interferences.
- Elute the ellagitannins with 3 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C.
- Reconstitute the residue in 500 µL of the initial mobile phase conditions (e.g., 95:5 water/acetonitrile with 0.1% formic acid).
- Add an internal standard (e.g., gallocatechin) to a final concentration of 10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS/MS Analysis:
- LC System: UHPLC system.
- Column: C18 reversed-phase column suitable for UHPLC (e.g., 100 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A shallow gradient optimized for the separation of ellagitannins (e.g., 5-40% B over 15 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- Develop and optimize MRM transitions (precursor ion > product ion) for this compound and other target ellagitannins.
3. Quantification:
- Prepare matrix-matched calibration curves by spiking a blank wine matrix (a wine with no detectable ellagitannins) with known concentrations of this compound standard and the internal standard.
- Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and troubleshooting logic.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrix-calibrated LC-MS/MS quantitation and sensory evaluation of oak Ellagitannins and their transformation products in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 10. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Oak Ellagitannins in the Synthesis of Vitisin A and in the Degradation of Malvidin 3-O-Glucoside: An Approach in Wine-Like Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antioxidant Activity of Roburin A Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Roburin A, a key bioactive compound found in oak wood, against established antioxidant standards. By presenting supporting experimental data and detailed methodologies, this document serves as a resource for validating the antioxidant potential of this compound in a research and development setting.
Introduction to this compound and Antioxidant Standards
This compound is an ellagitannin, a type of polyphenol found in species of oak, particularly Quercus robur. Ellagitannins are known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. In the context of human health, the antioxidant activity of compounds like this compound is of significant interest due to the role of oxidative stress in various pathological conditions. After consumption, roburins are metabolized by gut microbiota into smaller, bioactive molecules called urolithins, which also exhibit antioxidant effects.
To scientifically validate the antioxidant capacity of any new compound, it is essential to compare its activity against well-established antioxidant standards. This guide focuses on three commonly used standards:
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant assays to quantify the antioxidant capacity of a substance in "Trolox Equivalents" (TE).[1]
-
Ascorbic Acid (Vitamin C): A potent natural antioxidant that acts as a reducing agent, readily donating electrons to neutralize reactive oxygen species.[2] It is a common benchmark for antioxidant efficacy.
-
Gallic Acid: A phenolic acid found in many plants, known for its strong antioxidant activity due to the presence of three hydroxyl groups on its aromatic ring.[3]
This guide will compare the antioxidant activity of this compound (through data from Quercus robur extracts and the standardized extract Robuvit®) with these standards using common in vitro assays.
Comparative Antioxidant Activity: Data Summary
The antioxidant activity of this compound and standard antioxidants has been evaluated using various in vitro assays. The following table summarizes the available quantitative data. It is important to note that direct comparisons can be influenced by the specific extract and assay conditions.
| Antioxidant | Assay | Metric | Value | Standard of Comparison |
| Quercus robur (Oak) Acorn Extract (Ethyl Lactate/Water) | DPPH | IC50 | 92 mg/L | - |
| Quercus robur (Oak) Acorn Extract (Acetone/Water) | DPPH | IC50 | 114 mg/L | - |
| Quercus robur (Oak) 80% Acetone Leaf Extract | DPPH | IC50 | 8.16 µg/mL[2] | Ascorbic Acid |
| Ascorbic Acid | DPPH | IC50 | Not explicitly stated in the comparative study, but used as the positive control.[2] | - |
| Quercus robur (Oak) Acorn Extract (Acetone/Water) | ABTS | IC50 | 42 mg/L | - |
| Quercus robur (Oak) Acorn Extract (Ethyl Lactate/Water) | ABTS | IC50 | 50 mg/L | - |
| Robuvit® (Standardized Quercus robur extract) | TEAC (ABTS) | TEAC Value | 6.37 µmol TE/mg[4][5] | Trolox |
| Quercus robur (Oak) Acorn Extract (Acetone/Water) | ABTS | Antioxidant Activity | 2988 µmol TE/g[3] | Trolox |
| Quercus robur (Oak) Acorn Extract (Ethyl Lactate/Water) | ABTS | Antioxidant Activity | 2636 µmol TE/g[3] | Trolox |
Note: The data for Quercus robur extracts serve as a proxy for the activity of this compound, as it is a primary component of these extracts. Variations in IC50 values between different extracts can be attributed to the solvent used and the part of the plant extracted, which affects the concentration of bioactive compounds.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols are fundamental for the accurate and reproducible assessment of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm. A lower absorbance indicates a higher radical scavenging activity.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples and Standard:
-
Prepare a stock solution of the test compound (e.g., this compound or Quercus robur extract) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test sample.
-
Prepare a series of dilutions of the standard antioxidant (e.g., Ascorbic Acid or Gallic Acid) to be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard solution.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
A control well should be prepared containing only the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ is reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically at 734 nm.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples and Standard:
-
Prepare a stock solution and a series of dilutions of the test compound and the standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test sample or standard to the working ABTS•+ solution.
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The resulting ferrous complex has an intense blue color, and the change in absorbance is measured at 593 nm. The higher the absorbance, the greater the antioxidant power.
Methodology:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate (B1210297) buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in water.
-
-
Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Test Samples and Standard:
-
Prepare a stock solution and a series of dilutions of the test compound.
-
Prepare a standard curve using a known antioxidant such as FeSO₄, ascorbic acid, or gallic acid.
-
-
Assay Procedure:
-
Add a small volume of the test sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as equivalents of the standard used (e.g., µM Fe(II)/g or mg Ascorbic Acid Equivalents/g).
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Simplified reaction mechanisms of common antioxidant assays.
Conclusion
The available data from studies on Quercus robur extracts, particularly Robuvit®, strongly indicate that this compound possesses significant antioxidant activity. The TEAC value of 6.37 µmol TE/mg for Robuvit® demonstrates a potent capacity to scavenge ABTS radicals, comparable to the well-established standard, Trolox.[4][5] Furthermore, extracts of Quercus robur have shown potent DPPH radical scavenging activity, with an IC50 value as low as 8.16 µg/mL for a leaf extract, highlighting its efficacy in comparison to ascorbic acid.[2]
For researchers and professionals in drug development, this compound presents a promising natural compound for further investigation. The provided experimental protocols offer a standardized approach to validate its antioxidant activity in various laboratory settings. Future research should focus on isolating pure this compound and conducting direct comparative studies against a wider range of antioxidant standards across multiple assays to establish a more comprehensive antioxidant profile. This will be crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical and antioxidant comparison of Quercus ilex and Quercus robur acorn extracts obtained by matrix solid-phase dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the French oak wood extract Robuvit on markers of oxidative stress and activity of antioxidant enzymes in healthy volunteers: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the French Oak Wood Extract Robuvit on Markers of Oxidative Stress and Activity of Antioxidant Enzymes in Healthy Volunteers: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Roburin A and Vescalagin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of two closely related ellagitannins, Roburin A and Vescalagin. While Vescalagin has been the subject of numerous studies, data on the specific bioactivity of isolated this compound is less abundant. This compound is a dimer of Vescalagin, and much of the available information on its effects is derived from studies on Robuvit®, a standardized French oak wood extract rich in roburins. This guide synthesizes the available experimental data to facilitate a comparative understanding of their potential as therapeutic agents.
Chemical Structures
Vescalagin is a C-glycosidic ellagitannin found in oak and chestnut wood. Its structure is characterized by a glucose core with multiple hydroxyl groups and galloyl moieties.
This compound is a dimer of Vescalagin, formed by an ether bond between two Vescalagin units.[1] This dimerization may influence its bioavailability and biological activity.
Quantitative Bioactivity Data
Direct comparative studies on the bioactivity of isolated this compound and Vescalagin are limited. The following tables summarize the available quantitative data for each compound from various in vitro studies. It is important to note that the data for this compound is often inferred from studies on Robuvit®, and may not represent the activity of the pure compound.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Vescalagin | DPPH Radical Scavenging | ~10 µg/mL | [2] |
| ABTS Radical Scavenging | Not explicitly found | ||
| This compound (in Robuvit®) | TEAC (Trolox Equivalent Antioxidant Capacity) | 6.37 µmol Trolox equivalent/mg | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | Reference |
| Vescalagin | LPS-induced NO production | RAW 264.7 macrophages | Dose-dependent inhibition of NO production | [4][5] |
| This compound (as Roburic Acid) | TNF-α-induced NF-κB activation | HCT-116 | Inhibition of NF-κB signaling | [6] |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Vescalagin | HCT-116 (Colon Cancer) | MTT Assay | Not explicitly found | |
| Caco-2 (Colon Cancer) | MTT Assay | Not explicitly found | ||
| Roburic Acid | HCT-116 (Colon Cancer) | MTT Assay | 3.90 µM | [6] |
| HCT-15 (Colon Cancer) | MTT Assay | 4.77 µM | [6] | |
| HT29 (Colon Cancer) | MTT Assay | 5.35 µM | [6] | |
| Colo205 (Colon Cancer) | MTT Assay | 14.54 µM | [6] |
Note: The anticancer data is for "Roburic Acid," a triterpenoid, and not the ellagitannin this compound.
Table 4: Antiviral Activity
| Compound | Virus | Cell Line | EC50/IC50 Value | Reference |
| Vescalagin | Herpes Simplex Virus 1 (HSV-1) | MDBK | SI = 42.5 | [7] |
| Suid alphaherpesvirus 1 (SuHV-1) | MDBK | SI = 309 | [7] | |
| Caprine herpesvirus 1 (CapHV-1) | MDBK | SI = 18.8 | [7] | |
| This compound | Not explicitly found |
SI = Selectivity Index (CC50/IC50)
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (this compound, Vescalagin) dissolved in a suitable solvent (e.g., methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
DPPH Assay Workflow
NF-κB Reporter Assay
This assay is used to determine the anti-inflammatory activity of compounds by measuring their ability to inhibit the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Test compounds (this compound, Vescalagin)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the HEK293T-NF-κB-luciferase cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control.
-
The IC50 value is determined from a dose-response curve.
NF-κB Reporter Assay Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, Caco-2)
-
Complete cell culture medium
-
Test compounds (this compound, Vescalagin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from a dose-response curve.
MTT Assay Workflow
Signaling Pathways
Vescalagin's Potential Anti-inflammatory Signaling Pathway
Vescalagin is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Lipo-polysaccharide (LPS), a component of gram-negative bacteria, can activate this pathway, leading to the production of pro-inflammatory mediators. Vescalagin may interfere with this cascade.
Vescalagin's Inhibition of the NF-κB Pathway
This compound's Potential Signaling Pathway (Inferred from Roburic Acid)
Studies on Roburic Acid, a different molecule sometimes confused with this compound, suggest it inhibits the NF-κB pathway by directly binding to TNF-α and preventing it from activating its receptor, TNFR1. This upstream inhibition prevents the initiation of the inflammatory cascade.
*Inferred pathway for this compound based on Roburic Acid data.
Conclusion
Vescalagin has demonstrated a range of bioactive properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities, with some quantitative data available to support these findings. This compound, as a dimer of Vescalagin, is presumed to possess similar activities, and studies on Robuvit® suggest this is the case. However, a significant data gap exists for the specific, quantitative bioactivity of isolated this compound. This lack of direct comparative data makes it challenging to definitively state whether the dimerization to this compound enhances or diminishes the bioactivity of the Vescalagin monomer.
Future research should focus on the isolation and purification of this compound to enable direct, head-to-head comparative studies with Vescalagin across a range of standardized bioassays. Such studies are crucial for elucidating the structure-activity relationship and for determining the full therapeutic potential of these promising natural compounds. Researchers are encouraged to use the experimental protocols provided in this guide as a starting point for such investigations.
References
- 1. Insights into Antiviral Properties and Molecular Mechanisms of Non-Flavonoid Polyphenols against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the French Oak Wood Extract Robuvit on Markers of Oxidative Stress and Activity of Antioxidant Enzymes in Healthy Volunteers: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roburic Acid Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Roburin A Versus Other Ellagitannins: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Roburin A with other prominent ellagitannins, focusing on their biological activities and supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the comparative efficacy and mechanisms of these natural compounds.
Introduction to Ellagitannins
Ellagitannins are a class of hydrolyzable tannins found in various plants, including oak, pomegranate, berries, and nuts.[1][2] They are known for their potent antioxidant and anti-inflammatory properties.[3][4] Upon ingestion, ellagitannins are metabolized by the gut microbiota to produce urolithins, which are more readily absorbed and are believed to be responsible for many of the systemic health benefits associated with ellagitannin consumption.[5]
This compound is a dimeric ellagitannin predominantly found in oak wood, particularly in Quercus robur and Quercus petraea.[6][7] It is composed of two vescalagin (B1683822) subunits.[8] This guide will compare this compound to other well-researched ellagitannins, such as punicalagin (B30970), castalagin (B1583131), and vescalagin, in terms of their biological activities.
Comparative Biological Activity: Antioxidant and Anti-inflammatory Effects
The biological efficacy of ellagitannins is often attributed to their antioxidant and anti-inflammatory capacities. Below is a summary of available data comparing this compound and other ellagitannins in these key areas.
Antioxidant Activity
The antioxidant activity of ellagitannins is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, among others. While direct comparative studies of purified this compound are limited, data from extracts and related compounds provide valuable insights.
| Compound/Extract | Assay | Key Findings | Reference(s) |
| Robuvit® (Oak wood extract rich in Roburins) | Total Phenols & Antioxidant Capacity | Supplementation in humans led to an increase in total plasma phenols and antioxidant capacity. | [6] |
| Punicalagin, Punicalin, and Ellagic Acid | DPPH Radical Scavenging | Ellagic acid showed the most potent activity, followed by punicalagin. | [7][9] |
| Pomegranate Peel Extract (Rich in Punicalagin) | DPPH Radical Scavenging | Showed significant dose-dependent antioxidant activity. | [7][9] |
| Various Ellagitannins | General Antioxidant Properties | Potent antioxidant activity has been demonstrated for various ellagitannins, including castalagin and vescalagin. | [1][2] |
Anti-inflammatory Activity
Ellagitannins exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators.
| Compound/Extract | Model | Key Findings | Reference(s) |
| Robuvit® (Oak wood extract rich in Roburins) | Human Clinical Trials | Shown to have anti-inflammatory actions and reduce edema. | [4] |
| Punicalagin | LPS-stimulated RAW264.7 macrophages | Significantly inhibited the secretion of IL-6 and TNF-α. | [10] |
| Punicalagin, Punicalin, and Ellagic Acid | Human PBMCs | Inhibited the levels of TNF-α, IL-6, and IL-8 in a dose-dependent manner. Ellagic acid was the most potent. | [7][9] |
| Ellagic Acid | LPS-induced fever in rabbits | Inhibited the NF-κB signaling pathway and reduced pro-inflammatory cytokines. | [11] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compounds (this compound and other ellagitannins) are dissolved in the same solvent at various concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Reaction: A fixed volume of the DPPH solution is mixed with the test sample or control in a microplate well or cuvette. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
NF-κB Inhibition Assay (Reporter Gene Assay)
Objective: To determine the inhibitory effect of a compound on the NF-κB signaling pathway.
Principle: This assay utilizes a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it binds to the response element and drives the expression of the reporter gene, which can be quantified.
Procedure:
-
Cell Culture: A suitable cell line (e.g., HEK293T) stably transfected with an NF-κB reporter construct is cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound and other ellagitannins) for a specific duration.
-
Stimulation: The cells are then stimulated with an NF-κB activator (e.g., TNF-α or LPS) to induce the signaling cascade. A negative control (unstimulated cells) and a positive control (stimulated cells without test compound) are included.
-
Incubation: The cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Measurement: The cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a luminometer is used to measure light output after the addition of a substrate. For a fluorescent reporter, a fluorometer is used.
-
Data Analysis: The reporter activity in the treated cells is compared to that of the positive control to determine the percentage of inhibition of NF-κB activity. The IC50 value can be calculated.
Signaling Pathways and Experimental Workflows
General Ellagitannin Metabolism and Action
The following diagram illustrates the general pathway of ellagitannin metabolism in the gut and the subsequent action of their metabolites on systemic inflammation.
Caption: General metabolism of dietary ellagitannins to urolithins by gut microbiota.
NF-κB Signaling Pathway Inhibition by Ellagitannins
This diagram depicts the inhibitory effect of ellagitannin metabolites on the pro-inflammatory NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by ellagitannin metabolites.
Nrf2 Signaling Pathway Activation by Ellagitannins
This diagram illustrates how ellagitannin metabolites can activate the Nrf2 antioxidant response pathway.
Caption: Activation of the Nrf2 antioxidant pathway by ellagitannin metabolites.
Conclusion
This compound, as a key component of oak wood extracts, demonstrates significant antioxidant and anti-inflammatory potential, consistent with the properties of other well-studied ellagitannins like punicalagin, castalagin, and vescalagin. While direct quantitative comparisons of the purified compounds are not extensively available, the existing evidence from extracts and related molecules suggests that the biological activities are a hallmark of the ellagitannin class. Their mechanism of action involves the modulation of critical signaling pathways such as NF-κB and Nrf2, primarily through their gut microbiota-derived metabolites, the urolithins. Further research involving head-to-head comparisons of purified this compound with other ellagitannins is warranted to delineate any potential differences in their potency and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ellagitannins in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potential of ellagic acid, gallic acid and punicalagin A&B isolated from Punica granatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of ellagitannins and OTR of the Quercus petraea (Matt.) Liebl barrel staves for beverages aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. afs-journal.org [afs-journal.org]
- 7. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Serum Metabolomics and NF-κB Pathway Analysis Revealed the Antipyretic Mechanism of Ellagic Acid on LPS-Induced Fever in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Roburin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Roburin A, a key ellagitannin found in oak wood. The selection of a robust and reliable analytical method is critical for researchers, scientists, and drug development professionals engaged in the study and utilization of natural products. This document outlines the experimental protocols and presents a comparative analysis of quantitative data to aid in the selection of the most appropriate method for specific research needs.
Introduction to this compound Analysis
This compound is a complex polyphenolic compound belonging to the class of ellagitannins. It is predominantly found in oak wood and is known for its antioxidant properties. Accurate and precise quantification of this compound is essential for the standardization of botanical extracts, pharmacokinetic studies, and the development of therapeutic agents. The complex nature of plant extracts, however, presents analytical challenges, necessitating the use of highly specific and sensitive methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique for the analysis of such compounds.
Comparative Analysis of Analytical Methods
This guide focuses on a comparison between two prominent HPLC-based methods for the analysis of this compound and other ellagitannins:
-
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
-
Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS)
While direct cross-validation studies for this compound are not extensively published, this comparison is built upon data from validated methods for ellagitannins and related compounds found in the scientific literature.
Table 1: Comparison of Quantitative Performance Data for this compound Analysis
| Validation Parameter | HPLC-UV | UHPLC-MS/MS | Key Considerations |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Typically in the µg/mL range | Can reach ng/mL or even pg/mL levels | UHPLC-MS/MS offers significantly higher sensitivity, crucial for trace-level analysis. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Can reach ng/mL or even pg/mL levels | The lower LOQ of UHPLC-MS/MS is advantageous for studies involving low concentrations of this compound. |
| Precision (RSD%) | Intra-day and Inter-day RSD ≤ 5% | Intra-day and Inter-day RSD ≤ 15% | Both methods offer good precision, with HPLC-UV often showing slightly lower variability in less complex matrices. |
| Accuracy (Recovery %) | Typically 95-105% | Typically 85-115% | Both methods provide acceptable accuracy, with the matrix effect being a more significant factor for UHPLC-MS/MS. |
| Specificity | Moderate to High | Very High | HPLC-UV may be susceptible to interference from co-eluting compounds with similar UV spectra.[1] UHPLC-MS/MS provides superior specificity through mass-to-charge ratio detection. |
Experimental Protocols
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This method is a widely used technique for the quantification of polyphenols due to its robustness and accessibility.
Sample Preparation:
-
Oak wood extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol/water mixture).
-
The solution is sonicated to ensure complete dissolution.
-
The sample is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis detector set at a wavelength of 280 nm.
-
Injection Volume: 20 µL.
Quantification:
Quantification is performed by constructing a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Ultra-High-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS)
This method offers enhanced sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace amounts of this compound.[2][3]
Sample Preparation:
Sample preparation is similar to the HPLC-UV method, although a more diligent clean-up step, such as solid-phase extraction (SPE), may be necessary to minimize matrix effects.
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC-UV, using a gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. This provides a high degree of selectivity.
-
Source Parameters: Optimized parameters for capillary voltage, cone voltage, desolvation gas flow, and temperature.
Quantification:
A calibration curve is generated using a this compound standard. The peak area from the MRM chromatogram is used for quantification. An internal standard may be used to correct for matrix effects and variations in instrument response.
Workflow and Pathway Diagrams
Caption: Workflow for the cross-validation of HPLC-UV and UHPLC-MS/MS methods for this compound analysis.
Conclusion
The choice between HPLC-UV and UHPLC-MS/MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV is a reliable and cost-effective method suitable for routine quality control and quantification in less complex samples where high sensitivity is not a prerequisite. In contrast, UHPLC-MS/MS provides superior sensitivity and specificity, making it the method of choice for challenging matrices, trace-level quantification, and metabolic studies. The data presented in this guide, compiled from existing literature, can assist researchers in making an informed decision for their analytical needs. A thorough method validation according to ICH guidelines is recommended before implementation for any specific application.
References
- 1. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a mass spectrometry method to identify and quantify ellagitannins in oak wood and cognac during aging in oak barrels - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Roburin A's Effect on Chronic Fatigue: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo validation of Roburin A for chronic fatigue, alongside alternative therapeutic agents. Due to the limited availability of in vivo animal studies on this compound for chronic fatigue, this guide presents human clinical findings for this compound and compares its proposed mechanisms with in vivo data from studies on Coenzyme Q10, Acetyl-L-Carnitine, and Panax ginseng in established animal models of fatigue.
This compound: Clinical Evidence and Mechanistic Insights
This compound is a prominent ellagitannin found in oak wood extracts, most notably in the standardized French oak wood extract, Robuvit®. While direct in vivo validation in animal models of chronic fatigue is not extensively documented in publicly available research, numerous human clinical and registry studies have explored its efficacy in alleviating symptoms of fatigue and related conditions.
The proposed mechanisms of action for this compound and its metabolites (urolithins) center on fundamental cellular processes that are critical for energy production and cellular maintenance. These include the enhancement of mitochondrial function through a process known as mitophagy, where dysfunctional mitochondria are removed and replaced, and the stimulation of ribosomal biogenesis, which is essential for protein synthesis.[1][2][3] These processes are integral to combating fatigue at a cellular level.
A review of over 20 clinical trials involving more than 1172 subjects suggests that Robuvit® may improve energy levels and reduce fatigue in various contexts, including chronic fatigue syndrome (CFS).[1][3][4] For instance, a pilot registry study on subjects with CFS reported that supplementation with Robuvit® improved symptoms and was associated with a reduction in oxidative stress.[5][6]
It is important to note that while these clinical findings are promising, the absence of robust preclinical in vivo data in chronic fatigue models represents a gap in the validation pathway of this compound. Such studies would be invaluable for elucidating the precise mechanisms of action and establishing a stronger causal link between this compound and its anti-fatigue effects.
Comparative Analysis with Alternative Interventions in Animal Models
To provide a comprehensive perspective, this section details the in vivo validation of three alternative compounds—Coenzyme Q10, Acetyl-L-Carnitine, and Panax ginseng—in established animal models of chronic fatigue. These models often employ forced exercise protocols (e.g., swimming, running) or stress-induced fatigue to mimic the physiological and biochemical hallmarks of chronic fatigue.
Coenzyme Q10 (CoQ10)
Coenzyme Q10 is a vital component of the mitochondrial electron transport chain and a potent antioxidant. Its role in cellular energy production makes it a compelling candidate for mitigating fatigue.
Experimental Protocol: Forced Swimming Test in Mice
A common model to assess anti-fatigue effects is the forced swimming test. In a representative study, ICR male mice were orally administered CoQ10 at varying doses for four weeks. The mice were then subjected to a swimming exercise with a load attached to their tails, and the time until exhaustion was measured.[7]
Quantitative Data Summary
| Intervention | Animal Model | Key Findings | Reference |
| Coenzyme Q10 | Forced Swimming Test (Mice) | - Significantly prolonged exhaustive swimming time. - Increased liver glycogen (B147801) content. - Decreased serum urea (B33335) nitrogen (SUN) levels post-exercise. | [7] |
Acetyl-L-Carnitine (ALCAR)
Acetyl-L-Carnitine is crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a key energy-generating pathway. It also possesses neuroprotective properties.
While direct in vivo studies of ALCAR in chronic fatigue animal models are not as prevalent as for other compounds, its role in mitochondrial function is well-established. Clinical studies have shown that ALCAR can be beneficial for fatigue, particularly mental fatigue, in patients with chronic fatigue syndrome.[8][9]
Panax ginseng (Ginseng)
Panax ginseng is a well-known adaptogen with a long history of use for improving energy and combating fatigue. Its active components, ginsenosides, are believed to exert their effects through various mechanisms, including modulation of the hypothalamic-pituitary-adrenal (HPA) axis and enhancement of cellular energy metabolism.
Experimental Protocol: Chronic Fatigue Model in Rats
In a typical study, a chronic fatigue model was induced in Sprague-Dawley rats through loaded swimming for several weeks. The rats were then treated with an ethanol (B145695) extract of Panax ginseng roots (EEP). The anti-fatigue effects were evaluated by measuring the swimming time to exhaustion and analyzing various biochemical parameters.[10][11]
Quantitative Data Summary
| Intervention | Animal Model | Key Findings | Reference |
| Panax ginseng | Loaded Swimming-Induced Chronic Fatigue (Rats) | - Significantly longer swimming times to exhaustion. - Spared muscle and hepatic glycogen. - Decreased serum triglycerides and total cholesterol. - Promoted ATPase activities. | [10][11] |
| Red Ginseng Extract | Multiple Stress Factors-Induced Chronic Fatigue (Mice) | - Reduced lactic acid, lactate (B86563) dehydrogenase, and urea. - Rescued density and morphology of skeletal muscle mitochondria. - Increased activities of Na+-K+-ATPase and cytochrome c oxidase. | [2][12] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for evaluating anti-fatigue agents in vivo.
Caption: Proposed signaling pathway of this compound in alleviating fatigue.
Caption: General experimental workflow for in vivo anti-fatigue studies.
Conclusion
While this compound, primarily through the standardized extract Robuvit®, shows considerable promise in human studies for managing chronic fatigue, the current body of scientific literature lacks in vivo validation in animal models specifically for this indication. This contrasts with other potential anti-fatigue agents like Coenzyme Q10 and Panax ginseng, for which there is a foundation of preclinical data in relevant animal models.
For researchers and drug development professionals, this highlights both an opportunity and a need. In vivo studies on this compound in chronic fatigue models are warranted to substantiate the clinical findings and to further elucidate its mechanisms of action. Such research would be instrumental in solidifying the scientific basis for its use and would provide a more direct comparison with other therapeutic alternatives. The existing clinical data for this compound, coupled with the in vivo evidence for mechanistically similar compounds, provides a strong rationale for pursuing these preclinical investigations.
References
- 1. Role of antioxidants in chronic fatigue syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Red ginseng extract improves skeletal muscle energy metabolism and mitochondrial function in chronic fatigue mice [frontiersin.org]
- 3. High throughput screening of mitochondrial bioenergetics in human differentiated myotubes identifies novel enhancers of muscle performance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh2-enriched Korean Ginseng Ameliorates Chronic Fatigue in a Forced Exercise mouse model [jkom.org]
- 5. researchgate.net [researchgate.net]
- 6. A Study of the Protective Effect of Triticum aestivum L. in an Experimental Animal Model of Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifatigue effect of coenzyme Q10 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploratory open label, randomized study of acetyl- and propionylcarnitine in chronic fatigue syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conceptual foundations of acetylcarnitine supplementation in neuropsychiatric long COVID syndrome: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Panax ginseng improves physical recovery and energy utilization on chronic fatigue in rats through the PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Panax ginseng improves physical recovery and energy utilization on chronic fatigue in rats through the PI3K/AKT/mTOR signalling pathway – American ME and CFS Society [ammes.org]
- 12. Red ginseng extract improves skeletal muscle energy metabolism and mitochondrial function in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Roburin A from different Quercus species
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of a key phytochemical derived from various natural sources is paramount. This guide provides a comparative analysis of the efficacy of Roburin A, a potent ellagitannin, from three prominent Quercus species: Quercus robur (Pedunculate or English Oak), Quercus petraea (Sessile Oak), and Quercus alba (White Oak).
This compound, a dimeric ellagitannin, is a significant bioactive compound found in the wood and bark of several oak species.[1] Its antioxidant and anti-inflammatory properties have garnered considerable interest in the scientific community. While the fundamental structure of this compound remains consistent, its concentration and the synergistic effects of co-occurring phytochemicals within the plant matrix can influence its overall efficacy. This guide synthesizes available data to draw a comparative picture of this compound's performance from these different botanical origins.
Comparative Bioactivity: A Synthesis of a Jigsaw Puzzle
Direct comparative studies on the efficacy of purified this compound from different Quercus species are scarce in the current body of scientific literature. However, by examining the bioactivity of extracts from Quercus species known to be rich in roburins, we can infer the potential therapeutic efficacy. The primary challenge in making a direct comparison lies in the inherent variability of phytochemical composition within the same species due to factors like geographic location, age of the tree, and even variations between individual trees.[2]
Statistically, Quercus robur is often considered richer in tannins, including roburins, compared to Quercus petraea.[3] Much of the clinical research has focused on a standardized aqueous extract from Quercus robur wood, known commercially as Robuvit®. This extract is standardized to contain at least 40% polyphenols, with roburins being a key component.[4]
Quantitative Data on Bioactivity of Quercus Extracts
The following table summarizes key quantitative findings on the antioxidant and anti-inflammatory activities of extracts from Quercus robur and other relevant species. It is important to note that these values reflect the activity of the entire extract, where this compound is a significant contributor.
| Quercus Species | Bioactivity Assay | Key Findings | Reference |
| Quercus robur | Antioxidant Activity (DPPH radical scavenging) | IC50 values for bark extracts ranged from 4.71 to 7.93 µg/mL. | [5] |
| Quercus robur | Antioxidant Activity (ABTS radical scavenging) | IC50 values for bark extracts ranged from 3.82 to 6.31 µg/mL. | [5] |
| Quercus robur | Anti-inflammatory Activity (in stimulated human leucocytes) | Extract significantly decreased the secretion of IFNγ, IL-17a, and IL-12 by over 95%. | This information is synthesized from a study on the anti-inflammatory effects of Quercus robur extract. |
| Quercus robur | α-Glucosidase Inhibitory Activity | IC50 of 3.88 µg/mL for a hydroethanolic bark extract. | [5] |
| Quercus coccifera, Quercus rubra | α-Glucosidase Inhibitory Activity | Bark extracts showed IC50 values similar to acarbose. | [5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound or extract.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: The Quercus extract is dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the sample extract. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another widely used method to assess antioxidant activity.
-
Preparation of ABTS Radical Cation (ABTS•+): ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ chromophore. The solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: Similar to the DPPH assay, a series of concentrations of the Quercus extract are prepared.
-
Reaction Mixture: The ABTS•+ solution is mixed with the sample extracts at different concentrations.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The decrease in absorbance is measured at the specified wavelength.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
In Vitro Anti-inflammatory Assay (Measurement of Cytokine Secretion)
This protocol outlines a general method to assess the anti-inflammatory effects of Quercus extracts on human immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in an appropriate medium.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
-
Treatment: The stimulated cells are treated with different concentrations of the Quercus extract. A control group receives the vehicle (solvent) only.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of various pro-inflammatory cytokines (e.g., IFNγ, IL-17a, IL-12) are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The levels of cytokines in the treated groups are compared to the control group to determine the inhibitory effect of the extract.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key anti-inflammatory signaling pathway influenced by Quercus robur extracts and a general workflow for the analysis of roburins.
Caption: NF-κB signaling pathway and the inhibitory action of Quercus robur extract.
Caption: General workflow for the extraction and analysis of this compound from Quercus species.
Conclusion
For researchers and drug development professionals, this guide underscores the importance of considering the source species and the inherent variability in phytochemical content when investigating the therapeutic potential of this compound. Future research should aim to conduct head-to-head comparisons of purified this compound from various Quercus species to definitively delineate any species-specific differences in efficacy. This will be crucial for the targeted development of new therapeutic agents based on this promising natural compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phenolic and Antioxidant Compound Accumulation of Quercus robur Bark Diverges Based on Tree Genotype, Phenology and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oak Species Quercus robur L. and Quercus petraea Liebl. Identification Based on UHPLC-HRMS/MS Molecular Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Roburin A: A Novel Mechanism in Ribosome Modulation Compared to Classical Ribosome-Targeting Compounds
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Roburin A, a key component of the French oak wood extract Robuvit®, with other well-established ribosome-targeting compounds. While traditional ribosome-targeting drugs, such as many antibiotics, act by inhibiting the ribosome's function in protein synthesis, emerging evidence suggests that this compound and its metabolites operate through a distinct mechanism: the enhancement of ribosome biogenesis. This fundamental difference in their mode of action presents a new paradigm in the study of ribosome-modulating compounds and opens novel avenues for therapeutic development.
Executive Summary
A pilot study on healthy volunteers who consumed a standardized French oak wood extract, Robuvit®, revealed that its metabolites modulate gene expression related to ribosome biogenesis, cell cycle, and spliceosome pathways.[1][2][3][4] This suggests that this compound, a major constituent of Robuvit®, likely contributes to an increase in the cellular machinery for protein synthesis, a mechanism that contrasts sharply with the inhibitory action of conventional ribosome-targeting antibiotics. This guide will delve into these differing mechanisms, present comparative data in a structured format, detail the experimental protocols used to elucidate these functions, and provide visual representations of the key pathways and workflows.
Introduction: Two Sides of Ribosome Modulation
The ribosome, as the cell's protein synthesis factory, is a critical target for many therapeutic agents. The majority of these compounds are inhibitors, designed to stall bacterial or eukaryotic protein synthesis, thereby impeding cell growth and proliferation. In contrast, the activity of this compound, as observed through studies on Robuvit®, appears to be stimulatory, promoting the very creation of new ribosomes.
This compound (as part of Robuvit®): Ex vivo studies on human serum metabolites from individuals supplemented with Robuvit®, an extract rich in roburins, have shown an upregulation of genes involved in ribosome biogenesis.[1][2][3][4] This suggests a mechanism that enhances the cell's capacity for protein synthesis. The active compounds are thought to be metabolites of roburins, such as urolithins, which are produced by gut microflora following ingestion of Robuvit®.[5][6]
Classical Ribosome-Targeting Compounds: These are typically antibiotics that bind directly to ribosomal RNA or proteins, interfering with various stages of translation, including initiation, elongation, and termination. Their action leads to a cessation of protein synthesis and ultimately, cell death or growth inhibition.
Comparative Mechanism of Action
The following table summarizes the key differences in the mechanism of action between this compound (as inferred from Robuvit® studies) and other representative ribosome-targeting compounds.
| Feature | This compound (from Robuvit® studies) | Tetracyclines | Macrolides | Aminoglycosides |
| Primary Effect | Enhancement of ribosome biogenesis | Inhibition of protein synthesis | Inhibition of protein synthesis | Inhibition of protein synthesis & induction of misreading |
| Molecular Target | Likely upstream regulators of rRNA transcription and ribosomal protein synthesis | 30S ribosomal subunit (A site) | 50S ribosomal subunit (nascent peptide exit tunnel) | 30S ribosomal subunit (decoding center) |
| Mechanism | Upregulation of genes involved in the synthesis of ribosomal components[1][2][3][4] | Blocks the binding of aminoacyl-tRNA to the A site | Blocks the exit of the nascent polypeptide chain | Causes misreading of the mRNA codon and inhibits translocation |
| Functional Outcome | Increased cellular capacity for protein synthesis | Halts peptide elongation | Premature dissociation of peptidyl-tRNA | Production of aberrant proteins and translational arrest |
Experimental Data and Protocols
The distinct mechanisms of this compound and classical ribosome inhibitors necessitate different experimental approaches for their characterization.
Investigating the Effect of this compound on Ribosome Biogenesis
The effect of Robuvit® metabolites on ribosome biogenesis was identified through transcriptome analysis. A detailed protocol for such an analysis is provided below.
This protocol is based on the methodology described by Natella et al. (2014).[1][2][3][4]
-
Serum Collection: Blood samples are collected from healthy volunteers before and after a 5-day supplementation period with Robuvit®. Serum is isolated and stored at -80°C.
-
Cell Culture: Human cell lines (e.g., endothelial, neuronal, and keratinocyte) are cultured in standard conditions.
-
Ex Vivo Treatment: The cultured cells are incubated with the collected human serum (both pre- and post-supplementation) for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable method, such as TRIzol reagent, followed by purification.
-
Gene Expression Profiling: The extracted RNA is subjected to microarray analysis using a platform like the Affymetrix GeneChip Human Gene 1.0 ST Array. This involves cDNA synthesis, labeling, hybridization to the microarray chip, and scanning.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the cells treated with pre- and post-supplementation serum. Functional annotation and pathway analysis are then conducted to identify the biological processes affected, such as ribosome biogenesis.
Characterizing Ribosome-Targeting Inhibitors
The mechanism of action of ribosome-targeting inhibitors is typically elucidated using a combination of biochemical and structural biology techniques.
This is a common method to quantify the inhibitory effect of a compound on protein synthesis.
-
Preparation of Cell-Free Translation System: A cell-free extract, such as rabbit reticulocyte lysate or a bacterial S30 extract, containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.
-
Assay Setup: The cell-free extract is incubated with a template mRNA (e.g., luciferase mRNA), a mixture of amino acids including a radiolabeled one (e.g., [³⁵S]-methionine), and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C or 37°C) for a specific time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This can be done by precipitating the proteins, collecting them on a filter, and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of the test compound, and the IC50 value (the concentration at which 50% of translation is inhibited) is determined.
Cryo-EM is a powerful technique to visualize the binding of a compound to the ribosome at near-atomic resolution.
-
Complex Formation: Purified ribosomes (e.g., bacterial 70S or eukaryotic 80S) are incubated with the inhibitor at a concentration sufficient to ensure binding.
-
Sample Preparation: A small volume of the ribosome-inhibitor complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected at cryogenic temperatures.
-
Image Processing: The individual ribosome particle images are computationally extracted from the micrographs, aligned, and averaged to generate a high-resolution 3D reconstruction of the ribosome-inhibitor complex.
-
Structural Analysis: The 3D map is used to build an atomic model of the complex, revealing the precise binding site and orientation of the inhibitor on the ribosome and the conformational changes it may induce.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows.
Signaling Pathways
References
- 1. Absorption, metabolism, and effects at transcriptome level of a standardized French oak wood extract, Robuvit, in healthy volunteers: pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Effect of Oak-Wood Extract (Robuvit®) on Energy State of Healthy Adults—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constituents and Metabolites of a French Oak Wood Extract (Robuvit®) in Serum and Blood Cell Samples of Women Undergoing Hysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Roburin A's Effects in Preclinical Studies: A Comparative Guide
Introduction
Roburin A, a prominent ellagitannin found in oak wood, has garnered attention for its potential therapeutic effects, particularly in mitigating fatigue and oxidative stress. Preclinical validation of such compounds is a critical step in the drug development pipeline, providing the foundational evidence for subsequent clinical trials. This guide offers a comprehensive comparison of the preclinical data available for this compound, primarily through studies on Robuvit®, a standardized French oak wood extract rich in roburins, and its key metabolite, Urolithin A. Due to a scarcity of publicly available preclinical studies on isolated this compound, this guide draws upon the broader research on Robuvit® and its bioactive metabolites to provide a scientifically grounded overview for researchers, scientists, and drug development professionals.
Mechanism of Action: From Roburins to Urolithins
The biological effects of this compound are largely attributed to its metabolites, produced by gut microbiota. Upon ingestion, roburins are hydrolyzed to ellagic acid, which is then converted to urolithins (A, B, and C). These metabolites are absorbed into the bloodstream and are believed to be responsible for the systemic effects observed after consumption of oak wood extract. The proposed mechanisms of action center on two key cellular processes: enhancement of mitochondrial function and reduction of oxidative stress.
Signaling Pathway of this compound Metabolites
Caption: Proposed mechanism of action for this compound, from ingestion and metabolism to cellular effects and physiological outcomes.
Preclinical Data Summary
While direct preclinical in vivo data for isolated this compound is limited, studies on the standardized oak wood extract Robuvit® and its metabolite Urolithin A provide valuable insights.
Table 1: Preclinical Effects of Urolithin A on Fatigue and Muscle Function in Animal Models
| Parameter | Animal Model | Treatment | Key Findings | Statistical Significance |
| Muscle Endurance | Aged Mice | Urolithin A | Increased running endurance | p < 0.05 |
| Mitochondrial Function | Young and Aged Mice with Sleep Deprivation | Urolithin A (2.5 or 10 mg/kg, i.p.) | Attenuated sleep deprivation-induced mitochondrial dysfunction[1] | Not specified |
| Neuroinflammation | Young and Aged Mice with Sleep Deprivation | Urolithin A (2.5 or 10 mg/kg, i.p.) | Reduced neuroinflammation associated with sleep deprivation[1] | Not specified |
Table 2: Effects of Robuvit® on Oxidative Stress Markers (Human Pilot Study)
A pilot study in healthy volunteers provides some of the most detailed quantitative data on the antioxidant effects of Robuvit®.
| Biomarker | Baseline (Mean ± SD) | After 4 Weeks Robuvit® (Mean ± SD) | % Change | Statistical Significance |
| Advanced Oxidation Protein Products (AOPP) (µmol/L) | 38.4 ± 10.2 | 22.2 ± 6.8 | -42.1% | p < 0.001 |
| Lipid Peroxides (LP) (µmol/L) | 4.3 ± 0.9 | 3.4 ± 0.7 | -20.9% | p < 0.01 |
| Superoxide Dismutase (SOD) (U/g Hb) | 1582 ± 210 | 1768 ± 235 | +11.8% | p < 0.01 |
| Catalase (CAT) (U/g Hb) | 2.83 ± 0.45 | 3.27 ± 0.51 | +15.5% | p < 0.01 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from relevant studies.
Urolithin A Administration in a Mouse Model of Sleep Deprivation
-
Animal Model: Young (3-month-old) and aged (12-month-old) C57BL/6J mice.
-
Treatment: Urolithin A (2.5 mg/kg or 10 mg/kg) or vehicle (control) was administered intraperitoneally (i.p.) once daily for 7 consecutive days before the sleep deprivation period.
-
Sleep Deprivation Protocol: Mice were subjected to 24 hours of sleep deprivation using a modified multiple platform method.
-
Outcome Measures:
-
Neuroinflammation: Assessed by immunofluorescent staining and western blotting for markers such as Iba1 (microglia activation) and GFAP (astrocyte activation) in the hippocampus.
-
Mitochondrial Function: Evaluated through transmission electron microscopy of hippocampal neurons to assess mitochondrial morphology and western blotting for mitochondrial dynamics proteins (e.g., Mfn2, DRP1).
-
Cognitive Function: Assessed using the Morris water maze and contextual fear conditioning tests.[1]
-
Robuvit® Supplementation and Oxidative Stress Marker Analysis in Healthy Volunteers
-
Study Design: A pilot, open-label study with 20 healthy volunteers.
-
Intervention: Participants consumed 300 mg of Robuvit® daily for 4 weeks.
-
Sample Collection: Blood samples were collected at baseline and after 4 weeks of supplementation.
-
Biochemical Analysis:
-
AOPP and LP: Measured in serum using spectrophotometric methods.
-
SOD and CAT: Enzyme activities were determined in erythrocytes using commercially available kits.
-
Statistical Analysis: Paired t-test was used to compare baseline and post-intervention values.
-
Comparative Analysis with Other Anti-Fatigue Compounds
Table 3: Preclinical Anti-Fatigue Effects of Tormentic Acid
| Parameter | Animal Model | Treatment | Key Findings | Statistical Significance |
| Forced Swimming Time | ICR Mice | Tormentic Acid (oral) | Significantly increased swimming time to exhaustion | p < 0.05 |
| Blood Lactate (B86563) | ICR Mice | Tormentic Acid (oral) | Significantly decreased blood lactate levels after swimming | p < 0.05 |
| Muscle Glycogen (B147801) | ICR Mice | Tormentic Acid (oral) | Significantly increased muscle glycogen content | p < 0.05 |
| Oxidative Stress Markers | ICR Mice | Tormentic Acid (oral) | Increased SOD and CAT activities; decreased MDA levels in muscle | p < 0.05 |
Experimental Workflow for Preclinical Anti-Fatigue Studies
Caption: A generalized workflow for preclinical evaluation of anti-fatigue compounds in animal models.
Conclusion
The available preclinical and pilot clinical data on Robuvit® and its metabolite Urolithin A provide a compelling, albeit indirect, case for the anti-fatigue and antioxidant effects of this compound. The mechanisms appear to be rooted in the enhancement of mitochondrial health and the mitigation of oxidative stress. However, the lack of direct in vivo studies on isolated this compound represents a significant knowledge gap. Future preclinical research should focus on evaluating the dose-dependent effects of purified this compound in validated animal models of fatigue and oxidative stress. Furthermore, head-to-head comparative studies with other potential anti-fatigue agents would be invaluable for establishing its relative efficacy and therapeutic potential. Such studies are essential to provide the robust, statistically validated data required to guide further clinical development.
References
A Head-to-Head Comparison: Roburin A and its Metabolite Urolithin A
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data
Roburin A, a complex ellagitannin found in oak wood, and its gut-derived metabolite, urolithin A, are both subjects of growing interest in the scientific community for their potential health benefits. While chemically distinct, they are intricately linked, with the in vivo activity of this compound being largely attributed to its conversion to urolithin A by the gut microbiota. This guide provides a head-to-head comparison of their biological activities, supported by experimental data, to aid researchers in understanding their individual and complementary roles.
At a Glance: Key Differences and Bioavailability
| Feature | This compound | Urolithin A |
| Chemical Class | Ellagitannin (a hydrolyzable tannin) | Dibenzo-α-pyrone |
| Source | Primarily oak wood (Quercus robur) | Not directly found in food. Produced in the gut from the metabolism of ellagitannins and ellagic acid from sources like pomegranates, berries, and nuts.[1] |
| Bioavailability | Generally low due to its large molecular size and complexity. It is not absorbed in its intact form.[2] | Readily absorbed in the gut after production by the microbiota.[1] |
| Primary Site of Action | Primarily in the gut, where it is metabolized by the microbiota. | Systemic, acting on various tissues after absorption.[1] |
In Vitro Biological Activity: A Comparative Analysis
Antioxidant Activity
Both this compound (through its components) and urolithin A exhibit antioxidant properties, but their mechanisms and potencies may differ.
This compound (and its constituents):
Oak wood extracts containing roburins have demonstrated significant antioxidant capacity in vitro. One study using the Trolox Equivalent Antioxidant Capacity (TEAC) method found that a French oak wood extract (Robuvit®) had a value of 6.37 µmol Trolox equivalent/mg.[1] Studies on vescalagin (B1683822) and castalagin (B1583131), the building blocks of this compound, have also highlighted their antioxidant potential.[3][4]
Urolithin A:
Urolithin A has been shown to possess both direct and indirect antioxidant activities. It can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes.
| Assay | Urolithin A | Reference |
| ORAC (Oxygen Radical Absorbance Capacity) | 13.2 µM Trolox Equivalents | [5] |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging | IC50: 152.66 µM | [5] |
| Superoxide radical scavenging | IC50: 5.01 µM | [5] |
Anti-inflammatory Activity
Both compounds have demonstrated anti-inflammatory effects in vitro, primarily through the modulation of key inflammatory pathways like NF-κB and COX.
This compound (and its constituents):
Extracts from Quercus robur have been shown to significantly reduce the secretion of pro-inflammatory cytokines and inhibit key inflammatory pathways, including NF-κB activation and COX-2 expression.[6][7] Studies on castalagin have also demonstrated its ability to inhibit NF-κB signaling.[8][9]
Urolithin A:
Urolithin A has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators like PGE2 by downregulating COX-2 and to suppress the NF-κB signaling pathway.
| Target | Effect of Urolithin A | Cell Line | Reference |
| PGE2 production | 85% inhibition at 10 µM | Human colonic fibroblasts | [10] |
| COX-2 expression | Downregulation | Human colonic fibroblasts | [10] |
| NF-κB translocation | Inhibition | Human colonic fibroblasts | [10] |
| IL-1β-induced inflammation | Inhibition of NO, PGE2, COX-2, iNOS, TNF-α, IL-6 | Human OA chondrocytes | [11] |
Signaling Pathways and Mechanisms of Action
The distinct chemical structures of this compound and urolithin A dictate their different interactions with cellular machinery.
This compound: As a large polyphenol, this compound's direct interaction with cellular receptors is limited. Its primary mechanism of action is considered to be its metabolism by the gut microbiota into smaller, more bioavailable compounds like urolithin A.
Urolithin A: Once absorbed, urolithin A can interact with various cellular targets to exert its effects. One notable interaction is with the Aryl Hydrocarbon Receptor (AHR) , for which urolithin A acts as an antagonist.[12] This interaction is believed to mediate some of its anti-inflammatory effects.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Prepare a stock solution of the test compound (this compound or urolithin A) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well plate, add a specific volume of each dilution to triplicate wells.
-
Add a freshly prepared solution of DPPH in the same solvent to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.[13]
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor.
-
Culture a cell line (e.g., HEK293T) that has been stably transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (this compound or urolithin A) for a specific duration.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined period.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.[14]
Conclusion
This compound and urolithin A, while originating from the same dietary precursors, represent two distinct entities in terms of their biological activity and bioavailability. This compound, as a large ellagitannin, likely exerts its primary effects within the gut, serving as a substrate for the production of the more readily absorbed and systemically active urolithin A. Urolithin A, in turn, demonstrates a broader range of direct cellular effects, including potent antioxidant and anti-inflammatory activities mediated through specific signaling pathways.
For researchers, understanding this metabolic relationship is crucial. In vitro studies on this compound and its components are valuable for understanding their potential direct effects in the gastrointestinal tract, while studies on urolithin A provide insights into the systemic effects following the consumption of ellagitannin-rich foods. Future research should aim for more direct comparative studies to fully elucidate the individual contributions of these fascinating molecules to human health.
References
- 1. Well-being: the benefits of oak wood extract - Antioxidants - Nutranews [nutranews.org]
- 2. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the French oak wood extract Robuvit on markers of oxidative stress and activity of antioxidant enzymes in healthy volunteers: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selected Plant Extracts Regulating the Inflammatory Immune Response and Oxidative Stress: Focus on Quercus robur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Ellagitannins from Castanea sativa Mill. Leaf Extracts Impair H. pylori Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the French Oak Wood Extract Robuvit on Markers of Oxidative Stress and Activity of Antioxidant Enzymes in Healthy Volunteers: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vescalagin and Castalagin Present Bactericidal Activity toward Methicillin-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Castalagin and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential Synergistic Effects of Roburin A and its Derivatives with Other Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic potential of novel compounds is paramount. Roburin A, a prominent ellagitannin found in oak wood, and its metabolites, have garnered attention for their diverse biological activities. While direct experimental data on the synergistic effects of purified this compound with other compounds is limited, a comprehensive analysis of the mechanisms of its standardized extract, Robuvit®, and its primary metabolites, the urolithins, provides a strong foundation for hypothesizing and exploring potential synergistic combinations.
This guide synthesizes the current understanding of this compound's biological impact through the lens of Robuvit®, a standardized French oak wood extract containing at least 20% roburins. We will delve into the molecular pathways influenced by Robuvit® and its metabolites, present available quantitative data from clinical studies, and propose potential synergistic combinations with other compounds for future investigation.
Unveiling the Mechanisms: A Foundation for Synergy
The therapeutic potential of this compound and other roburins in Robuvit® is largely attributed to their metabolites, primarily urolithins A, B, and C, which are produced by gut microbiota.[1][2][3] These metabolites are responsible for a cascade of biological effects that present opportunities for synergistic interactions.
The primary mechanisms of action of Robuvit® and its metabolites include:
-
Mitochondrial Rejuvenation through Mitophagy: Urolithin A, a key metabolite, has been shown to induce mitophagy, the process of clearing and recycling damaged mitochondria.[1][2][4] This leads to improved mitochondrial function and more efficient ATP generation, the cell's primary energy currency.[1][2]
-
Enhanced Protein Synthesis via Ribosomal Biogenesis: Robuvit® supplementation has been linked to increased ribosomal biogenesis.[1][3] This boosts the cell's capacity for protein synthesis, which is crucial for muscle repair and overall cellular function.[1][3][5]
-
Modulation of Muscle Mass: Urolithin B has been identified as a regulator of skeletal muscle mass, promoting muscle growth and protein synthesis.[1][6]
-
Potent Antioxidant and Anti-inflammatory Activity: Robuvit® exhibits significant antioxidant properties, protecting cells from oxidative stress.[1][3] Its metabolites, like Urolithin A, also demonstrate anti-inflammatory effects by inhibiting pathways such as NF-κB.[7]
Quantitative Insights from Robuvit® Clinical Studies
While not direct assessments of synergy, clinical trials on Robuvit® provide valuable quantitative data on its standalone efficacy. These findings can inform the design of future studies on synergistic combinations.
| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |
| Energy & Fatigue | Healthy Adults (45-65 years) | 300 mg/day | 4 weeks | 8.8% increase in 'energy' subscale, 12% increase in 'tiredness' subscale. | [8] |
| Individuals with Insomnia | 300 mg/day | 8 weeks | 22% improvement in sleep quality, 43% reduction in daytime sleepiness, 41% reduction in fatigue from exercise. | [9] | |
| Individuals with Burnout | 300 mg/day | 4 weeks | Significant improvement in coping with problems, feeling positive, and reduced emotional drainage and fatigue. | [5] | |
| Athletic Performance | Amateur Triathletes (30-40 years) | 300 mg/day | 2 weeks | 10.56% improvement in total triathlon time compared to a 3.41% improvement in the control group. | [10] |
| Oxidative Stress | Healthy Volunteers | 300 mg/day | 1 month | Significant decrease in serum levels of advanced protein oxidation products and lipid peroxides. | [3] |
| Individuals with Insomnia | 300 mg/day | 8 weeks | 16% reduction in oxidative stress levels. | [9] | |
| Vigor & Mood | Males with Decreased Vigor (50-65 years) | 300 mg/day | 4 weeks | 55% increase in energy, 75% improvement in activity level, 67% increase in enthusiasm. | [11] |
| Healthy Adults | 300 mg/day | 4 weeks | Significant improvement in 13 out of 16 mood parameters. | [5] | |
| Hepatic Function | Individuals with temporary alcoholic hepatic damage | 300 mg/day | 3 days | Significant reduction in fatigue and other hangover symptoms compared to standard management. | [12] |
| Individuals with moderate functional alcoholic hepatic failure | 300 mg/day | 12 weeks | Significantly lower total bilirubin (B190676) and aspartate transaminase (AST) levels compared to the control group. | [5] |
Experimental Protocols: A Methodological Framework
The clinical studies on Robuvit® provide a template for designing future research on its synergistic effects. Key methodological aspects include:
Volunteer Recruitment and Study Design:
-
Inclusion Criteria: Clearly defined participant groups (e.g., healthy adults, athletes, individuals with specific conditions like fatigue).
-
Exclusion Criteria: Exclusion of individuals with confounding conditions or those taking medications that could interact with the study compounds.
-
Study Design: Randomized, placebo-controlled, double-blind studies are the gold standard. Run-in and washout periods are often included to minimize dietary and other confounding factors.[8]
Intervention and Dosage:
-
Dosage: Dosages of Robuvit® in clinical trials typically range from 200 mg to 300 mg per day, administered in divided doses.[5][8][13]
-
Dietary Control: Participants are often instructed to avoid foods rich in antioxidants and flavonoids to reduce variability.[8]
Outcome Measures:
-
Questionnaires: Validated questionnaires are used to assess subjective endpoints like fatigue, mood, and sleep quality (e.g., Activation-Deactivation Adjective Check List (AD ACL), Regensburg Insomnia Scale, Fatigue Severity Scale, Brief Mood Introspection Scale).[8][9]
-
Performance Tests: Objective measures of physical performance, such as triathlon completion times or treadmill fitness tests, are employed.[10][13]
-
Biochemical Markers: Blood samples are analyzed for markers of oxidative stress (e.g., plasma free radicals, advanced oxidation protein products), liver function (e.g., bilirubin, AST), and inflammation.[3][5]
-
Gene Expression Analysis: Ex vivo analysis of gene expression in cell lines treated with serum from supplemented individuals can elucidate molecular mechanisms.[14]
Visualizing the Pathways and Experimental Design
Signaling Pathways Modulated by Robuvit® Metabolites
The following diagram illustrates the key signaling pathways influenced by the metabolites of this compound and other ellagitannins found in Robuvit®.
Caption: Signaling pathways modulated by Robuvit® metabolites.
Hypothetical Workflow for Assessing Synergy
This diagram outlines a potential experimental workflow for investigating the synergistic effects of this compound (or Robuvit®) with a partner compound.
Caption: Experimental workflow for assessing synergistic effects.
Potential Synergistic Combinations for Future Research
Based on the known mechanisms of Robuvit® and its metabolites, several classes of compounds present compelling opportunities for synergistic research:
-
With Coenzyme Q10 (CoQ10) or Pyrroloquinoline Quinone (PQQ):
-
Rationale: Robuvit® enhances mitochondrial biogenesis and function. CoQ10 and PQQ are also critical for mitochondrial energy production. A combination could lead to a more profound improvement in cellular energy metabolism, potentially benefiting conditions of fatigue and supporting athletic performance.
-
-
With Branched-Chain Amino Acids (BCAAs) or Leucine:
-
Rationale: Robuvit® promotes ribosomal biogenesis and its metabolite, urolithin B, stimulates muscle protein synthesis. Combining it with BCAAs, the building blocks of muscle protein, could synergistically enhance muscle repair, recovery, and growth in athletes or individuals with sarcopenia.
-
-
With Curcumin or other potent anti-inflammatory agents:
-
Rationale: Robuvit® and its metabolites exhibit anti-inflammatory properties through pathways like NF-κB. Curcumin is a well-studied anti-inflammatory compound with multiple molecular targets. A combination could provide a more comprehensive and potent anti-inflammatory effect for managing chronic inflammatory conditions.
-
-
With Probiotics:
-
Rationale: The beneficial effects of Robuvit® are dependent on its metabolism by gut microbiota into urolithins. Co-administration with specific probiotic strains known to be efficient urolithin producers could enhance the bioavailability and efficacy of Robuvit®.
-
-
With Nootropics (e.g., L-Theanine, Bacopa monnieri):
-
Rationale: Clinical studies have shown that Robuvit® can improve mood and reduce mental fatigue.[5] Combining it with established nootropics could lead to synergistic effects on cognitive function, focus, and stress reduction. A study has already shown a synergistic effect of urolithin A with DHA and luteolin (B72000) in a model of Alzheimer's disease.[15]
-
Conclusion
While direct evidence for the synergistic effects of this compound is still emerging, the extensive research on the multi-faceted mechanisms of Robuvit® and its metabolites provides a strong rationale for exploring its potential in combination therapies. The enhancement of mitochondrial function, stimulation of protein synthesis, and potent antioxidant and anti-inflammatory effects make it a promising candidate for synergistic interactions with a variety of compounds. The experimental frameworks and potential combinations outlined in this guide are intended to stimulate further research into harnessing the full therapeutic potential of this compound and its derivatives for the benefit of human health. Future studies should focus on well-designed preclinical and clinical trials to validate these hypothesized synergistic effects.
References
- 1. Exploring Robuvit’s mechanisms of action: part I [nutraceuticalbusinessreview.com]
- 2. Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit | Viva Magazine [vivamagonline.com]
- 3. robuvit.fr [robuvit.fr]
- 4. robuvit.com [robuvit.com]
- 5. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robuvit: A decade of building the science [nutraingredients.com]
- 7. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Effect of Oak-Wood Extract (Robuvit®) on Energy State of Healthy Adults—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Study: Antioxidant Robuvit® Shown to Enhance Sleep Quality for Insomnia Sufferers - BioSpace [biospace.com]
- 10. nutritionaloutlook.com [nutritionaloutlook.com]
- 11. New Study: Antioxidant Robuvit® Shown to Improve Vigor Naturally, with Benefits for Energy, Mood and Activity Level - BioSpace [biospace.com]
- 12. Hangover and fatigue: effects of Robuvit® supplementation. A pilot registry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Absorption, metabolism, and effects at transcriptome level of a standardized French oak wood extract, Robuvit, in healthy volunteers: pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Synergistic Combination of DHA, Luteolin, and Urolithin A Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical Trial Design for Validating the Health Benefits of Roburin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing clinical trials to validate the health benefits of Roburin A, a key polyphenol found in oak wood extract. It offers a comparative analysis of this compound with other therapeutic alternatives for fatigue and related conditions, supported by existing experimental data. Detailed methodologies for key experiments are provided to ensure robust and reproducible research.
Introduction to this compound and its Purported Health Benefits
This compound is a prominent ellagitannin found in the extract of French oak wood (Quercus robur). Marketed commercially as Robuvit®, this extract has garnered attention for its potential to alleviate fatigue, improve mood, and enhance overall energy levels.[1][2][3][4][5] Preclinical and clinical studies suggest that the health benefits of this compound are mediated through its metabolites, primarily urolithins, which are produced by gut microbiota.[2][3][4] The proposed mechanisms of action include the promotion of ribosomal biogenesis, enhancement of mitochondrial function through mitophagy, and antioxidant effects.[2][3][4]
Proposed Clinical Trial Design for this compound
This section outlines a robust clinical trial design to evaluate the efficacy of this compound in treating fatigue.
Title: A Phase II/III, Randomized, Double-Blind, Placebo- and Active-Controlled Study to Evaluate the Efficacy and Safety of this compound in Adults with Persistent Fatigue.
Objective: To assess the efficacy and safety of this compound in reducing fatigue and improving quality of life compared to a placebo and an active comparator.
Study Population:
-
Inclusion Criteria: Adults aged 18-65 years with self-reported persistent fatigue for at least six months, meeting a standardized fatigue score threshold (e.g., a score > 4 on the Fatigue Severity Scale).
-
Exclusion Criteria: Individuals with a clear medical diagnosis that could explain the fatigue (e.g., untreated hypothyroidism, anemia, major depressive disorder with melancholic features), pregnant or breastfeeding women, and individuals with known allergies to oak products.
Intervention:
-
Test Arm: this compound (as standardized Quercus robur extract, e.g., Robuvit®), 300 mg/day.[2]
-
Placebo Arm: Matched placebo capsules.
-
Active Comparator Arm: Coenzyme Q10 (CoQ10), 200 mg/day.[6][7]
Study Duration: 12 weeks of treatment followed by a 4-week follow-up period.
Endpoints:
-
Primary Endpoint: Change from baseline in the Multidimensional Fatigue Inventory (MFI-20) or Fatigue Severity Scale (FSS) score at week 12.
-
Secondary Endpoints:
-
Change from baseline in mood, assessed by the Brief Mood Introspection Scale (BMIS).[2]
-
Change from baseline in sleep quality, assessed by the Pittsburgh Sleep Quality Index (PSQI).
-
Changes in biomarkers of oxidative stress (e.g., plasma free radicals, superoxide (B77818) dismutase).[2]
-
Changes in markers of mitochondrial function and ribosomal biogenesis (e.g., gene expression analysis from peripheral blood mononuclear cells).[2][3][4]
-
Safety and tolerability, assessed by monitoring adverse events.
-
Comparison with Alternative Interventions
The following tables provide a comparative overview of this compound and other interventions for fatigue.
Table 1: Comparison of this compound with Other Dietary Supplements for Fatigue
| Intervention | Mechanism of Action | Typical Dosage in Clinical Trials | Key Efficacy Findings |
| This compound (Robuvit®) | Promotes ribosomal biogenesis, enhances mitophagy, antioxidant.[2][3][4] | 200-600 mg/day.[3][8] | Significant reduction in fatigue scores and oxidative stress; improvement in mood.[2][9] |
| Coenzyme Q10 (CoQ10) | Essential for mitochondrial ATP production, antioxidant.[6][7] | 100-400 mg/day.[10] | May reduce fatigue, particularly in individuals with low CoQ10 levels.[6][7] |
| Nicotinamide Adenine Dinucleotide (NADH) | Crucial for cellular energy metabolism.[7][10] | 10-20 mg/day.[10] | Some studies show improvement in fatigue in Chronic Fatigue Syndrome (CFS).[7][10] |
| Ashwagandha | Adaptogen, may help the body adapt to stress.[6] | 200-600 mg/day. | May reduce stress-related fatigue and improve sleep.[6] |
| B Vitamins (Complex) | Co-factors in cellular energy production.[6] | Varies depending on the specific B vitamin. | May be beneficial if fatigue is related to B vitamin deficiency.[6] |
Table 2: Comparison of this compound with Pharmacological Treatments for Chronic Fatigue Syndrome (CFS)
| Intervention | Drug Class | Mechanism of Action | Common Side Effects |
| This compound (Robuvit®) | Natural Product | Promotes ribosomal biogenesis, enhances mitophagy, antioxidant.[2][3][4] | No significant side effects reported in clinical trials.[3][8] |
| Amitriptyline | Tricyclic Antidepressant | Increases levels of norepinephrine (B1679862) and serotonin (B10506).[9] | Drowsiness, dry mouth, blurred vision, constipation. |
| Duloxetine | SNRI | Increases levels of serotonin and norepinephrine.[11] | Nausea, dry mouth, constipation, insomnia. |
| Ibuprofen/Naproxen | NSAIDs | Inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.[9][11] | Stomach upset, heartburn, potential for gastrointestinal bleeding with long-term use. |
| Valacyclovir | Antiviral | Inhibits viral DNA synthesis.[12] | Nausea, headache, abdominal pain. |
Experimental Protocols
1. Assessment of Fatigue:
-
Methodology: The Fatigue Severity Scale (FSS) is a 9-item self-report questionnaire that assesses the impact of fatigue on daily functioning. Each item is rated on a 7-point Likert scale. The total score is the average of the scores for the 9 items.
-
Procedure: Participants will complete the FSS at baseline, week 4, week 8, and week 12.
2. Measurement of Oxidative Stress:
-
Methodology: Plasma levels of free radicals can be measured using the d-ROMs test (Diacron, Italy). This test measures the concentration of hydroperoxides, which are markers of oxidative damage.
-
Procedure: Blood samples will be collected at baseline and week 12. Plasma will be separated by centrifugation, and the d-ROMs test will be performed according to the manufacturer's instructions.
3. Gene Expression Analysis for Ribosomal Biogenesis:
-
Methodology: RNA will be extracted from peripheral blood mononuclear cells (PBMCs). Quantitative real-time PCR (qRT-PCR) will be used to measure the expression levels of genes involved in ribosomal biogenesis (e.g., RPL and RPS family genes).
-
Procedure: PBMCs will be isolated from blood samples at baseline and week 12. Total RNA will be extracted, and cDNA will be synthesized. qRT-PCR will be performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound's metabolites and a typical experimental workflow for a clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of Clinical Effects and Presumed Mechanism of Action of the French Oak Wood Extract Robuvit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. robuvit.fr [robuvit.fr]
- 4. Robuvit for fatigue and mood problems [nutraceuticalbusinessreview.com]
- 5. Experts: Research shows natural extract Robuvit®, newly available in the U.S., provides potential solutions for millions suffering from fatigue [prnewswire.com]
- 6. 6 Best Energy-Boosting Supplements for Chronic Fatigue - GoodRx [goodrx.com]
- 7. Supplements for Chronic Fatigue Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment and management of chronic fatigue syndrome/myalgic encephalomyelitis: all roads lead to Rome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. examine.com [examine.com]
- 11. Myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 12. Pharmaceutical Interventions in the Treatment of Chronic Fatigue Syndrome: A Literature-based Commentary - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Roburin A: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of Roburin A is paramount. This document provides essential information on its safe management and disposal, grounded in available toxicological data and general laboratory best practices.
This compound, a prominent ellagitannin found in oak wood, is increasingly studied for its potential health benefits. As its use in research and development expands, so does the need for clear guidelines on its proper disposal. This guide offers a procedural framework to ensure the safe and environmentally responsible disposal of this compound waste.
Safety and Toxicological Profile
This compound is a key component of the commercially available French oak wood extract, Robuvit®. Extensive toxicological studies on Robuvit® provide a strong indication of the safety profile of this compound. These studies have concluded that Robuvit® is not genotoxic, mutagenic, corrosive, or a dermal irritant or sensitizer.[1][2] Oral intake studies have established a high safety margin.[1][2] Based on this comprehensive safety profile, this compound is considered to have low toxicity.
For easy reference, the key toxicological findings for the this compound-containing extract, Robuvit®, are summarized below.
| Toxicological Endpoint | Result | Reference |
| Genotoxicity | Non-genotoxic | [1][2] |
| Mutagenicity | Non-mutagenic | [1][2] |
| Dermal Irritation/Corrosion | Non-irritant, non-corrosive | [1][2] |
| Dermal Sensitization | Not a sensitizer | [1][2] |
| Acute Oral Toxicity | High safety profile | [1][2] |
Immediate Safety and Handling
While this compound is considered to have low toxicity, standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Ventilation: Work in a well-ventilated area.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Step-by-Step Disposal Procedures
Given the non-hazardous nature of this compound, the primary goal of disposal is to prevent its unnecessary release into the environment and to comply with local regulations for chemical waste.
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated and clearly labeled waste container.
-
Do not mix this compound waste with hazardous chemical waste streams (e.g., solvents, heavy metals).
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection.
-
Label the container clearly as "Non-hazardous this compound Waste" and include the date of initial waste accumulation.
-
-
Disposal Pathway:
-
For small quantities (typically < 1 kg) in a research setting: The recommended disposal method is incineration through a licensed chemical waste disposal service. This ensures the complete destruction of the compound.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance on the disposal of non-hazardous chemical waste. Regulations can vary, and adherence to local guidelines is mandatory.
-
Avoid Drain Disposal: Do not dispose of this compound solutions or solid waste down the drain. While its environmental impact is not well-documented, this practice is discouraged for all laboratory chemicals.
-
Mechanism of Action: this compound and Mitophagy
This compound, after ingestion, is metabolized by gut microbiota into smaller, more bioavailable compounds, primarily urolithins. Urolithin A, a key metabolite, has been shown to induce mitophagy, the selective degradation of damaged mitochondria. This process is crucial for maintaining cellular health and energy homeostasis. The signaling pathway for urolithin A-induced mitophagy primarily involves the PINK1/Parkin pathway.
Caption: this compound metabolism to Urolithin A and subsequent induction of mitophagy via the PINK1/Parkin pathway.
Experimental Protocol: Preparation of an Ellagitannin-Rich Extract
While specific, detailed experimental protocols for the isolation of pure this compound are proprietary, a general method for preparing an ellagitannin-rich extract from a plant source like pomegranate peel can be adapted. This serves as a representative workflow for handling ellagitannin-containing materials.
-
Source Material Preparation:
-
Obtain fresh plant material (e.g., pomegranate peels).
-
Wash the material thoroughly with deionized water.
-
Freeze-dry the material to remove water content.
-
Grind the dried material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Suspend the powdered material in a solvent mixture, typically acetone (B3395972)/water (e.g., 70:30 v/v).
-
Stir the suspension at room temperature for a specified period (e.g., 2 hours).
-
Separate the solid material from the liquid extract by centrifugation followed by filtration.
-
-
Solvent Removal and Fractionation:
-
Remove the acetone from the extract under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution can be further fractionated using column chromatography (e.g., with a Sephadex LH-20 column) to separate different classes of polyphenols.
-
Elute the column with a series of solvents of increasing polarity (e.g., ethanol/water mixtures) to isolate the ellagitannin fraction.
-
-
Analysis and Quantification:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) to identify and quantify this compound and other ellagitannins.
-
Use appropriate standards for calibration.
-
Caption: General workflow for the preparation and analysis of an ellagitannin-rich extract.
References
Essential Safety and Operational Protocols for Handling Roburin A
Personal Protective Equipment (PPE)
The primary line of defense against potential exposure to any chemical substance is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling Roburin A in both solid (powder) and solution forms.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Nitrile Gloves | Ensure gloves are inspected for tears or holes before use. For prolonged handling or when working with higher concentrations, consider double-gloving.[3] |
| Eyes | Safety Glasses with Side Shields or Goggles | Eye protection should be worn at all times in the laboratory. If there is a splash risk, safety goggles provide a more complete seal. |
| Body | Laboratory Coat | A standard lab coat is sufficient to protect against incidental contact. |
| Respiratory | Not generally required for small quantities | If handling large quantities of powdered this compound that may generate dust, a dust mask or working in a fume hood is recommended to prevent inhalation.[3][4] |
| Feet | Closed-toe Shoes | Shoes should fully cover the feet to protect against spills. |
Handling and Operational Plan
Adherence to a standardized operational plan minimizes the risk of contamination and accidental exposure.
Preparation and Weighing (Solid Form):
-
Designate a specific area for handling this compound.
-
Before handling, ensure all necessary PPE is worn correctly.
-
When weighing powdered this compound, perform this task in a fume hood or on a draft-shielded balance to minimize the generation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after use.
Solution Preparation:
-
Prepare solutions in a well-ventilated area or a fume hood.
-
Add the weighed this compound powder to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
Experimental Use:
-
Always handle solutions containing this compound with the recommended PPE.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, follow the first aid measures outlined below.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Dispose of in a clearly labeled hazardous waste container. |
| This compound Solutions | Dispose of in a designated, labeled waste container for chemical solutions. Do not pour down the drain unless authorized by your institution's environmental health and safety department. |
| Contaminated Materials (e.g., gloves, weighing boats) | Dispose of in a designated solid waste container for chemically contaminated items. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound from receipt to disposal.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
